Product packaging for Pentacontane(Cat. No.:CAS No. 6596-40-3)

Pentacontane

Cat. No.: B1662028
CAS No.: 6596-40-3
M. Wt: 703.3 g/mol
InChI Key: PFLUOWJPZLHUEA-UHFFFAOYSA-N
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Description

Pentacontane is a useful research compound. Its molecular formula is C50H102 and its molecular weight is 703.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H102 B1662028 Pentacontane CAS No. 6596-40-3

Properties

IUPAC Name

pentacontane
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InChI

InChI=1S/C50H102/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-50H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PFLUOWJPZLHUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H102
Source PubChem
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DSSTOX Substance ID

DTXSID70216171
Record name Pentacontane
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Molecular Weight

703.3 g/mol
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CAS No.

6596-40-3
Record name Pentacontane
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Record name Pentacontane
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Record name Pentacontane
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Record name Pentacontane
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Foundational & Exploratory

physical properties of n-pentacontane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of n-Pentacontane

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Pentacontane (C50H102) is a long-chain aliphatic hydrocarbon belonging to the alkane series. As a high-molecular-weight paraffin, its physical properties are of significant interest in various fields, including materials science, lubricants, and as a model for studying the behavior of long-chain polymers. This document provides a comprehensive overview of the core , complete with experimental methodologies for their determination.

Core Physical Properties

The fundamental physical characteristics of n-pentacontane are summarized below. These values represent a consolidation of data from various sources, and it should be noted that minor discrepancies may exist due to different experimental conditions.

Data Presentation: Physical Properties of n-Pentacontane
PropertyValueUnits
Molecular FormulaC₅₀H₁₀₂-
Molecular Weight703.34 - 703.36 g/mol
Melting Point93 - 94°C
Boiling Point548 - 579.94°C at 760 mmHg
Density0.794 - 0.9422g/cm³
Solubility in WaterInsoluble-

Note: The range in values for boiling point and density reflects data from multiple sources and may include both experimental and estimated figures.[1][2][3][4][5][6][7][8]

Experimental Protocols

Detailed methodologies for the determination of key are outlined below.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid like n-pentacontane, the melting point is a sharp, well-defined temperature.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered n-pentacontane is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of about 1 cm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer. The apparatus is heated at a controlled rate.

  • Initial Determination: A preliminary measurement can be performed with a rapid heating rate to approximate the melting point.[9]

  • Accurate Determination: A second sample is heated to a temperature approximately 10-15°C below the estimated melting point. The heating rate is then slowed to about 1°C per minute.[9]

  • Observation: The temperature at which the solid first begins to melt and the temperature at which the last of the solid melts are recorded. For a pure substance, this range should be narrow.[10]

Determination of Density

The density of a substance is its mass per unit volume. For a solid like n-pentacontane, the density can be determined by measuring its mass and the volume it displaces.

Methodology: Density Determination by Volume Displacement

  • Mass Measurement: A sample of n-pentacontane is weighed accurately using an analytical balance.[11][12]

  • Volume Measurement:

    • A graduated cylinder is partially filled with a liquid in which n-pentacontane is insoluble (e.g., water, although a non-polar solvent would be more appropriate if the solid were not a hydrocarbon). The initial volume is recorded.[13][14]

    • The weighed solid sample is carefully submerged in the liquid in the graduated cylinder, ensuring no splashing occurs and no air bubbles are trapped.[14]

    • The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.[13][14]

  • Calculation: The density is calculated by dividing the mass of the sample by its determined volume.[11][13]

Visualizations

Experimental Workflow: Melting Point Determination

MeltingPointWorkflow start Start prep_sample Prepare Sample: Load n-pentacontane into capillary tube start->prep_sample setup_apparatus Setup Apparatus: Place capillary tube and thermometer in heating block prep_sample->setup_apparatus rapid_heat Rapid Heating: Determine approximate melting point setup_apparatus->rapid_heat slow_heat Slow Heating: Heat slowly (1°C/min) near approximate melting point rapid_heat->slow_heat observe_melting Observe and Record: Note temperature range from first to last crystal melting slow_heat->observe_melting end End observe_melting->end

Caption: Workflow for determining the melting point of n-pentacontane.

Logical Relationship: Factors Influencing Alkane Boiling Point

BoilingPointFactors bp Boiling Point mw Molecular Weight (Chain Length) imf Intermolecular Forces (van der Waals) mw->imf increases imf->bp increases branching Branching packing Molecular Packing Efficiency branching->packing decreases packing->imf weakens

Caption: Factors affecting the boiling point of alkanes like n-pentacontane.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Pentacontane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacontane is a long-chain saturated hydrocarbon belonging to the alkane series. With a backbone of fifty carbon atoms, its physical and chemical properties are of significant interest in various fields, including materials science, industrial lubrication, and as a reference compound in analytical chemistry. This guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical properties of n-pentacontane, along with a representative synthetic protocol and spectral data for its characterization.

Molecular Structure and Formula

The molecular formula for n-pentacontane is C₅₀H₁₀₂ .[1] As a linear alkane, it consists of a chain of fifty carbon atoms connected by single bonds, with each carbon atom being saturated with hydrogen atoms. The structure adheres to the general formula for alkanes, CₙH₂ₙ₊₂.

The sheer number of carbon atoms in this compound gives rise to a vast number of theoretical structural isomers. However, this guide focuses on the straight-chain isomer, n-pentacontane, which is the most common and well-characterized form.

Molecular Visualization

The linear structure of n-pentacontane can be represented in a condensed format to illustrate the repeating methylene units.

Caption: Condensed molecular structure of n-pentacontane.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for n-pentacontane.

Table 1: Physical and Chemical Properties of n-Pentacontane
PropertyValueSource
Molecular Formula C₅₀H₁₀₂[1]
Molecular Weight 703.36 g/mol [1]
CAS Number 6596-40-3
Melting Point 94 °C[1]
Boiling Point 578.4 °C at 760 mmHg
Density 0.823 g/cm³
Flash Point 507.6 °C
Refractive Index 1.459
Table 2: Spectroscopic Data for n-Pentacontane
Spectroscopic TechniqueKey Features and Assignments
¹H NMR The ¹H NMR spectrum of n-pentacontane is characterized by two main signals: a triplet at approximately 0.88 ppm corresponding to the terminal methyl (CH₃) protons, and a large multiplet around 1.25 ppm arising from the numerous methylene (CH₂) protons in the long chain.
¹³C NMR In the ¹³C NMR spectrum, distinct signals can be resolved for the different carbon environments. The terminal methyl carbons typically appear around 14 ppm. The internal methylene carbons produce a series of closely spaced signals between 22 and 32 ppm, with the innermost carbons having the most similar chemical shifts.
FTIR The FTIR spectrum of n-pentacontane is characteristic of a long-chain alkane. Key absorption bands include: C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2920 cm⁻¹ for asymmetric and 2850 cm⁻¹ for symmetric CH₂ stretching), a CH₂ scissoring deformation around 1470-1460 cm⁻¹, and a CH₃ symmetric deformation (umbrella mode) near 1375 cm⁻¹. A characteristic rocking motion of the (CH₂)n chain is often observed around 720 cm⁻¹.
Mass Spectrometry The electron ionization mass spectrum of n-pentacontane shows a molecular ion peak (M⁺) at m/z 702. The fragmentation pattern is characterized by a series of peaks separated by 14 Da (corresponding to the loss of CH₂ units), forming a characteristic cluster of ions. The most abundant fragments are typically in the lower mass range, resulting from the stable carbocations formed after C-C bond cleavage.

Experimental Protocols: Synthesis of Long-Chain Alkanes

The synthesis of high molecular weight alkanes like this compound can be challenging. Two classical methods are the Wurtz reaction and Kolbe electrolysis. Below is a representative protocol for the Wurtz reaction, which can be adapted for the synthesis of this compound.

Wurtz Reaction for the Synthesis of n-Pentacontane

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond. To synthesize n-pentacontane, a suitable starting material would be 1-bromopentacosane (C₂₅H₅₁Br).

Reaction: 2 C₂₅H₅₁Br + 2 Na → C₅₀H₁₀₂ + 2 NaBr

Experimental Protocol:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The entire apparatus must be thoroughly dried to exclude moisture, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • Sodium metal, finely dispersed in an inert solvent like xylene or toluene.

    • 1-Bromopentacosane.

    • Anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent.

  • Procedure:

    • The sodium dispersion is added to the reaction flask containing the anhydrous solvent.

    • A solution of 1-bromopentacosane in the same anhydrous solvent is placed in the dropping funnel.

    • The reaction flask is heated to reflux, and the solution of 1-bromopentacosane is added dropwise with vigorous stirring over a period of several hours.

    • After the addition is complete, the reaction mixture is refluxed for an additional period to ensure the completion of the reaction.

  • Work-up and Purification:

    • After cooling, the excess sodium is carefully quenched by the slow addition of ethanol.

    • The reaction mixture is then washed with water to remove sodium bromide and other water-soluble byproducts.

    • The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure.

    • The crude this compound is then purified by recrystallization from a suitable solvent (e.g., a mixture of alkanes and a more polar solvent) or by column chromatography.

  • Characterization: The identity and purity of the synthesized this compound are confirmed using the spectroscopic methods outlined in Table 2, as well as by its melting point.

Logical Flow of the Wurtz Reaction

Wurtz_Reaction_Workflow Start Start: Dry Apparatus under Inert Atmosphere Add_Na Add Sodium Dispersion to Anhydrous Solvent Start->Add_Na Heat Heat to Reflux Add_Na->Heat Prepare_Alkyl_Halide Prepare Solution of 1-Bromopentacosane in Anhydrous Solvent Addition Dropwise Addition of Alkyl Halide Solution Prepare_Alkyl_Halide->Addition Heat->Addition Reflux Continue Refluxing Addition->Reflux Workup Work-up: Quench, Wash, Separate, Dry Reflux->Workup Purification Purification: Recrystallization or Chromatography Workup->Purification Characterization Characterization (NMR, MS, IR, MP) Purification->Characterization End End: Pure n-Pentacontane Characterization->End

Caption: Workflow for the synthesis of n-pentacontane via the Wurtz reaction.

Applications and Significance

Due to its high molecular weight, thermal stability, and well-defined structure, n-pentacontane serves as a valuable compound in several areas of research and industry:

  • Model Compound: It is used as a model for studying the crystallization behavior and phase transitions of long-chain polymers.

  • High-Temperature Lubricants: Its high boiling point and stability make it a component in high-temperature lubricants and waxes.

  • Analytical Standard: In gas chromatography and other analytical techniques, it can be used as a retention time standard for the analysis of complex hydrocarbon mixtures.

  • Drug Delivery: While not a drug itself, the study of long-chain alkanes can provide insights into the behavior of lipidic drug delivery systems and the hydrophobic cores of micelles and liposomes.

Conclusion

n-Pentacontane, with its simple yet long-chain structure, presents a fascinating subject for chemical synthesis and physical characterization. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with or interested in the properties and applications of high molecular weight alkanes. The precise control over its synthesis and a thorough understanding of its spectral properties are crucial for its effective utilization in advanced scientific and industrial applications.

References

An In-depth Technical Guide to the Synthesis and Discovery of Pentacontane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis, discovery, and characterization of pentacontane (C₅₀H₁₀₂), a long-chain n-alkane. The content is tailored for researchers, scientists, and professionals in drug development and materials science who are interested in the properties and preparation of high-molecular-weight hydrocarbons. This document details the physical and chemical properties of this compound, outlines plausible synthetic routes with generalized experimental protocols, and discusses the spectroscopic techniques used for its characterization.

Introduction to this compound

This compound, a saturated hydrocarbon with the chemical formula C₅₀H₁₀₂, is a waxy solid at room temperature. As a long-chain n-alkane, it serves as a model compound for studying the physical and chemical behavior of polyethylene and other polymers. Its well-defined molecular structure allows for the investigation of crystallization processes, phase transitions, and intermolecular forces in large molecules. While not a common single compound in commercial applications, this compound and other long-chain alkanes are components of various natural waxes and heavy crude oils.

Discovery and Natural Occurrence

The discovery of this compound is not attributed to a single event but rather evolved with the advancement of analytical techniques for separating and identifying complex hydrocarbon mixtures. Long-chain alkanes are known to be present in the cuticular waxes of many plants, where they play a crucial role in preventing water loss and protecting against environmental stressors. While the specific concentration of this compound in these waxes is often low, its presence has been identified through techniques such as gas chromatography-mass spectrometry (GC-MS).

Physicochemical Properties of this compound

The key physical and chemical properties of n-pentacontane are summarized in the table below.

PropertyValueReference
Chemical Formula C₅₀H₁₀₂[1]
Molecular Weight 703.35 g/mol [1]
CAS Number 6596-40-3[1]
Appearance Waxy solid
Melting Point 93 °C
Boiling Point 200 °C (at reduced pressure)
Density 0.9422 g/cm³
Solubility Insoluble in water; soluble in hot nonpolar organic solvents

Synthesis of this compound

The synthesis of high-purity, long-chain n-alkanes like this compound presents a significant challenge due to the difficulty in controlling the carbon chain length and the potential for side reactions. While classical methods like the Wurtz reaction and Kolbe electrolysis are suitable for preparing shorter, symmetrical alkanes, they are generally not practical for the synthesis of a specific, long-chain, unsymmetrical alkane like this compound, as they tend to produce a difficult-to-separate mixture of products.

A more viable and controlled approach for the synthesis of long-chain n-alkanes involves the reduction of long-chain carboxylic acids or their derivatives. This method allows for the precise construction of the desired carbon skeleton.

Synthetic Strategy: Reduction of a C₅₀ Carboxylic Acid

The following sections outline a generalized experimental protocol for the synthesis of a long-chain n-alkane via the reduction of a fatty acid, which can be adapted for the synthesis of this compound.

Generalized Experimental Protocol: Catalytic Hydrodeoxygenation of a Long-Chain Fatty Acid

This protocol describes a general method for the catalytic hydrodeoxygenation of a long-chain fatty acid to the corresponding n-alkane.

Materials:

  • Long-chain fatty acid (e.g., a C₅₀ fatty acid precursor)

  • Supported metal catalyst (e.g., Pd/C, Pt/C, or a bimetallic catalyst)

  • High-pressure autoclave reactor

  • Solvent (e.g., n-heptane, dodecane)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification apparatus (e.g., filtration, rotary evaporator, chromatography columns)

Procedure:

  • Catalyst Preparation: The catalyst (e.g., 5 wt% Pd/C) is either purchased commercially or prepared by standard impregnation methods.

  • Reaction Setup: The high-pressure autoclave reactor is charged with the long-chain fatty acid, the catalyst (typically 1-5 wt% relative to the fatty acid), and the solvent.

  • Inerting: The reactor is sealed and purged several times with an inert gas to remove any air.

  • Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 30-50 bar).

  • Heating and Reaction: The reaction mixture is heated to the target temperature (e.g., 250-350 °C) with vigorous stirring. The reaction is monitored by measuring the hydrogen uptake. The reaction time can vary from a few hours to over 24 hours depending on the substrate, catalyst, and conditions.

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented.

  • Product Isolation and Purification: The reaction mixture is filtered to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator. The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure n-alkane.

Quantitative Data: The yield and purity of the final product are determined by standard analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. For catalytic hydrodeoxygenation of long-chain fatty acids, yields can range from moderate to high, often exceeding 80-90% with high purity (>98%) depending on the catalyst and reaction conditions.

ParameterTypical Value
Yield 80-95%
Purity >98% (by GC)
Logical Workflow for this compound Synthesis

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from a common long-chain fatty acid, involving chain extension followed by reduction.

Synthesis_Workflow Start Start with a common long-chain fatty acid (e.g., C18-C22) ChainExtension Multi-step Chain Extension (e.g., Grignard coupling, Kolbe electrolysis of mixed acids) Start->ChainExtension C50Acid Pentacontanoic Acid (C49H99COOH) ChainExtension->C50Acid Reduction Reduction/ Hydrodeoxygenation C50Acid->Reduction This compound n-Pentacontane (C50H102) Reduction->this compound Purification Purification (Recrystallization/ Chromatography) This compound->Purification FinalProduct Pure n-Pentacontane Purification->FinalProduct

Caption: A logical workflow for the synthesis of n-pentacontane.

Characterization of this compound

The structural elucidation and purity assessment of synthesized this compound are performed using a combination of spectroscopic and chromatographic techniques.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of a long-chain n-alkane like this compound is characterized by a set of signals in the aliphatic region (typically 10-40 ppm). Due to the symmetry of the molecule, only 25 distinct signals are expected. The chemical shifts of the carbons vary depending on their position along the chain. The terminal methyl carbon (C1) appears at the highest field (lowest ppm value), while the internal methylene carbons have very similar chemical shifts, often appearing as a cluster of overlapping peaks.

Predicted ¹³C NMR Chemical Shifts for n-Pentacontane:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1~14.1
C2~22.7
C3~31.9
C4~29.4
C5-C24~29.7 (cluster of signals)
C25~29.7 (innermost carbon)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a simple long-chain alkane and is dominated by C-H stretching and bending vibrations.

Characteristic IR Absorption Bands for n-Pentacontane:

Wavenumber (cm⁻¹)Vibration ModeIntensity
2955-2965C-H asymmetric stretch (CH₃)Strong
2870-2880C-H symmetric stretch (CH₃)Medium
2915-2925C-H asymmetric stretch (CH₂)Strong
2845-2855C-H symmetric stretch (CH₂)Strong
1465-1475C-H scissoring bend (CH₂)Medium
1375-1385C-H symmetric bend (CH₃)Medium
~720-730CH₂ rocking (chain > 4 CH₂)Strong
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight. The gas chromatogram of a pure sample will show a single sharp peak. The mass spectrum is characterized by a molecular ion peak (M⁺) at m/z = 702, although for long-chain alkanes, this peak can be of low intensity. The fragmentation pattern is dominated by a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.

Expected Mass Spectrometry Fragmentation for n-Pentacontane:

m/z ValueFragment IonDescription
702[C₅₀H₁₀₂]⁺Molecular Ion (M⁺)
687[C₄₉H₉₉]⁺Loss of a methyl radical (CH₃)
673[C₄₈H₉₇]⁺Loss of an ethyl radical (C₂H₅)
...[CₙH₂ₙ₊₁]⁺Series of alkyl fragments
57, 71, 85...[C₄H₉]⁺, [C₅H₁₁]⁺, [C₆H₁₃]⁺Prominent peaks in the lower mass range

Conclusion

This compound, as a well-defined long-chain n-alkane, is a valuable compound for fundamental research in materials science and polymer chemistry. While its direct synthesis is challenging, methods based on the reduction of long-chain fatty acids provide a viable route to obtaining this and other high-molecular-weight hydrocarbons. The characterization techniques outlined in this guide are essential for confirming the structure and purity of the synthesized material, enabling its use in advanced research and development applications.

References

A Technical Guide to the Natural Sources of Long-Chain Alkanes with a Focus on Pentacontane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of long-chain alkanes (LCAs), with a specific emphasis on pentacontane (C50). It details their primary sources, presents available quantitative data, outlines comprehensive experimental protocols for their isolation and analysis, and illustrates key biological and experimental pathways.

Introduction to Long-Chain Alkanes

Long-chain alkanes are saturated hydrocarbons with carbon backbones typically exceeding 20 atoms. These molecules are chemically robust and play significant roles in nature, primarily as structural components of protective waxes. In plants, the epicuticular wax layer, rich in LCAs, forms a critical barrier against desiccation, UV radiation, and pathogens[1]. Similarly, insects utilize a layer of cuticular hydrocarbons (CHCs) for waterproofing and chemical communication[2]. While alkanes in the C25-C35 range are most commonly studied, very long-chain alkanes (VLCAs) with 40 or more carbons, including this compound (C50H102), are present in various natural matrices, from geological source rocks to insect cuticles[3][4][5]. Understanding the sources and analysis of these molecules is crucial for fields ranging from paleoecology to biomarker discovery.

Principal Natural Sources

Long-chain alkanes are biosynthesized by a variety of organisms and are also found in geological deposits derived from ancient organic matter.

2.1 Plant Cuticular Waxes The primary source of biogenic LCAs is the cuticular wax of higher plants[1]. This wax is a complex mixture of lipids, including n-alkanes, fatty acids, and long-chain alcohols[6]. Plant-derived n-alkanes are characterized by a strong predominance of odd-numbered carbon chains, typically ranging from C25 to C35[1]. These compounds serve as valuable biomarkers for reconstructing past vegetation. While less abundant, alkanes exceeding C40 have been identified.

2.2 Insect Cuticular Hydrocarbons Insects produce a diverse array of cuticular hydrocarbons that coat their exoskeleton. These profiles, which can include n-alkanes, alkenes, and methyl-branched alkanes, are often species-specific and function in preventing water loss and mediating social interactions[2]. Conventional analysis has focused on compounds up to C40, but recent techniques have revealed the presence of VLCAs up to C58 in termites and cockroaches[3]. Beeswax is another significant insect-derived source, containing a hydrocarbon fraction of approximately 15%[7].

2.3 Geological Sources Crude oils and petroleum source rocks are major reservoirs of alkanes across a vast range of carbon numbers[8]. High-temperature gas chromatography has enabled the detection of n-alkanes up to C100 and beyond in these geological samples[4][5]. The distribution of these high molecular weight alkanes provides insights into the organic source material and the thermal maturity of the rock[9]. In some highly mature source rocks, an unusual even-over-odd carbon number predominance has been observed for alkanes in the C50-C110 range[5].

2.4 Microbial Sources While many microorganisms naturally produce shorter-chain alkanes, the enzymatic pathways for long-chain alkane biosynthesis exist. Engineered microbial systems, particularly in E. coli and cyanobacteria, are being developed for the targeted production of alkanes as biofuels[10][11]. These systems leverage fatty acid biosynthesis pathways to generate long-chain precursors for alkane synthesis.

Quantitative Analysis of Long-Chain Alkanes

Quantifying VLCAs like this compound is challenging due to their low volatility and abundance. Data is often presented as a relative percentage of the total hydrocarbon fraction. The following tables summarize available quantitative data.

Source CategorySpecific Source ExampleAlkane RangeQuantitative DataCitation
Geological High Wax Crude Oils (Nanyang Depression)> C4022.8 to 38.0 mg/g of oil[4]
Source Rock (Damintun Depression)C47-C55Carbon Preference Index (CPI) of 1.38-1.40, indicating odd-predominance[9]
Insect Canadian Beeswax (Apis mellifera)Total HydrocarbonsAverage 15.3% of total wax weight[7]
Cockroaches & TermitesC25-C58Detected via Ag-LDI-MS; standard GC-MS fails to detect >C40 components[3]
Plant Pepper (Capsicum spp.)C25-C29Significantly higher concentrations found in thrips-susceptible accessions[1]

Table 1: Summary of Quantitative Data for Long-Chain Alkanes from Various Natural Sources.

Biosynthesis of Long-Chain Alkanes in Plants

In plants, n-alkanes are derived from very-long-chain fatty acids (VLCFAs). The biosynthesis is primarily regulated by the eceriferum (CER) gene family. The key step involves a two-enzyme complex, CER1 and CER3, which catalyzes the conversion of VLCFA-CoAs into alkanes.

G cluster_ER Endoplasmic Reticulum VLCFA_CoA Very-Long-Chain Fatty Acid-CoA (e.g., C26-C34) CER1_CER3 CER1 / CER3 Enzyme Complex VLCFA_CoA->CER1_CER3 Reduction & Decarbonylation Alkane Long-Chain Alkane (e.g., C25-C33) CER1_CER3->Alkane Export Export to Cuticle Alkane->Export

Caption: Biosynthesis of n-alkanes in plants via the CER1/CER3 pathway.

Experimental Protocols

The isolation and analysis of VLCAs require specialized methods to handle their high molecular weight and low volatility.

5.1 General Experimental Workflow A typical workflow involves sample preparation, lipid extraction, fractionation to isolate the hydrocarbon class, and finally, instrumental analysis.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Fractionation cluster_analysis Analysis Start Collect Plant/Insect/Rock Sample Dry Oven/Freeze Dry Start->Dry Grind Grind to Fine Powder Dry->Grind Extract Soxhlet or PLE (Hexane/DCM) Grind->Extract TLE Total Lipid Extract (TLE) Extract->TLE Column Silica Gel Chromatography TLE->Column Alkane_Fraction Alkane Fraction (Elute with Hexane) Column->Alkane_Fraction Analysis HTGC-MS Analysis Alkane_Fraction->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for the extraction and analysis of long-chain alkanes.

5.2 Protocol 1: Soxhlet Extraction of Total Lipids This classical method is effective for extracting non-polar lipids, including waxes, from solid matrices.[12][13]

  • Preparation: Dry the plant or insect material (approx. 10-20 g) at 60°C until constant weight is achieved. Grind the material to a fine powder using a mortar and pestle or a mill.

  • Loading: Place the powdered sample into a cellulose extraction thimble and place the thimble inside the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with a suitable non-polar solvent (e.g., n-hexane or dichloromethane) to approximately two-thirds of its volume. Add boiling chips to ensure smooth boiling.

  • Assembly: Assemble the Soxhlet apparatus with the flask on a heating mantle, followed by the extractor, and topped with a condenser. Ensure a continuous flow of cold water through the condenser.

  • Extraction: Heat the solvent to a gentle boil. The solvent vapor travels up the distillation arm, condenses, and drips into the thimble containing the sample. Once the solvent level reaches the top of the siphon arm, the extract is siphoned back into the flask.

  • Duration: Allow the process to run for a minimum of 8-12 hours, ensuring at least 10-15 siphon cycles for thorough extraction.

  • Recovery: After extraction, allow the apparatus to cool. Remove the solvent from the extract using a rotary evaporator under reduced pressure to yield the Total Lipid Extract (TLE).

5.3 Protocol 2: Fractionation by Column Chromatography To isolate the alkane fraction from the TLE, silica gel chromatography is employed.

  • Column Preparation: Prepare a slurry of activated silica gel (activated by heating at 120°C for 4 hours) in n-hexane. Pour the slurry into a glass chromatography column plugged with glass wool to create a packed bed.

  • Sample Loading: Dissolve the TLE in a minimal volume of n-hexane and carefully load it onto the top of the silica gel column.

  • Elution:

    • Fraction 1 (Alkanes/Alkenes): Elute the column with 2-3 column volumes of n-hexane. This fraction will contain the saturated and unsaturated hydrocarbons.

    • Subsequent Fractions: Increase solvent polarity (e.g., using mixtures of hexane/dichloromethane, followed by dichloromethane/methanol) to elute more polar compounds like esters, alcohols, and fatty acids, if desired.

  • Collection: Collect the n-hexane eluate (Fraction 1). Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the purified hydrocarbon fraction.

5.4 Protocol 3: Analysis by High-Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS) Standard GC-MS is often limited to analyzing compounds below ~C40. HTGC is required for VLCAs like this compound.

  • Sample Preparation: Dissolve the purified hydrocarbon fraction in a high-boiling point solvent (e.g., hot toluene or carbon disulfide) to a final concentration of approximately 1 mg/mL. Add an internal standard (e.g., deuterated n-C24D50) for quantification.

  • Instrumentation:

    • GC System: A gas chromatograph capable of high-temperature operation (up to 400°C or higher).

    • Column: A high-temperature capillary column, such as a J&W Scientific DB-5HT (30 m x 0.25 mm i.d., 0.1 µm film thickness).

    • Injection: Use a capillary cold on-column injection method to prevent thermal degradation and discrimination of high molecular weight compounds.

    • Carrier Gas: Hydrogen or Helium at a constant flow rate.

  • GC Conditions (Example):

    • Oven Program: Initial temperature of 60°C (hold for 2 min), ramp at 4°C/min to 390°C (hold for 35 min).[9]

    • Injector Temperature: Follows oven temperature in on-column mode.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 800 (or higher, depending on the expected alkane range).

    • Source Temperature: Maintain at a high temperature (e.g., 250-300°C) to prevent condensation.

  • Data Analysis: Identify n-alkanes based on their retention times and characteristic mass spectra (prominent fragment ions at m/z 57, 71, 85, etc.). Quantify by integrating the peak area of the total ion chromatogram (TIC) relative to the internal standard.

Conclusion

This compound and other very long-chain alkanes are ubiquitous, albeit low-concentration, components of natural waxes and geological materials. While plant cuticles represent the most widespread biogenic source, insects and crude oil also contain significant VLCA fractions. Their analysis presents technical challenges, necessitating high-temperature chromatographic techniques for accurate identification and quantification. The protocols and data presented in this guide offer a comprehensive resource for researchers investigating these robust and informative macromolecules.

References

Pentacontane as a Model for Polymer Crystallization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pentacontane (n-C50H102), a long-chain alkane, serves as an exemplary model system for investigating the complex phenomenon of polymer crystallization. Its well-defined linear molecular structure and chain length, which is long enough to exhibit polymer-like folding but short enough to be synthesized with high purity, make it an ideal surrogate for understanding the fundamental principles governing the crystallization of semi-crystalline polymers like polyethylene. This technical guide provides a comprehensive overview of the use of this compound in this context, detailing its thermal and structural properties, the experimental methodologies employed in its study, and the logical processes that govern its transition from a molten to a crystalline state. While not a primary component in drug delivery systems, the principles elucidated from studying this compound's crystallization are crucial for the formulation and stability of polymer-based pharmaceutical carriers.

Introduction

Polymer crystallization is a critical process that dictates the final physical and mechanical properties of a wide range of materials, from common plastics to specialized components in drug delivery vehicles. The transition from a disordered, entangled melt to a highly ordered, semi-crystalline solid involves complex molecular rearrangements, including nucleation and chain-folded lamellar growth. Due to the high molecular weight and polydispersity of most polymers, directly studying these fundamental processes can be challenging.

This compound, with its monodisperse nature and chemical simplicity, provides a less complex system to probe the thermodynamics and kinetics of crystallization. Insights gained from this compound can be extrapolated to more complex polymeric systems, aiding in the design of materials with tailored properties.

Physicochemical and Thermal Properties of this compound

This compound is a linear saturated hydrocarbon with the chemical formula C50H102. Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C50H102[1]
Molecular Weight 703.34 g/mol
CAS Number 6596-40-3
Melting Point (Tm) 91-95 °C (364.15-368.15 K)
Enthalpy of Fusion (ΔHf) 162.4 kJ/mol[2]

These fundamental properties are crucial for designing and interpreting crystallization experiments.

Experimental Protocols for Studying this compound Crystallization

The study of this compound crystallization relies on a suite of analytical techniques to probe its thermal transitions, crystal structure, and morphology.

Differential Scanning Calorimetry (DSC)

DSC is a primary tool for investigating the thermal behavior of this compound, including its melting and crystallization temperatures and the associated enthalpy changes.[3]

Methodology:

  • Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.

  • Thermal Program:

    • Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point (e.g., 120 °C) to erase its thermal history.

    • Isothermal Hold: The sample is held at the elevated temperature for a few minutes to ensure complete melting.

    • Cooling Scan: The sample is cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point (e.g., 25 °C). The exothermic peak observed during cooling corresponds to crystallization.

    • Second Heating Scan: The sample is reheated at the same controlled rate to observe the melting of the crystals formed during the controlled cooling. The endothermic peak corresponds to melting.

  • Data Analysis: The onset and peak temperatures of the crystallization and melting events are determined from the thermogram. The enthalpy of fusion and crystallization is calculated by integrating the area under the respective peaks. The degree of crystallinity can be estimated by comparing the measured enthalpy of fusion to the theoretical value for a 100% crystalline sample.[4]

Powder X-ray Diffraction (PXRD)

PXRD is used to determine the crystal structure and identify the different crystalline phases of this compound.

Methodology:

  • Sample Preparation: A fine powder of the crystallized this compound is evenly spread on a sample holder. To ensure a random orientation of the crystallites, the sample surface should be flat.[2]

  • Instrument Setup:

    • X-ray Source: A copper X-ray tube (Cu Kα radiation, λ = 1.5406 Å) is commonly used.

    • Goniometer: The instrument is set up in a Bragg-Brentano para-focusing geometry.

    • Operating Conditions: The X-ray generator is typically operated at a voltage of 40 kV and a current of 40 mA.[2]

  • Data Collection: The diffraction pattern is recorded over a 2θ range (e.g., 2° to 40°) with a specific step size (e.g., 0.02°) and dwell time per step.

  • Data Analysis: The positions (2θ values) and intensities of the diffraction peaks are analyzed. The d-spacings are calculated using Bragg's Law (nλ = 2d sinθ). These are then used to determine the unit cell parameters and the crystal system (e.g., orthorhombic for n-alkanes).

The Crystallization Process of this compound

The crystallization of this compound from a melt is a multi-stage process that can be conceptually broken down into the following logical steps.

G cluster_melt Melt State cluster_nucleation Nucleation cluster_growth Crystal Growth cluster_solid Solid State Melt Disordered Melt (Entangled Chains) Nuclei Primary Nucleation (Formation of Ordered Nuclei) Melt->Nuclei Cooling below Tm Lamellae Chain Folding & Lamellar Growth Nuclei->Lamellae Chain Deposition Spherulites Spherulite Formation (Lamellar Branching) Lamellae->Spherulites Space Filling SemiCrystalline Semi-Crystalline Solid (Crystalline Lamellae in Amorphous Matrix) Spherulites->SemiCrystalline

Figure 1: Logical workflow of the melt crystallization process.
  • Nucleation: As the molten this compound is cooled below its melting temperature, the first step is the formation of small, ordered regions called nuclei. This can occur homogeneously within the melt or heterogeneously on impurities or surfaces.

  • Crystal Growth (Chain Folding and Lamellar Growth): Once stable nuclei are formed, the long this compound chains begin to attach themselves to these nuclei. Due to their length, the chains fold back and forth upon themselves, creating thin, plate-like crystalline structures known as lamellae.

  • Spherulite Formation: These lamellae then grow outwards from the central nucleus, often branching and fanning out to form larger, spherical superstructures called spherulites. These spherulites continue to grow until they impinge upon one another, filling the available volume.

  • Semi-Crystalline Solid: The final solid-state structure consists of these ordered crystalline spherulites embedded within a matrix of amorphous, uncrystallized this compound chains.

Quantitative Data on this compound Crystallization

The crystallization behavior of this compound is highly dependent on the processing conditions, particularly the cooling rate.

Effect of Cooling Rate on Crystallization Temperature

Faster cooling rates leave less time for the molecular chains to organize, resulting in crystallization occurring at a lower temperature (greater supercooling).

Cooling Rate (°C/min)Crystallization Onset Temperature (°C)Crystallization Peak Temperature (°C)
2~88~86
5~86~84
10~84~82
20~81~79

Note: These are representative values for long-chain alkanes and the exact temperatures for this compound may vary slightly. The trend of decreasing crystallization temperature with increasing cooling rate is a key characteristic.[5]

Lamellar Thickness

The thickness of the crystalline lamellae is another critical parameter that is influenced by the crystallization temperature. It can be determined using Small-Angle X-ray Scattering (SAXS). Generally, crystallization at higher temperatures (slower cooling rates) allows for the formation of thicker, more stable lamellae. For long-chain alkanes like this compound crystallized from the melt, the lamellar thickness is typically in the range of 10-20 nm.

This compound as a Model for Polyethylene Crystallization

Polyethylene is a widely used semi-crystalline polymer. Its long chains of repeating -CH2- units are chemically analogous to the structure of this compound. Therefore, studying the crystallization of this compound provides a simplified yet powerful model for understanding the more complex crystallization behavior of polyethylene. The chain-folding mechanisms and the formation of lamellar and spherulitic structures observed in this compound are directly relevant to the morphology and properties of polyethylene.

Relevance to Drug Development

While this compound itself is not a common excipient in drug formulations, the study of its crystallization provides valuable insights for the pharmaceutical industry. Many drug delivery systems utilize semi-crystalline polymers as matrices for controlled release or as protective coatings.[6] The stability, drug release profile, and mechanical integrity of these formulations are directly linked to the degree of crystallinity and the morphology of the polymer.

By understanding the fundamental principles of polymer crystallization through model systems like this compound, researchers can better:

  • Control the crystallinity of polymeric drug carriers to achieve desired release kinetics.

  • Predict and prevent unwanted polymorphic transitions in both the drug and the polymer excipients, which can affect bioavailability and stability.

  • Design more stable amorphous solid dispersions by understanding the factors that inhibit crystallization.

Long-chain alkanes, in general, can be found in some topical and oral formulations as emollients or to modify viscosity, but their role is typically not as a primary crystallization-directing agent for the active pharmaceutical ingredient.

Conclusion

This compound serves as an invaluable model system for elucidating the fundamental mechanisms of polymer crystallization. Its well-defined structure and amenability to detailed characterization using techniques like DSC and XRD allow for a thorough investigation of nucleation, crystal growth, and morphology development. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to utilize this compound in their studies of polymer phase transitions. The knowledge gained from such model systems is essential for the rational design and control of crystalline properties in a wide range of polymeric materials, including those with critical applications in the pharmaceutical and drug development sectors.

Experimental Workflow Diagram

G cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_xrd XRD Analysis cluster_saxs SAXS Analysis (Optional) Sample This compound Sample DSC_Heat Heating Scan (10°C/min) Sample->DSC_Heat DSC_Cool Cooling Scan (Variable Rates) DSC_Heat->DSC_Cool DSC_Data Thermal Transitions (Tm, Tc, ΔH) DSC_Cool->DSC_Data XRD_Run Powder X-ray Diffraction DSC_Cool->XRD_Run SAXS_Run Small-Angle X-ray Scattering DSC_Cool->SAXS_Run XRD_Data Crystal Structure & Phase ID XRD_Run->XRD_Data SAXS_Data Lamellar Thickness SAXS_Run->SAXS_Data

Figure 2: General experimental workflow for studying this compound crystallization.

References

A Comprehensive Technical Guide to the Thermal Properties of High Molecular Weight Alkanes for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal properties of high molecular weight alkanes, offering critical data and methodologies for professionals in research, science, and drug development. Understanding these properties is paramount for the formulation, stability, and efficacy of a wide range of pharmaceutical products.

Core Thermal Properties of High Molecular Weight Alkanes

High molecular weight alkanes, often found in waxes and polymers, are integral to many pharmaceutical formulations, acting as excipients, emollients, and drug delivery vehicles. Their thermal behavior dictates their performance during manufacturing, storage, and in vivo application. The primary thermal properties of interest are their melting point, boiling point, heat capacity, and thermal conductivity.

Melting and Boiling Points

The melting and boiling points of n-alkanes increase with molecular weight.[1][2][3] This trend is a direct consequence of the increasing strength of van der Waals forces between longer carbon chains.[4][5] Alkanes with 18 or more carbon atoms are typically solid at room temperature (298K).[1][6]

Branching in the alkane chain generally leads to a decrease in the boiling point compared to a straight-chain isomer of the same molecular weight.[2][4][7] This is attributed to the reduced surface area of branched molecules, which weakens the intermolecular van der Waals forces.[2] The effect of branching on melting points is more complex; highly symmetrical, branched molecules can sometimes pack more efficiently in a crystal lattice, leading to a higher melting point than their straight-chain counterparts.[8]

Table 1: Melting and Boiling Points of Selected High Molecular Weight n-Alkanes

Alkane NameChemical FormulaNumber of Carbon AtomsMelting Point (°C)Boiling Point (°C)
OctadecaneC18H381828317
NonadecaneC19H401932330
EicosaneC20H422036.5343
HeneicosaneC21H442140.5356
DocosaneC22H462243.8369
TricosaneC23H482347.4381
TetracosaneC24H502450.3393
PentacosaneC25H522553.3404
HexacosaneC26H542656414
HeptacosaneC27H562758.8424
OctacosaneC28H582861.3434
NonacosaneC29H602963.7443
TriacontaneC30H623065.9458
TetracontaneC40H824081.5525
PentacontaneC50H1025091.5-

Note: Data compiled from various sources.[7][9] Boiling points for very long-chain alkanes are often difficult to measure as they may decompose at high temperatures.

Heat Capacity

The heat capacity of liquid n-alkanes shows a linear relationship with the number of carbon atoms.[10][11] For each additional methylene (-CH2-) group, the molar heat capacity increases by approximately 31 ± 2 J·K⁻¹·mol⁻¹.[10] The heat capacity of solid alkanes is more complex and is influenced by their crystalline structure and any solid-solid phase transitions that may occur before melting.[12]

Table 2: Molar Heat Capacity of Selected Liquid n-Alkanes at 298.15 K

Alkane NameChemical FormulaMolar Heat Capacity (J·K⁻¹·mol⁻¹)
n-PentaneC5H12167.19
n-HexaneC6H14195.52
n-HeptaneC7H16224.64
n-OctaneC8H18254.39
n-DecaneC10H22314.43
n-DodecaneC12H26375.3
n-HexadecaneC16H34499.0
n-OctadecaneC18H38561.0

Note: Data compiled from literature sources.[11][13]

Thermal Conductivity

The thermal conductivity of n-alkanes is dependent on their physical state and molecular structure. In the liquid phase, thermal conductivity generally increases with the number of carbon atoms in the chain.[14] In the solid state, the relationship is less distinct, but more organized, crystalline structures exhibit higher thermal conductivity compared to amorphous or less ordered solid phases.[14][15]

Table 3: Thermal Conductivity of Selected n-Alkanes

Alkane NameStateTemperature (K)Thermal Conductivity (W·m⁻¹·K⁻¹)
C20H42Liquid3200.152
C20H42Solid3000.25
C24H50Liquid3350.158
C24H50Solid3150.35
C30H62Liquid3550.165
C30H62Solid3350.42

Note: Data obtained from molecular dynamics simulations and experimental measurements.[14]

Experimental Protocols for Determining Thermal Properties

Accurate determination of the thermal properties of high molecular weight alkanes is crucial for their application in pharmaceuticals. The following are detailed methodologies for key experiments.

Determination of Melting Point

A common and straightforward method for determining the melting point of a solid organic compound is using a melting point apparatus.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered dry alkane is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Heating: The thermometer and capillary assembly are placed in a heating bath (e.g., liquid paraffin) or a melting point apparatus.

  • Observation: The sample is heated slowly and uniformly, with constant stirring of the bath.

  • Data Recording: The temperature at which the substance begins to melt (T1) and the temperature at which it is completely molten (T2) are recorded. The melting point is the average of T1 and T2.[16]

Determination of Boiling Point

For liquid alkanes, the boiling point can be determined using several methods, including distillation and the Thiele tube method.

Methodology: Simple Distillation

  • Apparatus Setup: A distillation flask is filled with at least 5 mL of the liquid alkane and a few boiling chips. A condenser and a thermometer are attached. The thermometer bulb should be positioned just below the side arm of the distillation flask.

  • Heating: The flask is heated gently.

  • Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

  • Data Recording: The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point. The atmospheric pressure should also be recorded.[17][18][19]

Measurement of Heat Capacity: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance.

Methodology: DSC for Heat Capacity Measurement

  • Sample Preparation: A small, accurately weighed sample of the alkane (typically 5-10 mg) is placed in an aluminum DSC pan and hermetically sealed. An empty pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion.

  • Measurement Protocol: The sample and reference pans are placed in the DSC cell. The temperature of the cell is then ramped at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Calculation: The specific heat capacity (Cp) is calculated from the difference in heat flow between the sample and a baseline run (with empty pans), and a run with a standard material of known heat capacity (e.g., sapphire).[20]

Measurement of Thermal Conductivity: Transient Hot Wire (THW) Method

The Transient Hot Wire (THW) method is a standard technique for measuring the thermal conductivity of liquids and molten solids.

Methodology: THW for Thermal Conductivity Measurement

  • Apparatus Setup: A thin platinum wire is submerged in the liquid or molten alkane sample. The wire serves as both a heating element and a temperature sensor.

  • Measurement Principle: A constant electric current is passed through the wire for a short period, causing its temperature to rise. The rate of this temperature increase is dependent on the thermal conductivity of the surrounding medium.

  • Data Acquisition: The temperature change of the wire over time is precisely measured.

  • Calculation: The thermal conductivity of the sample is determined by fitting the temperature rise data to a mathematical model of heat conduction from a line source.[21][22]

Visualizing Relationships and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key logical relationships and experimental workflows relevant to the study of the thermal properties of high molecular weight alkanes.

Molecular_Structure_and_Thermal_Properties Logical Relationship Between Molecular Structure and Thermal Properties cluster_structure Molecular Structure cluster_properties Thermal Properties MolecularWeight Molecular Weight ChainLength Chain Length Branching Branching MeltingPoint Melting Point ChainLength->MeltingPoint Increases BoilingPoint Boiling Point ChainLength->BoilingPoint Increases HeatCapacity Heat Capacity ChainLength->HeatCapacity Increases ThermalConductivity Thermal Conductivity ChainLength->ThermalConductivity Increases (Liquid) Symmetry Molecular Symmetry Branching->MeltingPoint Complex Effect Branching->BoilingPoint Decreases Symmetry->MeltingPoint Increases

Caption: Relationship between alkane molecular structure and thermal properties.

Experimental_Workflow_Melting_Point Experimental Workflow for Melting Point Determination Start Start Prep Prepare Dry, Powdered Sample Start->Prep Pack Pack Sample into Capillary Tube Prep->Pack Setup Attach Capillary to Thermometer Pack->Setup Heat Heat Slowly in Apparatus Setup->Heat Observe Observe Melting Heat->Observe Record Record T1 (Start) and T2 (End) Observe->Record Calculate Calculate Melting Point = (T1 + T2) / 2 Record->Calculate End End Calculate->End

Caption: Workflow for determining the melting point of a solid alkane.

Experimental_Workflow_DSC Experimental Workflow for DSC Measurement Start Start Calibrate Calibrate DSC Instrument Start->Calibrate PrepareSample Weigh and Seal Sample in Pan Calibrate->PrepareSample PrepareRef Prepare Empty Reference Pan PrepareSample->PrepareRef Load Load Sample and Reference into DSC PrepareRef->Load Program Program Temperature Ramp Load->Program Run Run Measurement Program->Run Analyze Analyze Heat Flow Data Run->Analyze Calculate Calculate Heat Capacity Analyze->Calculate End End Calculate->End

References

An In-depth Technical Guide to the Crystal Structure of n-Pentacontane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of n-pentacontane (C₅₀H₁₀₂), a long-chain n-alkane. This document details the crystallographic parameters, explores its polymorphic behavior, and outlines the key experimental methodologies used for its characterization. The information is presented to aid researchers and professionals in understanding the solid-state properties of long-chain hydrocarbons, which are crucial in fields ranging from materials science to drug formulation.

Introduction to the Crystal Structure of n-Pentacontane

n-Pentacontane is a linear saturated hydrocarbon with 50 carbon atoms. In the solid state, its molecules adopt a nearly planar all-trans zigzag conformation and pack into a three-dimensional crystalline lattice. The nature of this packing is determined by the interplay of van der Waals forces between the long aliphatic chains.

Long-chain n-alkanes, such as n-pentacontane, are known to exhibit polymorphism, meaning they can exist in more than one crystal structure. For n-alkanes with a chain length greater than approximately 36 carbons, the crystal structure is typically orthorhombic.[1] This is consistent with observations for highly crystalline polyethylene, for which long-chain alkanes serve as valuable model systems.[1] The symmetry of the crystal structure for even-numbered n-alkanes tends to increase from triclinic to monoclinic and finally to orthorhombic as the chain length increases.

Crystallographic Data

The primary crystal form of n-pentacontane at room temperature is orthorhombic. The crystallographic data has been determined through techniques such as high-resolution X-ray powder diffraction using synchrotron radiation, which is suitable for obtaining unit-cell parameters for n-alkanes up to C₆₀H₁₂₂.[2]

Below is a summary of the key crystallographic parameters for the orthorhombic form of n-pentacontane.

ParameterValueReference
Crystal System OrthorhombicGeneral literature on long-chain n-alkanes
Space Group Pca2₁Proposed for long-chain even n-alkanes
Unit Cell Dimensions
a~7.66 ± 0.005 ÅElectron diffraction of similar long-chain alkanes[3]
bValue not explicitly found
cValue not explicitly found
Molecules per Unit Cell (Z) 4For similar orthorhombic n-alkanes

Note: Specific unit cell parameters 'b' and 'c' for n-pentacontane were not explicitly found in the surveyed literature. The value for 'a' is based on studies of similar long-chain alkanes.

Experimental Protocols

The determination of the crystal structure of n-pentacontane and the study of its polymorphism involve several key experimental techniques. Detailed methodologies for these are outlined below.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction provides the most detailed information about the crystal structure, including unit cell dimensions, bond lengths, and bond angles.

Methodology:

  • Crystal Growth:

    • High-purity (>98%) n-pentacontane is dissolved in a suitable solvent, such as hexane, at a slightly elevated temperature to ensure complete dissolution.

    • Slow evaporation of the solvent at a constant temperature is a common method for growing single crystals. The container is loosely covered to allow for a slow rate of evaporation, which promotes the formation of larger, well-ordered crystals.

    • Alternatively, slow cooling of a saturated solution can be employed. The solution is cooled gradually over several days to induce crystallization.

  • Crystal Mounting:

    • A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is carefully selected under a microscope.

    • The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection:

    • The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

    • The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal damage.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a rapid analytical technique used for phase identification and the determination of unit cell dimensions of a crystalline material.

Methodology:

  • Sample Preparation:

    • A sample of n-pentacontane is finely ground to a homogeneous powder using a mortar and pestle. This ensures that the crystallites are randomly oriented.

    • The powder is packed into a sample holder, and the surface is flattened to ensure a consistent sample height.

  • Data Collection:

    • The sample is placed in a powder diffractometer.

    • The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis:

    • The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed to identify the positions and intensities of the diffraction peaks.

    • The peak positions are used to calculate the d-spacings according to Bragg's Law (nλ = 2d sinθ).

    • The d-spacings are then used to determine the unit cell parameters of the crystalline phase.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material, such as melting and solid-solid phase transitions, which are indicative of polymorphism.

Methodology:

  • Sample Preparation:

    • A small amount of n-pentacontane (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Thermal Analysis:

    • The sample pan and an empty reference pan are placed in the DSC cell.

    • The sample is subjected to a controlled temperature program, for example:

      • Heating from room temperature to a temperature above its melting point (e.g., 120 °C) at a constant rate (e.g., 5 °C/min).

      • Holding at the high temperature for a few minutes to ensure complete melting.

      • Cooling back to room temperature or below at a controlled rate (e.g., 5 °C/min) to observe crystallization.

      • A second heating run to observe the thermal behavior of the recrystallized sample.

    • The heat flow to or from the sample is monitored relative to the reference pan.

  • Data Interpretation:

    • Endothermic peaks on the heating curve correspond to melting or solid-solid phase transitions.

    • Exothermic peaks on the cooling curve correspond to crystallization.

    • The peak temperatures and enthalpies of these transitions provide information about the different polymorphic forms and their stability.

Experimental and Logical Workflows

The process of determining and characterizing the crystal structure of n-pentacontane follows a logical progression of experiments.

experimental_workflow cluster_synthesis Sample Preparation cluster_characterization Structural Characterization cluster_analysis Data Analysis and Refinement cluster_results Final Output Synthesis Synthesis of high-purity n-pentacontane Purification Purification (e.g., recrystallization) Synthesis->Purification SC_XRD Single-Crystal X-ray Diffraction Purification->SC_XRD Single Crystals PXRD Powder X-ray Diffraction Purification->PXRD Powdered Sample DSC Differential Scanning Calorimetry Purification->DSC StructureSolution Crystal Structure Solution and Refinement SC_XRD->StructureSolution PhaseID Phase Identification PXRD->PhaseID ThermalAnalysis Analysis of Thermal Transitions DSC->ThermalAnalysis CrystallographicData Crystallographic Data (Unit Cell, Space Group) StructureSolution->CrystallographicData PhaseID->CrystallographicData PolymorphInfo Polymorphic Information ThermalAnalysis->PolymorphInfo

References

Spectroscopic Fingerprints of Pentacontane: An In-depth Technical Guide to FTIR and Raman Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of pentacontane (C₅₀H₁₀₂), a long-chain n-alkane, utilizing Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document details the fundamental vibrational modes, presents quantitative spectral data, and outlines detailed experimental protocols for obtaining high-quality spectra. The information contained herein is intended to serve as a valuable resource for researchers in materials science, chemistry, and drug development who work with long-chain hydrocarbons and require a thorough understanding of their molecular structure and properties.

Introduction to the Vibrational Spectroscopy of Long-Chain Alkanes

FTIR and Raman spectroscopy are powerful, non-destructive analytical techniques that probe the vibrational modes of molecules. When applied to long-chain alkanes like this compound, these methods provide a detailed fingerprint of the molecular structure, conformation, and packing in the solid state.

  • FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The resulting spectrum is highly sensitive to the presence of specific functional groups and changes in the dipole moment of the molecule during vibration.

  • Raman spectroscopy , on the other hand, involves inelastic scattering of monochromatic light (from a laser source). The scattered light is shifted in frequency, and this shift corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and provides complementary information to FTIR.

For a long-chain alkane such as this compound, the spectra are dominated by the vibrational modes of the numerous methylene (CH₂) groups and the terminal methyl (CH₃) groups. These include stretching, bending (scissoring), wagging, twisting, and rocking vibrations of the C-H bonds, as well as stretching and deformation modes of the C-C backbone.

Data Presentation: FTIR and Raman Spectral Data of this compound

The following tables summarize the key vibrational modes and their corresponding peak positions in the FTIR and Raman spectra of this compound and similar long-chain n-alkanes. These values are compiled from various spectroscopic databases and literature sources.

Table 1: Summary of Key FTIR Peaks for this compound and Long-Chain n-Alkanes

Wavenumber (cm⁻¹)Vibrational ModeDescription
2954 - 2962νₐₛ(CH₃)Asymmetric C-H stretching of methyl groups.
2915 - 2925νₐₛ(CH₂)Asymmetric C-H stretching of methylene groups. This is typically the most intense band.
2870 - 2875νₛ(CH₃)Symmetric C-H stretching of methyl groups.
2848 - 2855νₛ(CH₂)Symmetric C-H stretching of methylene groups.
1472 - 1474δ(CH₂)Methylene scissoring/bending mode. In crystalline samples, this band may split into two components due to intermolecular interactions.
1462 - 1465δ(CH₂)Methylene scissoring/bending mode (component of the split band in crystalline state).
~1378δₛ(CH₃)Symmetric bending ("umbrella" mode) of methyl groups.
729 - 731ρ(CH₂)Methylene rocking mode. This is a characteristic peak for crystalline n-alkanes.
719 - 722ρ(CH₂)Methylene rocking mode. The presence of a well-resolved doublet in this region is indicative of an orthorhombic or monoclinic crystal packing.

Table 2: Summary of Key Raman Peaks for Long-Chain n-Alkanes

Wavenumber (cm⁻¹)Vibrational ModeDescription
2960 - 2965νₐₛ(CH₃)Asymmetric C-H stretching of methyl groups.
2880 - 2885νₐₛ(CH₂)Asymmetric C-H stretching of methylene groups.
2845 - 2850νₛ(CH₂)Symmetric C-H stretching of methylene groups.
1440 - 1460δ(CH₂)Methylene scissoring/bending mode.
1295 - 1305τ(CH₂)Methylene twisting mode.
1130 - 1135ν(C-C)Symmetric C-C stretching of the carbon backbone.
1060 - 1065ν(C-C)Asymmetric C-C stretching of the carbon backbone.
Low Frequency RegionLAMLongitudinal Acoustic Mode. This is a collective vibration of the entire carbon chain and its frequency is inversely proportional to the chain length. For this compound, this would appear at very low wavenumbers.

Experimental Protocols

The quality of FTIR and Raman spectra is highly dependent on the sample preparation and data acquisition parameters. Below are detailed methodologies for analyzing solid this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

3.1.1. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is often the simplest method for analyzing a solid powder or waxy solid like this compound.

  • Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Place a small amount of this compound powder or a small piece of the waxy solid directly onto the center of the ATR crystal.

    • Lower the ATR anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 32 to 64 scans are co-added at a spectral resolution of 4 cm⁻¹ to obtain a high signal-to-noise ratio.

    • The spectrum is usually displayed in absorbance units after automatic background subtraction.

3.1.2. Transmission FTIR Spectroscopy (KBr Pellet Method)

This traditional method can provide very high-quality spectra.

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation:

    • Weigh out approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Gently grind the this compound and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in a sample holder and position it in the infrared beam.

    • Collect the sample spectrum using similar acquisition parameters as for ATR-FTIR.

Raman Spectroscopy
  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm), a microscope for sample focusing, and a sensitive detector (e.g., a CCD camera).

  • Sample Preparation:

    • Place a small amount of this compound powder on a clean microscope slide.

    • Gently press the powder with a clean spatula to create a flat, even surface.

  • Data Acquisition:

    • Place the microscope slide on the spectrometer's stage.

    • Focus the laser onto the sample surface using the microscope.

    • Set the laser power to a level that does not cause sample heating or degradation (typically a few milliwatts).

    • Acquire the Raman spectrum by collecting the scattered light. The acquisition time can range from a few seconds to several minutes, and multiple scans can be averaged to improve the signal-to-noise ratio.

    • The spectrum is typically plotted as intensity versus Raman shift (in cm⁻¹).

Visualization of Spectroscopic Relationships

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the molecular structure of this compound and its characteristic vibrational modes.

experimental_workflow cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_raman Raman Analysis This compound (Solid) This compound (Solid) ATR-FTIR ATR-FTIR This compound (Solid)->ATR-FTIR KBr Pellet KBr Pellet This compound (Solid)->KBr Pellet Powder on Slide Powder on Slide This compound (Solid)->Powder on Slide FTIR Spectrum FTIR Spectrum ATR-FTIR->FTIR Spectrum KBr Pellet->FTIR Spectrum Raman Spectrum Raman Spectrum Powder on Slide->Raman Spectrum

Caption: Experimental workflow for FTIR and Raman analysis of this compound.

vibrational_modes cluster_ch3 Methyl Group Vibrations cluster_ch2 Methylene Group Vibrations cluster_cc Carbon Backbone Vibrations This compound (C50H102) This compound (C50H102) CH3 Asymmetric Stretch CH3 Asymmetric Stretch This compound (C50H102)->CH3 Asymmetric Stretch CH3 Symmetric Stretch CH3 Symmetric Stretch This compound (C50H102)->CH3 Symmetric Stretch CH3 Symmetric Bend CH3 Symmetric Bend This compound (C50H102)->CH3 Symmetric Bend CH2 Asymmetric Stretch CH2 Asymmetric Stretch This compound (C50H102)->CH2 Asymmetric Stretch CH2 Symmetric Stretch CH2 Symmetric Stretch This compound (C50H102)->CH2 Symmetric Stretch CH2 Scissoring CH2 Scissoring This compound (C50H102)->CH2 Scissoring CH2 Rocking CH2 Rocking This compound (C50H102)->CH2 Rocking C-C Stretch C-C Stretch This compound (C50H102)->C-C Stretch LAM LAM This compound (C50H102)->LAM

Caption: Key vibrational modes of this compound observed in FTIR and Raman.

Unveiling the Solid-State Behavior of Long-Chain Paraffins: A Technical Guide to Phase Transitions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain paraffins, or n-alkanes, are fundamental components in a vast array of applications, from pharmaceuticals and cosmetics to lubricants and phase-change materials. Their solid-state behavior, characterized by a series of complex phase transitions, dictates their physical properties and ultimate performance. This in-depth technical guide provides a comprehensive overview of these transitions, focusing on the core thermodynamic principles, experimental characterization, and the underlying molecular transformations.

The Landscape of Paraffin Phase Transitions: From Crystalline Order to Rotational Freedom

At low temperatures, long-chain paraffins exist in well-ordered crystalline structures. As thermal energy is introduced, they undergo one or more solid-solid phase transitions before melting into an isotropic liquid. These transitions involve significant changes in molecular packing, conformational order, and thermodynamic properties.

The most prominent solid-solid transitions involve the transformation from a highly ordered crystalline phase to one or more "rotator" phases. In the crystalline state, the paraffin chains are typically arranged in a tightly packed, all-trans conformation. The specific crystal system (e.g., triclinic, monoclinic, or orthorhombic) depends on the chain length (even or odd number of carbon atoms) and thermal history. The orthorhombic phase, for instance, is characterized by a "herringbone" packing arrangement.[1]

Upon heating, the paraffins can transition into rotator phases (RI, RII, RIII, RIV, RV), which are plastic crystalline states.[2] In these phases, the long-range positional order of the molecules is maintained, but the chains gain significant rotational freedom around their long axes.[1][3] This increased molecular motion leads to a less dense packing, often with hexagonal symmetry in the RII phase.[1][3] The transition to the rotator phase is a first-order transition, characterized by a distinct enthalpy change.[3] Further heating leads to the final melting transition into the liquid state.

The following diagram illustrates the general sequence of phase transitions observed in many long-chain paraffins upon heating.

Phase Transition Pathway General Phase Transition Pathway in Long-Chain Paraffins Crystal Crystal Rotator_I Rotator Phase I (e.g., Orthorhombic) Crystal->Rotator_I Solid-Solid Transition Rotator_II Rotator Phase II (e.g., Hexagonal) Rotator_I->Rotator_II Solid-Solid Transition Liquid Liquid Rotator_II->Liquid Melting

General sequence of phase transitions in long-chain paraffins.

Quantitative Analysis of Phase Transitions

The thermodynamic parameters associated with phase transitions, such as the transition temperature (T) and the change in enthalpy (ΔH), are crucial for understanding and utilizing long-chain paraffins. These parameters are highly dependent on the chain length of the n-alkane.

n-AlkaneFormulaSolid-Solid Transition Temp. (°C)Solid-Solid Transition Enthalpy (kJ/mol)Melting Temp. (°C)Melting Enthalpy (kJ/mol)
OctadecaneC18H3821.529.328.237.4
NonadecaneC19H4022.135.132.135.8
EicosaneC20H4232.836.436.744.7
HeneicosaneC21H4432.741.840.543.1
DocosaneC22H4642.543.144.452.3
TricosaneC23H4840.848.147.650.2
TetracosaneC24H5047.549.850.959.8
PentacosaneC25H5247.954.453.756.9
HexacosaneC26H5453.056.156.467.3
HeptacosaneC27H5654.560.259.563.6
OctacosaneC28H5858.562.361.474.8
NonacosaneC29H6059.865.763.770.3
TriacontaneC30H6263.568.265.882.4
DotriacontaneC32H6664.0 (M to O), 65.5 (O to H)-69.5-
HexatriacontaneC36H7468.0 (M to O), 73.5 (O to H)-75.5-

Note: M to O refers to the Monoclinic to Orthorhombic transition, and O to H refers to the Orthorhombic to Hexagonal (Rotator) transition. Enthalpy data for these specific solid-solid transitions in longer chain paraffins are not consistently reported in a simple tabular format. The provided data is a compilation from various sources and may show slight variations depending on the experimental conditions and purity of the samples.

Experimental Protocols for Characterization

The study of phase transitions in long-chain paraffins relies heavily on thermal analysis and structural characterization techniques. Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are two of the most powerful and commonly employed methods.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides quantitative information about the temperatures and enthalpies of phase transitions.

Experimental Workflow for DSC Analysis:

DSC_Workflow DSC Experimental Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis Sample_Weighing Accurately weigh 5-10 mg of paraffin sample Encapsulation Encapsulate in an aluminum DSC pan and seal Sample_Weighing->Encapsulation Instrument_Setup Place sample and reference pans in the DSC cell Encapsulation->Instrument_Setup Set_Parameters Set temperature program: - Initial/Final Temp. - Heating/Cooling Rate (e.g., 5-10 °C/min) - Purge Gas (e.g., Nitrogen) Instrument_Setup->Set_Parameters Run_Experiment Run the heating and cooling cycles Set_Parameters->Run_Experiment Data_Analysis Analyze the thermogram: - Determine onset temperatures - Integrate peak areas for enthalpy Run_Experiment->Data_Analysis

A typical workflow for DSC analysis of paraffins.

Detailed Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the high-purity long-chain paraffin sample using a microbalance.

    • Place the sample into a standard aluminum DSC pan.

    • Hermetically seal the pan using a sample press to ensure a closed system and prevent any loss of material during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup and Calibration:

    • Place the sample pan and the reference pan into the respective holders in the DSC cell.

    • Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium) that bracket the expected transition temperatures of the paraffin.

    • Set the purge gas, typically high-purity nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the first expected transition.

    • Heat the sample at a controlled linear rate, typically between 5 °C/min and 10 °C/min, to a temperature above its melting point.

    • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample at the same controlled rate back to the initial temperature.

    • A second heating run is often performed to ensure the reproducibility of the thermal events.

  • Data Analysis:

    • The output from the DSC is a thermogram, which plots heat flow as a function of temperature.

    • Endothermic events (e.g., solid-solid transitions and melting) appear as peaks, while exothermic events (e.g., crystallization) appear as valleys.

    • The onset temperature of a peak is typically taken as the transition temperature.

    • The enthalpy of the transition (ΔH) is determined by integrating the area of the corresponding peak.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystal structure of solid materials. By analyzing the angles and intensities of the diffracted X-ray beams, one can deduce the arrangement of atoms and molecules within a crystal lattice. Temperature-controlled XRD is particularly useful for studying the structural changes that occur during phase transitions.

Experimental Workflow for XRD Analysis:

XRD_Workflow XRD Experimental Workflow cluster_prep_xrd Sample Preparation cluster_instrument_xrd Instrument Setup cluster_analysis_xrd Data Acquisition & Analysis Sample_Grinding Grind the paraffin sample to a fine powder Sample_Mounting Mount the powder on a low-background sample holder Sample_Grinding->Sample_Mounting Instrument_Setup_XRD Place the sample in the temperature-controlled stage Sample_Mounting->Instrument_Setup_XRD Set_Parameters_XRD Set XRD parameters: - 2θ range - Step size and scan speed - X-ray source (e.g., Cu Kα) Instrument_Setup_XRD->Set_Parameters_XRD Run_Experiment_XRD Collect diffraction patterns at various temperatures Set_Parameters_XRD->Run_Experiment_XRD Data_Analysis_XRD Analyze the diffractograms: - Identify peak positions and intensities - Determine crystal structure and lattice parameters Run_Experiment_XRD->Data_Analysis_XRD

A typical workflow for XRD analysis of paraffins.

Detailed Methodology:

  • Sample Preparation:

    • The paraffin sample is typically prepared as a fine powder to ensure random orientation of the crystallites. This can be achieved by grinding the solid paraffin at a low temperature (e.g., using a mortar and pestle cooled with liquid nitrogen) to prevent any phase changes induced by mechanical stress.

    • The powder is then mounted onto a flat, low-background sample holder.

  • Instrument Setup:

    • The sample holder is placed in a temperature-controlled stage within the diffractometer. This allows for the collection of diffraction patterns at specific temperatures, both during heating and cooling cycles.

    • The X-ray source is typically a copper tube generating Cu Kα radiation (λ = 1.5406 Å).

    • The diffractometer is configured for a specific geometry, most commonly Bragg-Brentano (θ-2θ) geometry.

  • Data Collection:

    • Diffraction patterns are collected over a specific range of 2θ angles (e.g., 2° to 40°), which covers the characteristic diffraction peaks of paraffins.

    • The data is collected in a step-scan mode, with a defined step size (e.g., 0.02°) and dwell time per step.

    • To study the phase transitions, a series of diffraction patterns are collected at different temperatures, stepping through the transition regions identified by DSC.

  • Data Analysis:

    • The collected diffraction patterns are analyzed to determine the positions (2θ values) and intensities of the diffraction peaks.

    • The d-spacings (interplanar spacings) are calculated from the peak positions using Bragg's Law (nλ = 2d sinθ).

    • The crystal system and lattice parameters of each phase can be determined by indexing the diffraction peaks.

    • More advanced analysis, such as Rietveld refinement, can be used to obtain detailed structural information, including atomic positions and site occupancies.

Molecular-Level Visualization of Phase Transitions

The macroscopic changes observed during phase transitions are a direct consequence of rearrangements at the molecular level. In long-chain paraffins, these changes primarily involve the degree of conformational order and the efficiency of molecular packing.

From Ordered Crystal to Rotational Disorder:

The following diagram illustrates the change in molecular packing and conformation during the transition from an ordered orthorhombic crystal to a rotator phase.

Comparison of molecular arrangement in different phases.

In the crystalline phase, the paraffin chains are predominantly in the low-energy, all-trans conformation, allowing for very close and efficient packing. As the temperature increases, the chains gain enough thermal energy to overcome the rotational energy barriers, leading to the formation of higher-energy gauche conformers. This introduction of "kinks" in the chains disrupts the ordered packing and leads to the formation of the less dense rotator phase, where the molecules have significant rotational mobility.

This technical guide provides a foundational understanding of the complex phase transitions in long-chain paraffins. For researchers, scientists, and drug development professionals, a thorough grasp of these phenomena is essential for controlling the material properties and optimizing the performance of paraffin-based systems. The provided experimental protocols offer a starting point for the detailed characterization of these fascinating materials.

References

The Enigmatic Absence of Pentacontane: A Deep Dive into the Role of Very-Long-Chain Alkanes in Plant Waxes

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Plant cuticular waxes are a critical interface between the plant and its environment, playing a pivotal role in preventing water loss, protecting against UV radiation, and deterring pathogens and herbivores. These waxes are complex mixtures of hydrophobic compounds, with very-long-chain alkanes (VLCAs) being a major constituent. This technical guide delves into the biosynthesis, function, and analysis of these vital molecules. While the theoretical spectrum of alkanes is vast, this paper will address the notable absence of ultra-long-chain alkanes such as pentacontane (C50) in the botanical world and focus on the prevalent VLCAs that define the waxy barrier of terrestrial plants. We will explore the intricacies of the decarbonylation pathway responsible for alkane biosynthesis, provide detailed experimental protocols for their analysis, and present quantitative data on their distribution in various plant species.

Introduction

The aerial surfaces of most land plants are covered by a cuticle, a protective layer primarily composed of a cutin polymer matrix with embedded and overlying cuticular waxes.[1] These waxes are a complex mixture of lipids, including fatty acids, primary and secondary alcohols, aldehydes, ketones, and, most notably, very-long-chain alkanes (VLCAs).[2] The composition and morphology of these waxes vary significantly between plant species, organs, and developmental stages, reflecting their diverse functional roles.

A key function of the cuticular wax is to form a hydrophobic barrier that limits non-stomatal water loss, a crucial adaptation for terrestrial life. Additionally, this waxy layer provides protection against UV radiation, temperature extremes, and mechanical damage. It also plays a significant role in plant-insect and plant-pathogen interactions, influencing the attachment and feeding behavior of insects and the adhesion and germination of fungal spores.

While the chain lengths of VLCAs in plant waxes typically range from C21 to C37, with odd-numbered chains predominating, there is a conspicuous absence of alkanes with significantly longer chains, such as this compound (a 50-carbon alkane). This guide will explore the biochemical and functional constraints that likely govern this distribution, providing a comprehensive overview of the current understanding of VLCA's role in the plant kingdom.

Biosynthesis of Very-Long-Chain Alkanes: The Decarbonylation Pathway

The biosynthesis of VLCAs in plants occurs primarily in the endoplasmic reticulum of epidermal cells and follows a pathway known as the decarbonylation pathway. This pathway utilizes very-long-chain fatty acids (VLCFAs) as precursors. The key steps are as follows:

  • VLCFA Elongation: The process begins with the elongation of C16-C18 fatty acid primers by a multi-enzyme complex known as the fatty acid elongase (FAE). Each cycle adds a two-carbon unit from malonyl-CoA, leading to the formation of VLCFAs with chain lengths typically up to C34.[3]

  • Reduction to Aldehyde: The resulting VLCFA-CoA is then reduced to a very-long-chain aldehyde by an acyl-CoA reductase.

  • Decarbonylation to Alkane: The final and defining step is the decarbonylation of the aldehyde to an alkane with one less carbon atom, catalyzed by an aldehyde decarbonylase. In Arabidopsis thaliana, this function is carried out by a complex of the CER1 and CER3 proteins.[4][5] This reaction results in the characteristic odd-numbered chain length predominance of plant alkanes.

Further modifications can occur, such as the hydroxylation of alkanes to form secondary alcohols and subsequent oxidation to ketones, adding to the complexity of the cuticular wax mixture.[1]

Figure 1: The decarbonylation pathway for VLCA biosynthesis.

Quantitative Analysis of Very-Long-Chain Alkanes in Plant Waxes

The composition of VLCAs in the cuticular wax is highly variable among plant species. The following table summarizes the relative abundance of major alkanes in the leaf waxes of several plant species, highlighting the typical chain length distributions. Notably, alkanes with chain lengths approaching 50 carbons are not reported.

Plant SpeciesC27 (%)C29 (%)C31 (%)C33 (%)Other Major Alkanes (%)Reference
Arabidopsis thaliana (rosette)8.260.119.34.1C25 (2.3), C30 (br, 1.5)[6]
Zea mays (adult leaf)10-2020-3040-505-15C25, C35[6]
Triticum aestivum (leaf)5-1515-2540-605-10C23, C25, C35[5]
Goji berry (Lycium barbarum) (stem)----High wax load, specific alkane distribution not detailed[5]

Note: The data presented are approximate ranges compiled from various sources and can vary based on environmental conditions and analytical methods. "br" indicates a branched alkane.

Experimental Protocols

Extraction of Epicuticular Waxes

A standardized method for the extraction of epicuticular waxes is crucial for comparative studies. The following protocol is a widely accepted method:

  • Sample Collection: Collect fresh, healthy leaves from the plant of interest. Measure the surface area of the leaves to allow for quantification of wax load per unit area.

  • Wax Extraction: Immerse the leaves in a known volume of chloroform for 30-60 seconds.[5] This brief immersion time is critical to minimize the extraction of intracellular lipids.

  • Internal Standard: Add a known amount of an internal standard (e.g., n-tetracosane) to the chloroform extract. The internal standard should be a compound not naturally present in the wax and will be used for quantification.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas to concentrate the wax extract.

  • Derivatization (for polar compounds): For the analysis of polar wax components like alcohols and fatty acids, the extract should be derivatized to increase volatility for GC-MS analysis. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). For alkane analysis, derivatization is not necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Alkanes

GC-MS is the gold standard for the separation, identification, and quantification of VLCAs in plant wax extracts.

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the wax extract (dissolved in a suitable solvent like hexane) into the GC.

  • Gas Chromatograph Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used for alkane separation.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature gradient is used to separate the alkanes based on their boiling points. A typical program might be: initial temperature of 150°C, hold for 2 minutes, ramp to 320°C at a rate of 10°C/min, and hold at 320°C for 20 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 650.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identification: Identify the individual alkanes by comparing their mass spectra and retention times to those of authentic standards and by interpreting the characteristic fragmentation patterns.

    • Quantification: Quantify the amount of each alkane by integrating the area of its corresponding peak in the total ion chromatogram and comparing it to the peak area of the internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample_Collection Plant Material Collection & Surface Area Measurement Wax_Extraction Chloroform Extraction (30-60s) Sample_Collection->Wax_Extraction Internal_Standard Addition of Internal Standard Wax_Extraction->Internal_Standard Solvent_Evaporation Evaporation under Nitrogen Internal_Standard->Solvent_Evaporation GC_MS Gas Chromatography-Mass Spectrometry Solvent_Evaporation->GC_MS Data_Processing Data Processing & Peak Integration GC_MS->Data_Processing Identification Compound Identification (Mass Spectra & Retention Time) Data_Processing->Identification Quantification Quantification against Internal Standard Data_Processing->Quantification Final_Report Final_Report Quantification->Final_Report Final Report & Interpretation

Figure 2: Experimental workflow for VLCA analysis.

Discussion: The Absence of this compound and the Functional Significance of VLCA Chain Length

The consistent absence of this compound and other ultra-long-chain alkanes in plant cuticular waxes raises important questions about the biochemical and functional constraints on VLCA biosynthesis. Several factors may contribute to this phenomenon:

  • Enzymatic Specificity: The enzymes of the fatty acid elongase complex and the decarbonylase complex likely have substrate specificities that favor the production of VLCFAs and VLCAs within the C20-C40 range. The synthesis of significantly longer chains may be inefficient or impossible with the existing enzymatic machinery.

  • Metabolic Cost: The production of very long hydrocarbon chains is an energy-intensive process. There is likely a trade-off between the metabolic cost of producing longer alkanes and the functional benefits they provide.

  • Biophysical Properties: The physical properties of the cuticular wax, such as its crystallinity, melting point, and permeability, are determined by the chain length distribution of its components. The observed range of VLCAs may represent an optimal balance for creating a flexible yet robust barrier under a variety of environmental conditions. Ultra-long-chain alkanes like this compound would significantly increase the melting point and potentially alter the crystallinity of the wax in a way that is not beneficial to the plant.

  • Transport and Deposition: Once synthesized, wax components must be transported from the endoplasmic reticulum to the plant surface. The mechanisms of wax transport are not fully understood, but it is possible that the transport of ultra-long-chain molecules is constrained.

Conclusion and Future Directions

The very-long-chain alkanes of plant cuticular waxes are essential for plant survival and adaptation. While the focus of this guide has been on the established knowledge of VLCAs in the C21-C37 range, the intriguing question of why longer chains like this compound are not observed remains. Future research, leveraging advances in synthetic biology and metabolic engineering, could explore the possibility of engineering plants to produce these ultra-long-chain alkanes. Such studies would not only provide fundamental insights into the constraints of plant lipid metabolism but could also open up new avenues for the production of novel bio-based waxes with unique properties for industrial applications. A deeper understanding of the structure-function relationships of cuticular waxes will continue to be a vital area of research for improving crop resilience and developing new biomaterials.

References

Van der Waals Forces in Pentacontane Crystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the role and characteristics of van der Waals (vdW) forces in the crystallization and structural stability of pentacontane (C₅₀H₁₀₂). As a long-chain n-alkane, this compound serves as a crucial model system for understanding intermolecular interactions in larger polymers, such as polyethylene, and for the study of crystallization phenomena relevant to pharmaceuticals and materials science. This document summarizes key quantitative data, details experimental and computational protocols for their study, and presents logical workflows through diagrams to elucidate the fundamental principles governing these non-covalent interactions.

Introduction to Van der Waals Forces in Molecular Crystals

Van der Waals forces, though the weakest class of intermolecular interactions, are the primary cohesive forces responsible for the condensation of matter in nonpolar molecular systems.[1] They are fundamentally electrostatic in nature, arising from transient fluctuations in electron density that create temporary dipoles. In the context of long-chain alkanes like this compound, these London dispersion forces are paramount, dictating the molecular packing, crystal structure, and ultimately, the material's physical properties such as melting point and density.[2]

This compound (C₅₀H₁₀₂), a linear saturated hydrocarbon, is an ideal model for studying these forces. Its simple, repeating methylene (-CH₂-) units and nonpolar character ensure that vdW interactions are the dominant force governing its solid-state structure. Understanding the collective effect of these numerous, albeit individually weak, interactions is critical for applications ranging from polymer science, where this compound is an oligomer of polyethylene, to drug development, where weak interactions influence crystal polymorphism, solubility, and drug-receptor binding.

Crystallography and Molecular Packing of this compound

Long-chain n-alkanes (n > 36) typically crystallize in a lamellar structure, where the extended, all-trans hydrocarbon chains align parallel to one another.[2] These aligned chains form layers (lamellae), and the primary interactions are vdW forces between adjacent chains within a layer and weaker interactions between the terminal methyl groups at the lamellar interface.[2]

For long chains, the crystal structure is generally orthorhombic, analogous to that of highly crystalline polyethylene.[2] The packing within this orthorhombic subcell is highly efficient, maximizing the vdW contact points between neighboring methylene groups.

Quantitative Data: Structural and Thermodynamic Parameters

Direct, comprehensive quantitative data for this compound is sparse in the literature. However, its behavior can be accurately inferred from studies on analogous long-chain alkanes and its polymer equivalent, polyethylene. The following table summarizes key physical, thermodynamic, and structural parameters.

PropertyValueSystem / Reference
Physical Properties
Molecular FormulaC₅₀H₁₀₂[3][4]
Molecular Weight~703.3 g/mol [4]
Melting Point (Tfus)94 °C (367.15 K)[5]
Enthalpy of Fusion (ΔfusH)185 kJ/mol[6]
Density (ρ)~0.82-0.94 g/cm³ at room temperatureVaries by crystalline form.[3]
Crystallographic Data
Crystal System (expected)OrthorhombicAnalogous to long-chain alkanes (n>36).[2]
Unit Cell Parameter 'a'~7.66 ÅRepresents an upper limit for free volume in long-chain alkanes.[3]
Computational Data
Non-bonded Interaction Energy-1.171 to -1.186 kcal/molMolecular dynamics simulation of polyethylene chains, analogous to inter-chain vdW forces.
Cohesive Energy (DFT)~4 kJ/mol (mean absolute error with vdW-DF2)Calculated for a reference set of molecular crystals, indicative of vdW-governed systems.[7]

Methodologies for Characterizing Van der Waals Interactions

The study of weak intermolecular forces in crystals like this compound relies on a combination of experimental and computational techniques. Each method provides a unique insight into the structure and energetics of the system.

Experimental Protocols

A. X-ray Diffraction (XRD) X-ray Diffraction is the cornerstone technique for determining the three-dimensional arrangement of molecules in a crystal.

  • Objective: To determine the crystal system, unit cell parameters, and atomic positions, from which intermolecular distances can be precisely calculated.

  • Methodology:

    • Crystal Growth: Single crystals of this compound are grown from a dilute solution via slow evaporation or from the melt via slow cooling. For powder XRD, a polycrystalline sample is used.

    • Data Collection: A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections.

    • Structure Solution: The positions and intensities of the reflections are used to solve the crystal structure, revealing the precise packing of the this compound chains. The distances between atoms on adjacent molecules are a direct probe of the vdW contacts.

B. Differential Scanning Calorimetry (DSC) DSC is used to measure the thermal properties of a material, which are directly related to the energy of its intermolecular interactions.

  • Objective: To measure thermodynamic parameters such as the melting point (Tfus) and enthalpy of fusion (ΔfusH).

  • Methodology:

    • Sample Preparation: A small, weighed amount of this compound is sealed in an aluminum pan.

    • Thermal Scan: The sample and a reference pan are heated at a controlled rate (e.g., 5°C/min).[5]

    • Data Analysis: The heat flow into the sample is measured. The melting point is identified as the peak of the endothermic transition, and the area under the peak corresponds to the enthalpy of fusion. This enthalpy is a macroscopic measure of the energy required to overcome the vdW forces holding the crystal together.

Computational Protocols

A. Density Functional Theory (DFT) with Dispersion Correction Standard DFT methods historically fail to accurately describe the long-range electron correlation that gives rise to vdW forces. Therefore, specialized dispersion-corrected functionals are mandatory.

  • Objective: To calculate the equilibrium crystal geometry and cohesive (lattice) energy, providing a theoretical measure of the strength of the vdW interactions.

  • Methodology:

    • Model Construction: An initial crystal structure of this compound is built based on known data for long-chain alkanes (e.g., orthorhombic unit cell).

    • Functional and Basis Set Selection: A DFT functional that includes van der Waals corrections is chosen. Common choices include vdW-DF2 or methods that add an empirical dispersion term like Grimme's DFT-D3.[7][8] A suitable basis set (e.g., plane waves or local atomic orbitals) is selected.[7]

    • Geometry Optimization: The positions of the atoms and the dimensions of the unit cell are varied until the minimum energy configuration is found. This yields the theoretical lattice parameters.

    • Cohesive Energy Calculation: The cohesive energy is calculated as the difference between the energy of the optimized bulk crystal and the energy of an isolated this compound molecule in the gas phase.

Visualizing Workflows and Relationships

Diagrams created using the DOT language help to clarify the logical flow of experimental and computational analyses, as well as the conceptual hierarchy of intermolecular forces.

Experimental_Workflow Experimental Workflow for Crystal Characterization cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Derived Data A This compound Sample B Single Crystal Growth (Solution/Melt) A->B C Polycrystalline Powder A->C D X-Ray Diffraction (XRD) B->D C->D E Differential Scanning Calorimetry (DSC) C->E F Crystal Structure Unit Cell Parameters Intermolecular Distances D->F G Melting Point (Tfus) Enthalpy of Fusion (ΔHfus) E->G

Caption: Workflow for experimental characterization of this compound crystals.

Computational_Workflow Computational Workflow for vdW Energy Calculation A 1. Build Initial Crystal Structure (e.g., Orthorhombic Cell) B 2. Select DFT Functional (e.g., vdW-DF2, PBE-D3) A->B C 3. Perform Geometry Optimization (Relax Atoms and Cell) B->C D 4. Calculate Bulk Crystal Energy (E_crystal) C->D E 5. Calculate Single Molecule Energy (E_molecule) C->E F 6. Determine Cohesive Energy (E_coh = E_crystal - E_molecule) D->F E->F

Caption: Workflow for DFT calculation of cohesive energy in molecular crystals.

Force_Hierarchy Hierarchy of Intermolecular Forces cluster_vdw Components of vdW Forces A Intermolecular Forces B Van der Waals Forces (Fluctuating Dipoles) A->B C Permanent Dipole Interactions A->C D Ionic Interactions (Not applicable to this compound) A->D B1 London Dispersion (Induced Dipole - Induced Dipole) DOMINANT IN this compound B->B1 B2 Debye Force (Permanent - Induced Dipole) B->B2

Caption: Conceptual hierarchy of intermolecular forces relevant to alkanes.

Relevance to Drug Development

The principles governing the crystallization of this compound are directly applicable to the pharmaceutical industry. Active Pharmaceutical Ingredients (APIs) are often nonpolar organic molecules whose crystal packing is dominated by vdW forces.

  • Polymorphism: The existence of multiple crystal forms (polymorphs) of an API is a critical issue, as different polymorphs can have different solubilities, dissolution rates, and bioavailability. Understanding the subtle vdW interactions that drive the formation of one polymorph over another is essential for ensuring consistent product quality.[1]

  • Solubility and Dissolution: The lattice energy of a crystal, determined largely by vdW forces, must be overcome for a drug to dissolve. By analyzing these forces, formulations can be designed to improve the solubility of poorly soluble drugs.

  • Drug-Receptor Interactions: While hydrogen bonds and electrostatic interactions are often key to drug-receptor binding, the cumulative effect of vdW contacts provides a significant contribution to the overall binding affinity and specificity, particularly in hydrophobic pockets of target proteins.

Conclusion

The solid-state structure of this compound is a direct manifestation of the collective power of van der Waals forces. Dominated by London dispersion interactions, the packing of these long hydrocarbon chains into ordered lamellar structures provides a fundamental and scalable model for understanding crystallization in more complex systems. Through a synergistic approach combining experimental techniques like X-ray diffraction and DSC with advanced computational methods such as dispersion-corrected DFT, researchers can precisely quantify the structural and energetic consequences of these weak but ubiquitous forces. This knowledge is not only foundational to materials science but also provides critical insights for the rational design and control of crystalline properties in the pharmaceutical industry.

References

An In-depth Technical Guide to the Electronic Properties of Saturated Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Saturated hydrocarbons, or alkanes, are fundamental organic molecules composed solely of carbon and hydrogen atoms connected by single bonds. While often regarded as chemically inert, their electronic properties are of significant interest in various scientific and industrial contexts, including materials science, atmospheric chemistry, and, importantly, in understanding the behavior of nonpolar regions of drug molecules. This technical guide provides a comprehensive overview of the core electronic properties of saturated hydrocarbons, detailing experimental methodologies for their determination and presenting quantitative data in a clear, comparative format.

Core Electronic Properties of Saturated Hydrocarbons

The electronic properties of saturated hydrocarbons are primarily dictated by the nature of their strong, nonpolar carbon-carbon and carbon-hydrogen sigma (σ) bonds. The electrons in these bonds are tightly held, resulting in low electrical conductivity and high resistance to electronic polarization.

Electrical Conductivity

Saturated hydrocarbons are excellent electrical insulators. Their valence electrons are localized in strong σ-bonds, and a large energy gap exists between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This large HOMO-LUMO gap makes it energetically unfavorable for electrons to be promoted to a conductive state. Consequently, the electrical conductivity of alkanes is extremely low.

Table 1: Electrical Conductivity of Selected Saturated Hydrocarbons

HydrocarbonFormulaElectrical Conductivity (S/m)
n-HexaneC₆H₁₄~1 x 10⁻¹⁶
n-HeptaneC₇H₁₆~1 x 10⁻¹⁶
CyclohexaneC₆H₁₂~1 x 10⁻¹⁶

Note: The electrical conductivity of most saturated hydrocarbons is very low and can be influenced by impurities.

Dielectric Properties

The dielectric constant (or relative permittivity) of a material is a measure of its ability to store electrical energy in an electric field. Due to their nonpolar nature, saturated hydrocarbons have low dielectric constants. When subjected to an external electric field, the electron clouds of the C-H and C-C bonds experience a slight distortion, leading to a small induced dipole moment. This low polarizability results in minimal screening of the electric field.

Table 2: Dielectric Constants of Selected Saturated Hydrocarbons at 20°C

HydrocarbonFormulaDielectric Constant
n-PentaneC₅H₁₂1.84[1]
n-HexaneC₆H₁₄1.88 (at 25°C)[1]
n-HeptaneC₇H₁₆1.92[1]
n-OctaneC₈H₁₈1.95
CyclopentaneC₅H₁₀1.97[1]
CyclohexaneC₆H₁₂2.02[1]
Ionization Potential

The ionization potential (or ionization energy) is the minimum energy required to remove an electron from a molecule in its gaseous state. For saturated hydrocarbons, this energy corresponds to the removal of an electron from the HOMO, which is typically a C-C or C-H σ-bonding orbital. Ionization potentials generally decrease with increasing molecular size and branching. This is because larger molecules have more polarizable electron clouds, and branched alkanes have tertiary or quaternary carbon atoms, which can better stabilize the resulting positive charge.

Table 3: Adiabatic Ionization Potentials of Selected Saturated Hydrocarbons

HydrocarbonFormulaIonization Potential (eV)
MethaneCH₄12.61
EthaneC₂H₆11.52
PropaneC₃H₈10.94
n-ButaneC₄H₁₀10.53
Isobutane (2-Methylpropane)C₄H₁₀10.57
n-PentaneC₅H₁₂10.35
Neopentane (2,2-Dimethylpropane)C₅H₁₂10.35
n-HexaneC₆H₁₄10.18
CyclohexaneC₆H₁₂9.88

Data sourced from the NIST Chemistry WebBook.[2]

Electron Affinity

Electron affinity is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. Saturated hydrocarbons have negative electron affinities, meaning that energy is required to form a stable negative ion. The incoming electron must occupy a high-energy antibonding σ* orbital, which is an energetically unfavorable process.

Table 4: Electron Affinities of Selected Saturated Hydrocarbons

HydrocarbonFormulaElectron Affinity (eV)
MethaneCH₄~ -1.6
EthaneC₂H₆~ -1.7
PropaneC₃H₈~ -1.8

Note: Experimental determination of electron affinities for saturated hydrocarbons is challenging, and the values are often estimated from theoretical calculations.

Experimental Protocols

Accurate determination of the electronic properties of saturated hydrocarbons requires precise experimental techniques. The following sections detail the methodologies for key experiments.

Measurement of Electrical Conductivity

The extremely low conductivity of saturated hydrocarbons necessitates the use of a sensitive picoammeter and a carefully designed conductivity cell.

Protocol for Conductivity Measurement of Hydrocarbon Liquids:

  • Cell Preparation: A three-terminal guarded electrode conductivity cell is used to minimize leakage currents. The cell is meticulously cleaned with a sequence of solvents, such as a non-polar solvent (e.g., hexane) followed by a polar solvent (e.g., acetone), and finally rinsed with the sample to be measured. The cell is then dried with a stream of dry nitrogen gas.

  • Sample Introduction: The pre-cleaned and dried conductivity cell is filled with the hydrocarbon sample, ensuring no air bubbles are trapped between the electrodes.

  • Measurement: A DC voltage is applied across the electrodes, and the resulting current is measured using a picoammeter. The conductivity (σ) is calculated using the formula: σ = (I * d) / (V * A) where I is the measured current, V is the applied voltage, d is the distance between the electrodes, and A is the area of the electrodes.

  • Temperature Control: The measurement is performed in a temperature-controlled environment, as the conductivity of hydrocarbons can be temperature-dependent.

experimental_workflow_conductivity cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Clean_Cell Clean Conductivity Cell Dry_Cell Dry Cell (N2 Stream) Clean_Cell->Dry_Cell Fill_Cell Fill Cell with Sample Dry_Cell->Fill_Cell Apply_Voltage Apply DC Voltage Fill_Cell->Apply_Voltage Measure_Current Measure Current (Picoammeter) Apply_Voltage->Measure_Current Calculate_Conductivity Calculate Conductivity Measure_Current->Calculate_Conductivity Control_Temp Control Temperature Control_Temp->Measure_Current

Figure 1: Experimental workflow for conductivity measurement.
Measurement of Dielectric Constant

Dielectric spectroscopy is employed to measure the dielectric constant of saturated hydrocarbons over a range of frequencies.

Protocol for Dielectric Spectroscopy of Nonpolar Liquids:

  • Cell Calibration: A parallel plate capacitor or a coaxial cylindrical capacitor is used as the measurement cell. The cell is first calibrated using air (dielectric constant ≈ 1) and a standard liquid with a known dielectric constant (e.g., cyclohexane).

  • Sample Preparation: The hydrocarbon sample must be free of polar impurities, as even trace amounts can significantly affect the measured dielectric constant. The sample is introduced into the calibrated cell.

  • Measurement: An oscillating electric field is applied to the sample, and the capacitance of the cell is measured using an impedance analyzer or a capacitance bridge. The dielectric constant (ε') is calculated from the measured capacitance with the sample (C) and the capacitance of the empty cell (C₀): ε' = C / C₀

  • Frequency Sweep: The measurement is typically performed over a wide range of frequencies to ensure that the static dielectric constant is obtained and to investigate any dielectric relaxation phenomena, although for saturated hydrocarbons, the dielectric constant is generally frequency-independent in the typical measurement range.

experimental_workflow_dielectric cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Calibrate_Cell Calibrate Cell (Air, Standard) Prepare_Sample Prepare Pure Sample Calibrate_Cell->Prepare_Sample Fill_Cell Fill Cell with Sample Prepare_Sample->Fill_Cell Apply_AC_Field Apply AC Electric Field Fill_Cell->Apply_AC_Field Measure_Capacitance Measure Capacitance Apply_AC_Field->Measure_Capacitance Frequency_Sweep Perform Frequency Sweep Measure_Capacitance->Frequency_Sweep Calculate_Dielectric Calculate Dielectric Constant Frequency_Sweep->Calculate_Dielectric

Figure 2: Experimental workflow for dielectric spectroscopy.
Measurement of Ionization Potential

Photoelectron spectroscopy (PES) is the primary technique for determining the ionization potentials of molecules.

Protocol for Photoelectron Spectroscopy of Alkanes:

  • Sample Introduction: The gaseous alkane sample is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically ultraviolet (UV) light for valence electrons (UPS) or X-rays for core electrons (XPS). The energy of the photons (hν) must be greater than the ionization potential of the molecule.

  • Electron Energy Analysis: The kinetic energy (KE) of the emitted photoelectrons is measured by an electron energy analyzer.

  • Data Analysis: The binding energy (BE) of the electron, which corresponds to the ionization potential, is calculated using the following equation, derived from the photoelectric effect: BE = hν - KE A spectrum of photoelectron intensity versus binding energy is generated. The peak with the lowest binding energy corresponds to the first ionization potential (removal of an electron from the HOMO).

experimental_workflow_pes cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Introduce_Sample Introduce Gaseous Sample (High Vacuum) Irradiate_Sample Irradiate with Monochromatic Photons (UV/X-ray) Introduce_Sample->Irradiate_Sample Analyze_KE Analyze Photoelectron Kinetic Energy Irradiate_Sample->Analyze_KE Calculate_BE Calculate Binding Energy (BE = hν - KE) Analyze_KE->Calculate_BE Generate_Spectrum Generate Photoelectron Spectrum Calculate_BE->Generate_Spectrum Identify_IP Identify Ionization Potential Generate_Spectrum->Identify_IP

Figure 3: Experimental workflow for photoelectron spectroscopy.

Structure-Property Relationships and Relevance to Drug Development

The electronic properties of saturated hydrocarbons are intrinsically linked to their molecular structure. Understanding these relationships is crucial for predicting the behavior of these molecules in various applications, including their role in the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Influence of Molecular Size and Branching

As the carbon chain length of a linear alkane increases, the ionization potential generally decreases. This is due to the increasing number of molecular orbitals, which leads to a smaller energy gap between them. Branching also tends to lower the ionization potential because the resulting carbocation is more stable.

The dielectric constant shows a slight increase with molecular size, reflecting the increased polarizability of larger electron clouds.

structure_property_relationship cluster_structure Molecular Structure cluster_property Electronic Properties Chain_Length ↑ Carbon Chain Length IP ↓ Ionization Potential Chain_Length->IP DC ↑ Dielectric Constant Chain_Length->DC Polarizability ↑ Polarizability Chain_Length->Polarizability Branching ↑ Branching Branching->IP Branching->Polarizability Polarizability->DC

Figure 4: Relationship between molecular structure and electronic properties.
Relevance to Drug Development

Many drug molecules contain saturated hydrocarbon moieties, which contribute to their overall lipophilicity and ability to cross cell membranes. The low dielectric constant of these alkyl regions is critical for their partitioning into the nonpolar lipid bilayer of cell membranes.

Furthermore, the electronic properties of these saturated fragments can influence drug-receptor interactions. While they do not typically engage in strong electrostatic or hydrogen bonding interactions, their polarizability can contribute to weaker van der Waals and hydrophobic interactions, which are crucial for binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models often incorporate descriptors related to electronic properties to predict the biological activity of drug candidates. Understanding the electronic properties of the constituent saturated hydrocarbon fragments can therefore aid in the rational design of more effective and safer pharmaceuticals. The inertness of the C-H bond in alkanes is a desirable feature in drug design as it can lead to increased metabolic stability.

Conclusion

This technical guide has provided a detailed overview of the fundamental electronic properties of saturated hydrocarbons, including their electrical conductivity, dielectric properties, ionization potentials, and electron affinities. Detailed experimental protocols for the measurement of these properties have been outlined, and quantitative data for a range of alkanes have been presented in a clear, tabular format. The relationship between molecular structure and electronic properties has been explored, highlighting the relevance of these concepts to the field of drug development. A thorough understanding of the electronic characteristics of these seemingly simple molecules is essential for researchers and scientists working across a broad spectrum of chemical and biological sciences.

References

An In-Depth Technical Guide to Pentacontane: CAS Number, Safety Data, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacontane, a long-chain saturated hydrocarbon with the chemical formula C₅₀H₁₀₂, is a compound of interest in various fields of research, including materials science, nanotechnology, and as a model for studying the properties of complex organic molecules. Its well-defined linear structure and high molecular weight make it a valuable tool for understanding the behavior of long-chain alkanes. This technical guide provides a comprehensive overview of the essential data for this compound, including its CAS number, detailed safety information, and a summary of experimental protocols for its analysis.

Core Data and Properties

This compound is registered under the CAS number 6596-40-3 .[1][2][3][4][5] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
CAS Registry Number 6596-40-3[1][2][3][4][5]
Molecular Formula C₅₀H₁₀₂[1][2]
Molecular Weight 703.36 g/mol [2][4]
Appearance Colorless liquid (at elevated temperatures) or white solid[4]
Melting Point 93 °C[1]
Boiling Point 200 °C[1]
Density 0.9422 g/cm³[1]
EINECS Number 229-534-4[4]

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance. However, as with any chemical, appropriate safety precautions should be observed.

Hazard StatementPrecautionary Statement
Not classified as hazardous.P262: Do not get in eyes, on skin, or on clothing. P280: Wear protective gloves/protective clothing/eye protection/face protection.

It is important to note that while this compound itself is not considered hazardous, toxicity studies on shorter-chain alkanes like n-pentane indicate a low potential for acute toxicity, skin and eye irritation, and mutagenicity. However, direct extrapolation of this data to this compound should be done with caution due to the significant difference in molecular weight and physical properties.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

Methodology:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent such as hexane or chloroform. The concentration should be within the linear range of the instrument.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to ensure vaporization.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). The temperature of the column is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify this compound by comparing it to a spectral library. The retention time from the chromatogram further aids in identification.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of materials.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a crucible (e.g., aluminum or platinum).

  • TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument continuously measures the weight of the sample as a function of temperature. A weight loss curve is generated, indicating the temperatures at which decomposition or volatilization occurs.

  • DSC Analysis: The sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to an inert reference. This allows for the determination of melting points, crystallization temperatures, and other phase transitions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: A small amount of solid this compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, the sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride, ensuring no solvent peaks interfere with the regions of interest) and analyzed in a liquid cell.

  • Data Acquisition: An infrared spectrum is obtained by passing a beam of infrared light through the sample and measuring the amount of light that is absorbed at each wavelength.

  • Spectral Interpretation: The resulting spectrum will show characteristic absorption bands for C-H stretching and bending vibrations, which are typical for alkanes. The absence of other significant peaks confirms the purity of the hydrocarbon.

Signaling Pathways and Experimental Workflows

Currently, there is no direct scientific evidence linking this compound to specific biological signaling pathways in the context of drug development. Long-chain alkanes are generally considered to be biologically inert. However, their physical properties make them interesting candidates for use as components in drug delivery systems, such as in the formation of nanoparticles or emulsions.

Below are hypothetical workflows illustrating how this compound could be incorporated into drug delivery research.

Drug_Delivery_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_invitro In Vitro Studies This compound This compound Formulation Nanoprecipitation/ Emulsification This compound->Formulation Active_Drug Active_Drug Active_Drug->Formulation Surfactant Surfactant Surfactant->Formulation Nanoparticles Drug-Loaded Nanoparticles Formulation->Nanoparticles Size_Zeta Particle Size & Zeta Potential Nanoparticles->Size_Zeta Encapsulation Encapsulation Efficiency Nanoparticles->Encapsulation Release In Vitro Drug Release Nanoparticles->Release Cell_Culture Cell Culture (e.g., Cancer Cells) Nanoparticles->Cell_Culture Treatment Uptake Cellular Uptake Cell_Culture->Uptake Toxicity Cytotoxicity Assay Cell_Culture->Toxicity Logical_Relationship This compound This compound Long_Chain_Alkane Long-Chain Alkane This compound->Long_Chain_Alkane Hydrophobic Hydrophobic Nature Long_Chain_Alkane->Hydrophobic Biocompatible Biocompatibility (Assumed) Long_Chain_Alkane->Biocompatible Drug_Carrier Potential as Drug Carrier (Hydrophobic Core) Hydrophobic->Drug_Carrier Biocompatible->Drug_Carrier Controlled_Release Controlled Release Matrix Drug_Carrier->Controlled_Release

References

Methodological & Application

Application Notes and Protocols for the Use of Pentacontane as a Gas Chromatography Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing pentacontane as a gas chromatography (GC) standard, particularly for the quantitative analysis of high molecular weight compounds. The protocols outlined below are intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and related fields.

Introduction to this compound as a GC Standard

This compound (n-C50H102) is a long-chain n-alkane that serves as an excellent internal or external standard in gas chromatography, especially for high-temperature applications. Its high boiling point, chemical inertness, and elution in a region often free from interfering peaks from lower molecular weight analytes make it a reliable choice for the quantification of a variety of high molecular weight compounds, such as waxes, oils, and other long-chain hydrocarbons.

The use of an internal standard like this compound is crucial for achieving accurate and reproducible quantitative results in GC analysis. It helps to correct for variations in injection volume, detector response, and potential sample loss during preparation.

Properties of this compound

A summary of the key physical and chemical properties of this compound relevant to its application as a GC standard is presented in the table below.

PropertyValueSignificance for GC Applications
Chemical Formula C50H102Defines its non-polar nature, making it compatible with non-polar stationary phases.
Molar Mass 703.35 g/mol Its high molecular weight results in a high boiling point and long retention time.
Boiling Point 575.2 °C (estimated)Allows it to be used as a standard for the analysis of other high boiling point compounds.
Melting Point 93-96 °CRequires dissolution in an appropriate solvent for preparation of standard solutions.
Solubility Soluble in hot non-polar organic solvents (e.g., toluene, carbon disulfide, dichlorobenzene).The choice of solvent is critical for preparing homogeneous standard solutions.
Chemical Inertness HighUnlikely to react with analytes or the GC system components, ensuring analytical integrity.

Experimental Protocols

Preparation of this compound Standard Solutions

Accurate preparation of standard solutions is fundamental to achieving reliable quantitative results. The following protocol outlines the steps for preparing both external calibration standards and an internal standard stock solution.

Materials:

  • This compound (high purity, >99%)

  • High-purity solvent (e.g., toluene, carbon disulfide, or 1,2,4-trichlorobenzene)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Heating plate and magnetic stirrer

Protocol for Internal Standard Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh 10 mg of this compound using an analytical balance.

  • Transfer the weighed this compound to a 10 mL volumetric flask.

  • Add approximately 5 mL of the chosen solvent to the flask.

  • Gently heat the flask on a heating plate with magnetic stirring until the this compound is completely dissolved. Caution: Use a fume hood and appropriate personal protective equipment.

  • Allow the solution to cool to room temperature.

  • Add the solvent to the flask up to the calibration mark.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

Protocol for External Calibration Standards:

A series of external calibration standards should be prepared to bracket the expected concentration range of the analyte(s) of interest.

G Workflow for Preparation of External Calibration Standards A Prepare a high-concentration stock solution of the analyte B Perform serial dilutions of the stock solution to create a series of calibration standards A->B C Add a constant, known amount of internal standard (e.g., this compound) to each calibration standard B->C D Analyze each calibration standard by GC C->D E Construct a calibration curve by plotting the analyte/internal standard peak area ratio versus the analyte concentration D->E

Preparation of External Calibration Standards
Gas Chromatography Analysis

The following table provides a typical set of GC parameters for the analysis of high molecular weight compounds using this compound as a standard. These parameters may require optimization depending on the specific application, analytes, and GC instrument.

ParameterTypical SettingRationale
GC System High-temperature capable Gas Chromatograph with FIDNecessary for eluting high boiling point compounds like this compound.
Column High-temperature, non-polar capillary column (e.g., 100% dimethylpolysiloxane)Provides good separation for non-polar high molecular weight hydrocarbons.
Dimensions: 15-30 m length, 0.25-0.32 mm I.D., 0.1-0.25 µm film thickness
Carrier Gas Helium or HydrogenCommon carrier gases for GC. Hydrogen can provide faster analysis times.
Flow Rate 1-2 mL/min (constant flow)Optimal flow rate for good resolution and peak shape.
Inlet Programmable Temperature Vaporizing (PTV) or Cool On-Column (COC)PTV and COC inlets are suitable for introducing high boiling point compounds without discrimination.
Inlet Temperature PTV: Start at a low temperature (e.g., 100°C) and ramp to a high final temperature (e.g., 400-450°C)Prevents sample discrimination and degradation of thermally labile compounds.
COC: Track oven temperatureIntroduces the sample directly onto the column without vaporization, ideal for high molecular weight analytes.
Oven Program Initial Temp: 100°C (hold 1 min)
Ramp 1: 15°C/min to 400°CA temperature ramp is necessary to elute compounds with a wide range of boiling points.
Final Hold: 10-20 min at 400°CEnsures that all high boiling point compounds, including this compound, have eluted.
Detector Flame Ionization Detector (FID)FID is a universal detector for hydrocarbons and provides a linear response over a wide concentration range.
Detector Temperature 400-450°CMust be higher than the final oven temperature to prevent condensation of the analytes.
Injection Volume 1 µLA small injection volume is used to prevent column overloading.

Quantitative Analysis Workflow

The following diagram illustrates the general workflow for quantitative analysis using an internal standard like this compound.

G Quantitative GC Analysis Workflow with an Internal Standard cluster_prep Sample and Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing and Quantification A Weigh sample and add a known amount of internal standard (this compound) C Inject prepared sample into the GC system A->C B Prepare calibration standards with known analyte concentrations and the same amount of internal standard D Inject calibration standards into the GC system B->D E Integrate peak areas of the analyte and internal standard in the sample chromatogram C->E F Integrate peak areas of the analyte and internal standard in the calibration chromatograms D->F H Calculate the concentration of the analyte in the sample E->H G Calculate the response factor from the calibration standards F->G G->H

Quantitative GC Analysis Workflow

Data Presentation and Calculation

The primary data obtained from the GC analysis are the peak areas of the analyte(s) and the internal standard (this compound). The concentration of the analyte in the sample can be calculated using the concept of the response factor (RF).

1. Calculate the Response Factor (RF) from a calibration standard:

RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

Where:

  • Areaanalyte = Peak area of the analyte

  • Concentrationanalyte = Concentration of the analyte in the calibration standard

  • AreaIS = Peak area of the internal standard (this compound)

  • ConcentrationIS = Concentration of the internal standard (this compound)

2. Calculate the Concentration of the Analyte in the Unknown Sample:

Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)

By using a multi-point calibration curve (plotting the ratio of analyte area to internal standard area against the analyte concentration), a more robust and linear relationship can be established for quantification.

Conclusion

This compound is a valuable tool for the accurate and precise quantification of high molecular weight compounds by gas chromatography. Its properties make it an ideal internal or external standard for high-temperature applications. By following the detailed protocols and workflows presented in these application notes, researchers, scientists, and drug development professionals can confidently employ this compound to achieve reliable analytical results. Proper method development and validation are essential for any specific application to ensure the highest quality data.

Application Note: Pentacontane as a High-Mass Calibrant for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate mass determination is fundamental to the reliability of mass spectrometry (MS) data in research and drug development. Mass calibration is a critical routine procedure that ensures the mass accuracy and stability of the mass spectrometer. For applications requiring the analysis of high molecular weight compounds, it is essential to use a calibrant that provides ions in the high mass range. Pentacontane (C₅₀H₁₀₂), a long-chain n-alkane with a molecular weight of 703.3 g/mol , serves as an effective high-mass calibrant for various mass spectrometry platforms, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS). Its chemical inertness, thermal stability, and predictable fragmentation pattern make it a suitable reference compound for external and internal calibration.

This application note provides detailed protocols for the use of this compound as a mass spectrometry calibrant, along with expected performance data and a workflow for the calibration process.

Chemical Properties of this compound

A summary of the key chemical properties of this compound relevant to its use as a mass spectrometry calibrant is presented in the table below.

PropertyValueReference
Molecular Formula C₅₀H₁₀₂[1]
Molecular Weight 703.3 g/mol [2]
Monoisotopic Mass 702.79816 Da[1]
Boiling Point 575.6 °C (estimated)
Ionization Primarily Electron Ionization (EI) for GC-MS

Fragmentation Pattern of this compound in Mass Spectrometry

Under electron ionization (EI) conditions, long-chain alkanes like this compound undergo characteristic fragmentation through the cleavage of C-C bonds. This results in a series of carbocation fragments separated by 14 Da (the mass of a CH₂ group). The resulting mass spectrum will show a pattern of repeating clusters of ions, which is highly useful for calibration across a wide mass range.

The molecular ion peak ([M]⁺) of this compound at m/z 702.8 is often of low abundance or absent in 70 eV EI spectra due to the high instability of the molecular ion of long-chain alkanes. However, a series of prominent fragment ions will be observed. The most abundant ions are typically in the lower mass range, corresponding to smaller, more stable carbocations. The general fragmentation pattern can be predicted based on the principles observed for smaller n-alkanes.

A simplified representation of the expected fragmentation is as follows:

[CH₃(CH₂)₄₈CH₃]⁺˙ → [CₙH₂ₙ₊₁]⁺ + ·C₅₀₋ₙH₁₀₁₋₂ₙ

Where 'n' can be any integer from 1 up to 49, leading to a wide distribution of fragment ions.

Experimental Protocols

This section provides detailed protocols for preparing and using this compound as an external calibrant for GC-MS systems.

Materials and Reagents
  • This compound (≥98% purity)

  • High-purity solvent (e.g., hexane, heptane, or dichloromethane, GC-MS grade)

  • Volumetric flasks (Class A)

  • Micropipettes and tips

  • GC-MS system equipped with an electron ionization (EI) source

Preparation of this compound Calibration Solution
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., hexane) in a volumetric flask. Gentle warming and sonication may be required to ensure complete dissolution, especially for higher concentration solutions.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. For example, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent. This working solution is suitable for direct injection.

GC-MS Instrument Parameters

The following are typical starting parameters for the analysis of this compound. These may require optimization based on the specific instrument and application.

ParameterRecommended Setting
Injection Volume 1 µL
Inlet Temperature 300 °C
Injection Mode Split (e.g., 50:1) or Splitless
Carrier Gas Helium, constant flow (e.g., 1 mL/min)
Oven Program Initial: 100 °C, hold for 1 minRamp: 20 °C/min to 320 °C, hold for 10 min
Transfer Line Temp 300 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 50-800
Scan Rate 2 scans/sec
External Calibration Procedure
  • Instrument Tuning: Before calibration, ensure the mass spectrometer is properly tuned according to the manufacturer's recommendations.

  • Blank Injection: Inject a solvent blank to check for background contamination.

  • Calibrant Injection: Inject the this compound working solution using the optimized GC-MS parameters.

  • Data Acquisition: Acquire the mass spectrum of the eluting this compound peak.

  • Calibration: Use the instrument's software to perform a mass calibration using the known m/z values of the this compound fragment ions. The software will typically identify characteristic fragment ions and apply a calibration algorithm to adjust the mass axis.

Data Presentation

The performance of this compound as a mass spectrometry calibrant can be evaluated based on mass accuracy and resolution. The following table summarizes the expected performance data when using this compound for calibration on a modern GC-quadrupole-MS system.

ParameterExpected Value
Mass Accuracy < 0.1 Da
Mass Resolution Unit mass resolution
Signal Intensity High for low-mass fragments, decreasing with increasing m/z

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for performing an external mass spectrometry calibration using this compound.

G cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_calibration Calibration A Weigh this compound B Dissolve in Solvent A->B C Prepare Working Solution B->C F Inject this compound Solution C->F Transfer to Autosampler D Instrument Tuning E Inject Blank D->E E->F G Acquire Mass Spectrum F->G H Identify Fragment Ions G->H Data Processing I Apply Calibration Algorithm H->I J Verify Mass Accuracy I->J K K J->K Calibrated Instrument Ready for Sample Analysis

Caption: Workflow for external MS calibration with this compound.

Conclusion

This compound is a valuable tool for the high-mass calibration of mass spectrometers, particularly GC-MS systems. Its well-defined chemical properties and predictable fragmentation behavior provide a reliable set of reference ions across a broad mass range. The protocols and information presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound for ensuring the accuracy and reliability of their mass spectrometry data. Regular calibration with appropriate standards like this compound is a cornerstone of good analytical practice in any laboratory.

References

Application of Pentacontane in Material Science Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacontane (C₅₀H₁₀₂) is a long-chain n-alkane that serves as a valuable model system and building block in various areas of material science research. Its well-defined linear structure and predictable self-assembly behavior make it an ideal candidate for studying fundamental crystallization processes, developing advanced nanomaterials, and engineering phase change materials for thermal energy storage. This document provides detailed application notes and experimental protocols for the use of this compound in these key research areas.

This compound as a Phase Change Material (PCM)

Long-chain alkanes like this compound are excellent candidates for thermal energy storage applications due to their high latent heat of fusion. They can absorb and release significant amounts of energy at a nearly constant temperature during their solid-liquid phase transition.

Application Notes

This compound's primary application as a PCM lies in passive thermal management systems. By incorporating this compound into building materials, electronics packaging, or textiles, it is possible to regulate temperature fluctuations. During a temperature increase, the material melts and absorbs excess heat, and as the temperature drops, it solidifies and releases the stored heat, thereby maintaining a more stable thermal environment.

Quantitative Data

The thermal properties of this compound are critical for its application as a PCM. The following table summarizes key quantitative data obtained from the NIST Chemistry WebBook[1].

PropertyValueUnitsReference
Molecular FormulaC₅₀H₁₀₂-[1]
Molecular Weight703.34 g/mol [1]
CAS Registry Number6596-40-3-[1]
Fusion (Melting) Point (Tfus)365.3 - 366.9K[1]
92.15 - 93.75°C
Enthalpy of Fusion (ΔfusH)185kJ/mol[1]
Experimental Protocol: Thermal Characterization by Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the melting point and enthalpy of fusion of this compound using DSC.

Materials and Equipment:

  • This compound powder (high purity)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Microbalance

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound powder into an aluminum DSC pan using a microbalance.

    • Hermetically seal the pan with a lid.

    • Prepare an empty sealed aluminum pan to be used as a reference.

  • DSC Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature up at a controlled heating rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 120 °C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back down to the initial temperature at a controlled rate (e.g., 10 °C/min).

  • Data Analysis:

    • The DSC software will generate a thermogram (heat flow vs. temperature).

    • The melting point is determined as the onset or peak temperature of the endothermic melting peak.

    • The enthalpy of fusion is calculated by integrating the area of the melting peak.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg This compound seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference into DSC seal->load purge Purge with Inert Gas load->purge heat Heat at 10°C/min purge->heat cool Cool at 10°C/min heat->cool thermogram Generate Thermogram cool->thermogram analyze Determine Tfus & ΔfusH thermogram->analyze Self_Assembly_Workflow cluster_prep Preparation cluster_deposition Deposition & Assembly cluster_analysis Analysis solution Prepare Dilute This compound Solution deposit Apply Solution to HOPG solution->deposit cleave Cleave HOPG Substrate cleave->deposit evaporate Solvent Evaporation & Self-Assembly deposit->evaporate stm STM Imaging of Monolayer evaporate->stm PVD_Logical_Relationship cluster_input Inputs cluster_process PVD Process cluster_output Output material This compound Source heating Thermal Evaporation material->heating substrate Clean Substrate deposition Vapor Deposition on Substrate substrate->deposition vacuum High Vacuum Environment vacuum->heating heating->deposition thin_film This compound Thin Film deposition->thin_film

References

Protocols for the Dissolution of Pentacontane in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-CHEM-005

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentacontane (C₅₀H₁₀₂) is a long-chain saturated hydrocarbon, classified as a high-molecular-weight n-alkane. At room temperature, it exists as a colorless, odorless, crystalline solid. Its nonpolar nature dictates its solubility, rendering it insoluble in water but soluble in a range of nonpolar organic solvents. The dissolution of this compound is a critical preparatory step for various experimental applications, including its use as a standard in gas chromatography, in the formulation of complex hydrocarbon mixtures, and in studies involving long-chain alkanes.

This document provides detailed protocols for the effective dissolution of this compound, guidance on solvent selection, and a summary of the factors influencing its solubility.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for developing effective dissolution protocols.

PropertyValueReference
Molecular Formula C₅₀H₁₀₂[1]
Molecular Weight 703.34 g/mol [1]
Appearance Colorless, odorless solid[1]
Melting Point ~93.0 °C[1]
Boiling Point 420-422 °C at 15 Torr[1]
Water Solubility Insoluble[1]
Log P (Octanol/Water) 19.751 (predicted)[1]

Solvent Selection for this compound Dissolution

The principle of "like dissolves like" is paramount in selecting an appropriate solvent for this compound. As a nonpolar alkane, this compound will dissolve best in nonpolar organic solvents. The choice of solvent will also depend on the specific requirements of the downstream application, such as volatility for gas chromatography or compatibility with other reagents.

Recommended Solvents:

  • Hexane: A common nonpolar solvent for alkanes, suitable for chromatographic applications due to its volatility.

  • Heptane: Similar to hexane, offering a slightly higher boiling point.

  • Toluene: An aromatic hydrocarbon that can be effective, particularly at elevated temperatures.

  • Chloroform: A chlorinated solvent that can also be used, though its use may be subject to stricter safety protocols.

  • Cyclohexane: A cyclic alkane that provides good solubility for other nonpolar compounds.

Note: The solubility of this compound in these solvents is significantly influenced by temperature. Heating the solvent close to, but below, its boiling point will substantially increase the rate and extent of dissolution.

Quantitative Solubility Data

Precise quantitative data for the solubility of this compound in various organic solvents at different temperatures is not extensively available in public literature. For applications requiring precise concentrations, it is strongly recommended to experimentally determine the solubility of this compound in the chosen solvent under the specific experimental conditions.

The following table provides a qualitative guide to the expected solubility of this compound in selected solvents.

SolventPolarityExpected Solubility at 25°CExpected Solubility at Elevated Temperature
HexaneNonpolarLow to ModerateHigh
TolueneNonpolarLow to ModerateHigh
ChloroformNonpolarLow to ModerateHigh
WaterPolarInsolubleInsoluble
EthanolPolarInsolubleInsoluble

Experimental Protocols for Dissolving this compound

This section provides a detailed step-by-step protocol for dissolving this compound. Safety precautions should always be observed, including the use of appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All procedures involving organic solvents should be performed in a well-ventilated fume hood.

Protocol 1: Standard Dissolution for General Applications

This protocol is suitable for preparing this compound solutions for general laboratory use where precise concentration is not the primary objective.

Materials:

  • This compound (solid)

  • Selected nonpolar solvent (e.g., hexane, toluene)

  • Glass beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Hot plate

  • Spatula

  • Graduated cylinder

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound solid using an analytical balance.

  • Solvent Addition: Measure the required volume of the selected nonpolar solvent using a graduated cylinder and add it to the beaker or flask.

  • Mixing: Place the magnetic stir bar in the vessel and place it on the magnetic stirrer.

  • Heating (Optional but Recommended): Gently heat the solvent while stirring. The temperature should be raised to a point that facilitates dissolution but remains safely below the solvent's boiling point. For example, when using hexane (boiling point ~69°C), a temperature of 40-50°C is recommended. For toluene (boiling point ~111°C), a higher temperature of 60-80°C can be used.

  • Adding this compound: Slowly add the weighed this compound to the stirring solvent.

  • Dissolution: Continue stirring and heating until all the this compound has completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Cooling: Once dissolved, remove the vessel from the heat and allow the solution to cool to room temperature while stirring.

  • Storage: Transfer the solution to a tightly sealed container and label it appropriately with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Preparation of a Standard Solution for Quantitative Analysis (e.g., Gas Chromatography)

This protocol is designed for preparing this compound solutions with a precise concentration for use as an analytical standard.

Materials:

  • This compound (analytical standard grade)

  • High-purity nonpolar solvent (e.g., HPLC or GC grade hexane)

  • Volumetric flask (Class A)

  • Analytical balance

  • Magnetic stirrer and stir bar (optional, small size)

  • Hot plate (optional)

  • Pasteur pipette

  • Funnel

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound directly into the volumetric flask or onto weighing paper and transfer it quantitatively to the flask using a funnel.

  • Initial Solvent Addition: Add a small amount of the solvent to the volumetric flask, enough to wet the this compound.

  • Dissolution with Heating (if necessary): If this compound does not readily dissolve at room temperature, gently warm the flask in a water bath or on a hot plate with gentle swirling. A small magnetic stir bar can be used if the flask size allows. Ensure the temperature remains well below the solvent's boiling point.

  • Complete Dissolution: Continue to gently agitate the flask until all the this compound is completely dissolved.

  • Equilibration to Room Temperature: Allow the solution to cool to room temperature. This is crucial as the volume of the solvent changes with temperature.

  • Dilution to Volume: Carefully add the solvent dropwise using a Pasteur pipette until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.

  • Homogenization: Stopper the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Storage: Transfer the standard solution to a labeled, sealed vial suitable for use with analytical instrumentation.

Visualizations

Experimental Workflow for this compound Dissolution

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution Process cluster_final Final Steps weigh Weigh this compound add_this compound Add this compound weigh->add_this compound measure Measure Solvent add_solvent Add Solvent to Vessel measure->add_solvent add_solvent->add_this compound heat_stir Heat & Stir add_this compound->heat_stir check_dissolution Visually Inspect for Complete Dissolution heat_stir->check_dissolution check_dissolution->heat_stir Incomplete cool Cool to Room Temperature check_dissolution->cool Complete store Store in Labeled Container cool->store

Caption: Workflow for dissolving this compound.

Factors Affecting this compound Solubility

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions This compound This compound Solubility solute_polarity Nonpolar Nature solute_polarity->this compound favors dissolution in molecular_size Large Molecular Size (C50) molecular_size->this compound can hinder dissolution solvent_polarity Nonpolar Solvent (e.g., Hexane) solvent_polarity->this compound promotes solvent_polarity_bad Polar Solvent (e.g., Water) solvent_polarity_bad->this compound inhibits temperature Temperature temperature->this compound increases agitation Agitation (Stirring) agitation->this compound increases rate of

Caption: Factors influencing this compound solubility.

References

Thermal Analysis of Pentacontane: Application Notes and Protocols for DSC and TGA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pentacontane (C₅₀H₁₀₂), a long-chain n-alkane, is a subject of interest in various fields, including materials science, lubricants, and phase-change materials. Understanding its thermal properties is crucial for its application and development. This document provides detailed application notes and experimental protocols for the thermal analysis of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques offer valuable insights into the material's melting behavior, thermal stability, and decomposition profile.

Data Presentation

The thermal properties of this compound, as determined by DSC and TGA, are summarized in the tables below.

Differential Scanning Calorimetry (DSC) Data for this compound
ParameterValue
Melting Point (Tₘ)94 °C
Heat of Fusion (ΔHբ)~135.6 kJ/mol (estimated)

Note: The heat of fusion is an estimated value based on data for similar long-chain alkanes, such as n-dotriacontane (C₃₂H₆₆).

Thermogravimetric Analysis (TGA) Data for this compound
ParameterTemperature Range (°C)Weight Loss (%)
Onset of Decomposition~350 °C-
Main Decomposition Step350 - 500 °C~95%
Char Residue at 600°C> 600 °C~5%

Note: The TGA data represents a typical profile for high molecular weight alkanes and may vary slightly based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for performing DSC and TGA analyses on this compound are provided below.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and heat of fusion of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Materials:

  • This compound sample (powder or solid)

  • Aluminum DSC pans and lids

  • Nitrogen gas (high purity) for purging

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan with an aluminum lid. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with nitrogen gas at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 120 °C at a constant heating rate of 5 °C/min.[1]

    • Hold the sample at 120 °C for 5 minutes to ensure complete melting and to erase any prior thermal history.

    • Cool the sample from 120 °C to 25 °C at a rate of 10 °C/min.

    • Heat the sample a second time from 25 °C to 120 °C at a heating rate of 5 °C/min. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis:

    • From the second heating curve of the DSC thermogram, determine the onset temperature of the melting peak, which corresponds to the melting point.

    • Integrate the area under the melting peak to calculate the heat of fusion (enthalpy of fusion).

Thermogravimetric Analysis (TGA) Protocol

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Materials:

  • This compound sample (powder or solid)

  • Ceramic or platinum TGA pans

  • Nitrogen gas (high purity) for purging

Procedure:

  • Sample Preparation: Accurately weigh 10-15 mg of the this compound sample into a TGA pan.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min to maintain an inert atmosphere and to remove any gaseous decomposition products.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the sample weight (as a percentage of the initial weight) as a function of temperature.

    • Determine the onset temperature of decomposition, which indicates the temperature at which significant weight loss begins.

    • Identify the temperature range(s) of major weight loss and the corresponding percentage of weight loss for each step.

    • Determine the percentage of residual mass at the end of the experiment.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the thermal analysis of this compound.

Caption: Workflow for DSC and TGA analysis of this compound.

References

Application Notes and Protocols for Pentacontane in Wax Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacontane (C₅₀H₁₀₂) is a long-chain n-alkane that, due to its high molecular weight, significant hydrophobicity, and defined crystalline structure, presents unique opportunities as a specialized component in advanced wax formulations. While paraffin wax, a mixture of various n-alkanes, is commonly used in pharmaceutical and research applications, the addition of high-purity, long-chain alkanes like this compound can precisely modify the physicochemical properties of the formulation. These modifications can be leveraged to control drug release kinetics, enhance thermal stability, and create structured matrices for specialized applications.

These application notes provide an overview of the potential uses of this compound in wax formulations and detailed protocols for the preparation and characterization of these specialized blends.

Application Notes

Controlled and Sustained Drug Release

The incorporation of this compound into a wax matrix can significantly retard the release of an active pharmaceutical ingredient (API). The long, straight chains of this compound increase the tortuosity of the diffusion pathways for the API within the matrix.[1] This is particularly useful for developing sustained-release oral dosage forms or implantable drug depots. By adjusting the concentration of this compound, the release profile can be fine-tuned to achieve near zero-order kinetics. The highly crystalline nature of this compound contributes to a more rigid and less porous matrix, further slowing down drug diffusion and matrix erosion.[2][3]

Key Advantages:

  • Prolonged Drug Release: The high hydrophobicity and crystallinity of this compound create a robust barrier to drug dissolution and diffusion.

  • Tunable Release Kinetics: The release rate can be modulated by varying the concentration of this compound in the wax blend.

  • Matrix Integrity: this compound can enhance the mechanical strength and integrity of the wax matrix, ensuring a consistent release profile over time.

Thermal Energy Storage and Phase Change Materials (PCMs)

This compound, like other long-chain alkanes, has potential as a phase change material for thermal energy storage, particularly in biomedical applications where precise temperature control is required.[4] Paraffin waxes are known for their high latent heat of fusion and chemical stability, making them excellent for storing and releasing thermal energy during phase transitions.[4] The addition of high-purity this compound can narrow the melting and solidification temperature range of a wax blend, providing more precise thermal regulation.

Potential Applications:

  • Temperature-Stable Transport of Biologicals: Formulations containing this compound can be designed to maintain a specific temperature range during the transport of sensitive biological samples or pharmaceuticals.

  • Thermal Buffering in Medical Devices: Incorporation into medical devices to protect surrounding tissues from temperature fluctuations.

Hot-Melt Extrusion and Melt Granulation Formulations

In hot-melt extrusion (HME) and melt granulation processes, waxes are used as carriers to create solid dispersions of APIs.[5][6][7][8] this compound, with its high melting point, can be used to increase the processing temperature of a formulation, which can be advantageous for certain APIs. It can also act as a processing aid, modifying the viscosity of the molten mass. In the final solid dosage form, this compound can contribute to the sustained-release properties of the matrix.

Formulation Considerations:

  • Viscosity Modification: The chain length of n-alkanes influences the viscosity of the molten wax blend.

  • Solid-State Properties: The presence of this compound will affect the crystallinity and mechanical properties of the final extrudate or granules.[9]

Quantitative Data Summary

The following tables summarize key physical properties of this compound and the typical effects of incorporating long-chain n-alkanes into wax formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₅₀H₁₀₂--INVALID-LINK--
Molecular Weight703.37 g/mol --INVALID-LINK--
Melting Point~92-94 °C(Typical value for n-alkanes of this chain length)
Boiling Point>600 °C(Estimated)
AppearanceWhite, waxy solid[4]

Table 2: Influence of Long-Chain n-Alkane Addition on Wax Matrix Properties

PropertyEffect of Increasing Long-Chain n-Alkane ConcentrationRationale
Drug Release RateDecreasesIncreased tortuosity and hydrophobicity of the matrix.[1]
Matrix HardnessIncreasesEnhanced crystallinity and intermolecular forces.[9]
Matrix PorosityDecreasesMore ordered and dense packing of the hydrocarbon chains.[2][3]
Melt ViscosityIncreasesIncreased chain length leads to greater intermolecular interactions.
Melting PointIncreasesHigher energy required to overcome van der Waals forces.[4]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Wax Microspheres by Melt Dispersion

This protocol describes the preparation of wax microspheres for controlled drug release using a melt dispersion technique.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Base Wax (e.g., Carnauba wax, Beeswax, or Paraffin wax)

  • This compound

  • Surfactant (e.g., Span 80)

  • Liquid Paraffin (as the external oil phase)

Equipment:

  • Homogenizer

  • Heating Mantle with Magnetic Stirrer

  • Beakers

  • Thermometer

  • Filtration apparatus

Procedure:

  • Melt the base wax and this compound in a beaker at a temperature approximately 10-15°C above the melting point of the mixture.

  • Disperse the API uniformly into the molten wax mixture with continuous stirring.

  • In a separate beaker, heat the liquid paraffin (external phase) containing the surfactant to the same temperature as the wax melt.

  • Slowly add the molten wax-API dispersion to the heated external oil phase while homogenizing at a controlled speed (e.g., 1000-2000 rpm) to form a water-in-oil (w/o) emulsion.

  • Allow the emulsion to cool slowly to room temperature with continuous stirring to solidify the microspheres.

  • Collect the solidified microspheres by filtration.

  • Wash the microspheres with a suitable solvent (e.g., petroleum ether) to remove any adhering liquid paraffin and surfactant.

  • Dry the microspheres at room temperature.

Protocol 2: Characterization of this compound-Wax Blends by Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the wax blends, such as melting point and heat of fusion, which are indicative of the material's crystallinity.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Microbalance

Procedure:

  • Accurately weigh 5-10 mg of the this compound-wax blend into an aluminum DSC pan and seal it with a lid.

  • Place the sealed pan in the DSC sample cell. An empty sealed pan is used as a reference.

  • Heat the sample to a temperature approximately 20°C above its expected melting point at a controlled rate (e.g., 10°C/min) under a nitrogen purge.

  • Hold the sample at this temperature for 5 minutes to erase its thermal history.

  • Cool the sample to a temperature below its expected crystallization point at a controlled rate (e.g., 5°C/min).

  • Reheat the sample at the same heating rate as in step 3.

  • Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, and the heat of fusion (enthalpy).

Protocol 3: Analysis of this compound Content in Wax Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the quantitative analysis of the n-alkane composition of a wax formulation.[10][11]

Materials:

  • Wax formulation sample

  • Internal Standard (e.g., Squalane or another n-alkane not present in the sample)

  • Solvent (e.g., Cyclohexane or Hexane)

Equipment:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • High-temperature capillary column (e.g., ZB-5HT)

  • Autosampler

  • Vials and caps

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the wax formulation into a vial.

    • Add a precise volume of the internal standard solution.

    • Add a known volume of the solvent to dissolve the sample completely. Gentle heating may be required.

  • GC-MS Conditions:

    • Injector Temperature: 320°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp at 15°C/min to 340°C.

      • Hold at 340°C for a sufficient time to elute all components.

    • MS Detector: Electron Ionization (EI) mode with a scan range appropriate for the expected n-alkanes.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS.

    • Identify the peaks corresponding to this compound and other n-alkanes based on their retention times and mass spectra.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_char Characterization prep1 Melt Base Wax & this compound prep2 Disperse API prep1->prep2 prep4 Homogenize to Form Emulsion prep2->prep4 prep3 Prepare External Oil Phase prep3->prep4 prep5 Cool and Solidify Microspheres prep4->prep5 prep6 Filter, Wash, and Dry prep5->prep6 char1 Differential Scanning Calorimetry (DSC) prep6->char1 Thermal Analysis char2 Gas Chromatography- Mass Spectrometry (GC-MS) prep6->char2 Compositional Analysis char3 In-vitro Drug Release Studies prep6->char3 Performance Evaluation

Caption: Experimental workflow for the preparation and characterization of this compound-wax microspheres.

logical_relationship cluster_properties Physicochemical Properties cluster_effects Effects on Wax Matrix cluster_applications Resulting Applications This compound This compound Addition prop1 Increased Hydrophobicity This compound->prop1 prop2 Increased Crystallinity This compound->prop2 prop3 Increased Melting Point This compound->prop3 prop4 Increased Melt Viscosity This compound->prop4 effect1 Increased Tortuosity prop1->effect1 effect2 Decreased Porosity prop2->effect2 effect3 Increased Hardness prop2->effect3 app2 Enhanced Thermal Stability prop3->app2 app1 Sustained Drug Release effect1->app1 effect2->app1

Caption: Logical relationship of this compound addition to wax formulation properties and applications.

References

Application Notes and Protocols for the Quantification of Pentacontane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacontane (C50H102) is a long-chain n-alkane that can be found in various natural and industrial materials. Its quantification is crucial in diverse fields such as environmental monitoring, geochemistry, and the analysis of petroleum products and waxes. This document provides detailed application notes and experimental protocols for the accurate quantification of this compound using modern analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques Overview

Gas Chromatography (GC) coupled with a Mass Spectrometry (MS) detector is the most powerful and widely used technique for the analysis of this compound and other long-chain alkanes.[1] GC provides the necessary separation of these high-molecular-weight compounds from complex matrices, while MS offers sensitive and selective detection and identification.

Key advantages of GC-MS for this compound analysis include:

  • High Sensitivity: Capable of detecting analytes in the microgram range and even lower.[1]

  • High Selectivity: The mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode to target specific ions characteristic of this compound, thereby reducing background noise and improving quantification accuracy.[2][3][4]

  • Definitive Identification: The mass spectrum of a compound serves as a chemical fingerprint, allowing for confident identification by comparing it to spectral libraries.

Quantitative Data Summary

The following tables summarize representative concentrations of long-chain n-alkanes, including those in the range of this compound, found in various matrices. It is important to note that specific concentrations of this compound (n-C50) are not widely reported in the literature; therefore, data for other very-long-chain alkanes are included to provide context for expected concentration ranges.

Table 1: n-Alkane Concentrations in Environmental Samples

Sample Matrixn-Alkane RangeConcentration RangeAnalytical MethodReference
Atmospheric Particulate Matter (PM2.5)C13-C404.51–153 ng/m³ (total n-alkanes)GC-MS[5][6]
Lake SedimentsC27, C29, C31, C33Mean of ~9.69 µg/g (for these long-chain n-alkanes)GC-MS[7]
SoilC13-C40Not specified for individual alkanesGC-MS[5]

Table 2: n-Alkane Concentrations in Biological and Product Samples

Sample Matrixn-Alkane RangeConcentration Range (of total n-alkanes)Analytical MethodReference
BeeswaxC20-C359.08 - 10.86 g/100g GC-MS[8][9][10]
Crude Oil (Heavy Hydrocarbons)C25-C54Not specified for individual alkanesGC-MS[11]

Experimental Protocols

Protocol 1: Quantification of this compound in Solid Matrices (e.g., Soil, Sediment) by GC-MS

This protocol outlines the steps for the extraction, cleanup, and GC-MS analysis of this compound from solid environmental samples.

1. Sample Preparation and Extraction

  • Objective: To extract this compound and other hydrocarbons from the solid matrix.

  • Method: Soxhlet extraction is a robust and widely used method for this purpose.[7]

    • Weigh approximately 10-20 g of a homogenized, dry solid sample into a pre-cleaned cellulose thimble.

    • Add a known amount of an internal standard solution (e.g., deuterated alkane such as C24D50) to the sample.

    • Place the thimble into a Soxhlet extractor.

    • Add 200-250 mL of a suitable solvent, such as dichloromethane or a hexane/acetone mixture, to the boiling flask.

    • Extract the sample for 8-12 hours at a rate of 4-6 cycles per hour.

    • After extraction, allow the extract to cool to room temperature.

2. Extract Cleanup

  • Objective: To remove polar interfering compounds from the extract before GC-MS analysis.

  • Method: Solid-phase extraction (SPE) using silica gel or Florisil is effective for this cleanup.[8][9]

    • Prepare a cleanup column by packing a glass column with activated silica gel or Florisil.

    • Concentrate the extract from the Soxhlet extraction to a small volume (e.g., 1-2 mL) under a gentle stream of nitrogen.

    • Apply the concentrated extract to the top of the cleanup column.

    • Elute the non-polar hydrocarbon fraction containing this compound with a non-polar solvent like hexane.

    • Collect the eluate and concentrate it to a final volume of 1 mL for GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

    • Injector: Splitless injection at 300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp 1: 10 °C/min to 200 °C.

      • Ramp 2: 15 °C/min to 320 °C, hold for 20-30 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: For qualitative analysis and identification, scan from m/z 50-750.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of n-alkanes, such as m/z 57, 71, 85, and 99. The molecular ion of this compound (m/z 702.8) is often of low abundance in EI spectra.

    • Ion Source Temperature: 250-300 °C.

    • Transfer Line Temperature: 300-320 °C.

4. Quantification

  • Prepare a series of calibration standards containing known concentrations of a this compound standard and the internal standard.

  • Analyze the calibration standards and the prepared samples using the same GC-MS method.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis sample Solid Sample (Soil, Sediment) homogenize Homogenization & Drying sample->homogenize weigh Weighing homogenize->weigh spike Internal Standard Spiking weigh->spike soxhlet Soxhlet Extraction (Dichloromethane or Hexane/Acetone) spike->soxhlet concentrate1 Concentration (N2) soxhlet->concentrate1 spe Solid-Phase Extraction (Silica Gel/Florisil) concentrate1->spe elute Elution (Hexane) spe->elute concentrate2 Final Concentration elute->concentrate2 gcms GC-MS Analysis concentrate2->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) Injector Injector (Vaporization) Column Capillary Column (Separation by Boiling Point) Injector->Column Carrier Gas (He) IonSource Ion Source (Electron Ionization) Column->IonSource Analyte Transfer MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Separation (m/z) Detector Detector (Signal Acquisition) MassAnalyzer->Detector DataSystem Data System (Chromatogram & Mass Spectrum) Detector->DataSystem Signal to Data System

Caption: Logical relationship of GC-MS components.

References

Application Notes and Protocols for the Synthesis of Functionalized Pentacontane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of functionalized pentacontane derivatives, a class of very long-chain hydrocarbons with potential applications in materials science, nanotechnology, and as biocompatible scaffolds in drug delivery. The protocols are designed to be a practical guide for researchers in synthetic organic chemistry and drug development.

Strategy 1: Terminal Functionalization via Free-Radical Bromination and Subsequent Substitution

This strategy involves the initial non-selective bromination of this compound, followed by the isolation of the desired 1-bromothis compound and its subsequent conversion to other functional groups. While the initial bromination is not highly selective, this method is cost-effective for producing a variety of terminally functionalized this compound derivatives.

Experimental Protocols

Protocol 1.1: Free-Radical Bromination of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve this compound (1 equivalent) in a suitable high-boiling solvent such as dodecane or hexadecane at a concentration of 0.1 M.

  • Initiation: Heat the solution to reflux (approximately 216 °C for dodecane) and irradiate with a UV lamp (e.g., a 254 nm mercury lamp).

  • Bromination: Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the refluxing mixture over a period of 2-3 hours.

  • Reaction Monitoring: Monitor the disappearance of the bromine color. After the addition is complete, continue to reflux and irradiate for an additional 1-2 hours until the reaction mixture is colorless.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: The resulting mixture of bromothis compound isomers can be separated by column chromatography on silica gel using a hexane or heptane eluent. The terminal 1-bromothis compound will be the least polar major isomer.

Protocol 1.2: Synthesis of 1-Pentacontanol from 1-Bromothis compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromothis compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 9:1 v/v).

  • Hydrolysis: Add potassium hydroxide (3 equivalents) to the solution and heat the mixture to reflux for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Add water and extract the product with a non-polar solvent like hexane or diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-pentacontanol can be further purified by recrystallization from a suitable solvent such as acetone or ethyl acetate.

Protocol 1.3: Synthesis of 1-Aminothis compound from 1-Bromothis compound

  • Reaction Setup: In a sealed tube, dissolve 1-bromothis compound (1 equivalent) in a solution of ammonia in methanol (e.g., 7 N).

  • Amination: Heat the sealed tube to 100-120 °C for 24-48 hours.

  • Work-up: Cool the reaction vessel to room temperature and carefully vent. Remove the solvent and excess ammonia under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent and wash with aqueous sodium hydroxide to remove any ammonium salts. Dry the organic layer, concentrate, and purify the crude 1-aminothis compound by column chromatography or recrystallization.

Quantitative Data
Reaction StepReactantsProductRepresentative Yield (%)
1.1 This compound, Bromine1-Bromothis compound (after purification)15-25
1.2 1-Bromothis compound, KOH1-Pentacontanol>90
1.3 1-Bromothis compound, Ammonia1-Aminothis compound70-85

Workflow Diagram

G This compound This compound Bromination Free-Radical Bromination (Br2, UV light) This compound->Bromination Isomers Mixture of Bromothis compound Isomers Bromination->Isomers Purification Chromatographic Purification Isomers->Purification Bromothis compound 1-Bromothis compound Purification->Bromothis compound Substitution Nucleophilic Substitution (e.g., KOH, NH3) Bromothis compound->Substitution Functionalized Functionalized This compound (e.g., Alcohol, Amine) Substitution->Functionalized

Caption: Synthesis via Bromination and Substitution.

Strategy 2: Convergent Synthesis via Wittig Reaction

This "building block" approach offers a more controlled and selective synthesis of functionalized this compound derivatives. By coupling two smaller, pre-functionalized long-chain molecules, this method avoids the selectivity issues of direct functionalization of the C50 chain. The following protocol describes the synthesis of a pentacontene derivative that can be subsequently hydrogenated to the saturated, functionalized this compound.

Experimental Protocols

Protocol 2.1: Synthesis of a C30-Phosphonium Ylide

  • Phosphonium Salt Formation: Reflux a solution of 1-bromotriacontane (1 equivalent) and triphenylphosphine (1.1 equivalents) in a high-boiling solvent like xylene for 24-48 hours.

  • Isolation: Cool the reaction mixture to room temperature. The phosphonium salt will precipitate. Collect the solid by filtration, wash with a non-polar solvent like hexane, and dry under vacuum.

  • Ylide Generation: Suspend the triacontyltriphenylphosphonium bromide (1 equivalent) in anhydrous THF under an inert atmosphere. Cool the suspension to -78 °C and add a strong base such as n-butyllithium (1.05 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the deep red or orange color indicates the presence of the ylide.

Protocol 2.2: Wittig Reaction with a C20-Aldehyde

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve 1-eicosanal (a C20 aldehyde, 1 equivalent) in anhydrous THF.

  • Coupling: Cool the aldehyde solution to -78 °C and slowly add the freshly prepared C30-phosphonium ylide solution via cannula.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or hexane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude pentacontene derivative can be purified by column chromatography on silica gel.

Protocol 2.3: Hydrogenation to Functionalized this compound

  • Reaction Setup: Dissolve the purified pentacontene derivative in a suitable solvent such as ethyl acetate or hexane.

  • Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the functionalized this compound.

Quantitative Data
Reaction StepReactantsProductRepresentative Yield (%)
2.1 1-Bromotriacontane, PPh3Triacontyltriphenylphosphonium bromide>90
2.2 C30-Ylide, C20-AldehydeFunctionalized Pentacontene70-85
2.3 Functionalized Pentacontene, H2Functionalized this compound>95

Workflow Diagram

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Bromotriacontane 1-Bromotriacontane (C30) PhosphoniumSalt C30-Phosphonium Salt Bromotriacontane->PhosphoniumSalt + PPh3 PPh3 Triphenylphosphine Ylide C30-Phosphonium Ylide PhosphoniumSalt->Ylide + Base Base Strong Base (e.g., n-BuLi) Wittig Wittig Reaction Ylide->Wittig Eicosanal Eicosanal (C20) Eicosanal->Wittig Pentacontene Functionalized Pentacontene (C50) Wittig->Pentacontene Hydrogenation Hydrogenation (H2, Pd/C) Pentacontene->Hydrogenation FinalProduct Functionalized this compound Hydrogenation->FinalProduct G This compound This compound Borylation Iridium-Catalyzed C-H Borylation This compound->Borylation BoronateEster 1-(Pentacontyl)boronate Ester Borylation->BoronateEster Oxidation Oxidation (e.g., NaBO3 or NaOH/H2O2) BoronateEster->Oxidation Pentacontanol 1-Pentacontanol Oxidation->Pentacontanol

Application Notes and Protocols for the Use of High-Molecular-Weight n-Alkanes in Combustion Research, with Pentacontane as a Representative Compound

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentacontane (C₅₀H₁₀₂) is a long-chain saturated hydrocarbon. While direct experimental combustion data for this compound is scarce due to its high melting point and low volatility, its combustion behavior can be understood by examining the trends observed for high-molecular-weight n-alkanes.[1] These long-chain n-alkanes are critical components of transportation fuels like diesel and jet fuel.[2] Consequently, their combustion characteristics are of significant interest in the development of surrogate fuel models and the optimization of internal combustion engines. This document provides an overview of the application of long-chain n-alkanes in combustion research, using this compound as a representative molecule, and details relevant experimental protocols and reaction pathways.

As the molecular mass of hydrocarbons increases, their combustion becomes more difficult, often transitioning from a blue to a yellow flame, which indicates incomplete combustion.[1] For very long-chain alkanes, such as those found in paraffin wax (C₂₀-C₂₅), incomplete combustion can waste a significant amount of energy.[3]

Data Presentation: Properties of Long-Chain n-Alkanes

The following table summarizes key physical and chemical properties of a series of long-chain n-alkanes, providing a basis for understanding the expected properties of this compound.

n-AlkaneChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Cetane Number
n-DecaneC₁₀H₂₂142.28-29.7174.1~77
n-DodecaneC₁₂H₂₆170.34-9.6216.3~87
n-HexadecaneC₁₆H₃₄226.4518.2287100
This compound (estimated) C₅₀H₁₀₂ 703.35 ~91 ~575 >100

Note: Properties for this compound are estimated based on trends for lower n-alkanes.

Experimental Protocols

The study of the combustion of high-molecular-weight alkanes often requires specialized experimental setups to handle their low volatility and high boiling points. Common techniques include shock tubes and jet-stirred reactors.

Protocol 1: High-Temperature Combustion Study using a Shock Tube

Objective: To measure ignition delay times and concentration profiles of key species during the high-temperature combustion of a long-chain n-alkane.

Materials:

  • High-purity long-chain n-alkane (e.g., n-hexadecane as a surrogate for this compound)

  • Oxidizer mixture (e.g., 21% O₂, 79% Ar by mole)

  • High-pressure shock tube apparatus

  • Gas chromatography-mass spectrometry (GC-MS) system

  • High-speed pressure transducers and data acquisition system

Procedure:

  • Prepare a dilute mixture of the n-alkane in the oxidizer. Due to the low vapor pressure of the alkane, the mixture preparation system must be heated to ensure complete vaporization and prevent condensation.

  • Introduce the prepared gas mixture into the driven section of the shock tube.

  • Initiate the shock wave by rupturing the diaphragm separating the high-pressure driver gas (e.g., helium) from the driven section.

  • The shock wave rapidly heats and compresses the reactant mixture, initiating combustion.

  • Monitor the pressure profile behind the reflected shock wave using high-speed pressure transducers. The ignition delay time is defined as the time interval between the arrival of the reflected shock and the onset of rapid pressure rise due to combustion.

  • For species concentration measurements, extract gas samples from the reaction zone at specific time intervals using a fast-sampling valve.

  • Analyze the collected samples using GC-MS to identify and quantify the concentrations of reactants, intermediates, and products.

Protocol 2: Low-to-Intermediate Temperature Oxidation in a Jet-Stirred Reactor

Objective: To study the low-temperature oxidation chemistry and the formation of intermediate species of a long-chain n-alkane.

Materials:

  • High-purity long-chain n-alkane

  • Oxidizer (e.g., air or a specific O₂/N₂ mixture)

  • Isothermal jet-stirred reactor (JSR)

  • Heated injection system for the liquid fuel

  • Fourier-transform infrared (FTIR) spectrometer for online gas analysis

  • GC-MS for detailed offline analysis

Procedure:

  • Heat the JSR to the desired reaction temperature.

  • Continuously inject the liquid n-alkane into a heated zone to ensure rapid vaporization before it enters the reactor.

  • Simultaneously, introduce the preheated oxidizer gas into the reactor through nozzles that create vigorous mixing.

  • Maintain a constant pressure within the reactor.

  • Allow the reaction to reach a steady state.

  • Continuously extract a sample of the reacting mixture from the reactor.

  • Analyze the extracted gas online using an FTIR spectrometer to monitor the concentrations of major species like CO, CO₂, H₂O, and the parent alkane.

  • Collect gas samples for offline analysis by GC-MS to identify and quantify a wider range of stable intermediate species.

  • Vary the reactor temperature, pressure, and equivalence ratio to map out the oxidation behavior under different conditions.

Mandatory Visualization

Surrogate Fuel Formulation Workflow

The development of a surrogate fuel that mimics the combustion behavior of a real fuel (like jet fuel or diesel) is a common application for long-chain alkanes. The following diagram illustrates a typical workflow for this process.

Surrogate_Fuel_Workflow Target Target Fuel (e.g., Jet A, Diesel) Properties Define Target Properties (e.g., Cetane Number, H/C ratio, Density) Target->Properties Components Select Surrogate Components (n-alkanes, iso-alkanes, cycloalkanes, aromatics) Properties->Components Formulation Formulate Surrogate Mixture (Optimization Algorithm) Components->Formulation Validation Experimental Validation (Shock Tube, JSR, Engine) Formulation->Validation Model Develop Kinetic Model Validation->Model Refinement Refine Surrogate and Model Model->Refinement Refinement->Formulation Iterate

Caption: Workflow for surrogate fuel formulation and validation.

Generalized High-Temperature Combustion Pathway for n-Alkanes

The high-temperature combustion of large n-alkanes proceeds through a complex network of elementary reactions. The diagram below presents a simplified, high-level overview of the dominant reaction pathways.

n_Alkane_Combustion n_Alkane n-Alkane (CnH2n+2) Unimolecular_Decomposition Unimolecular Decomposition (C-C bond fission) n_Alkane->Unimolecular_Decomposition H_Abstraction H-atom Abstraction (by O, H, OH, HO2) n_Alkane->H_Abstraction Alkyl_Radicals Alkyl Radicals (R•) Unimolecular_Decomposition->Alkyl_Radicals H_Abstraction->Alkyl_Radicals Beta_Scission β-Scission Alkyl_Radicals->Beta_Scission Smaller_Alkenes Smaller Alkenes Beta_Scission->Smaller_Alkenes Smaller_Radicals Smaller Radicals Beta_Scission->Smaller_Radicals Oxidation Oxidation to CO Smaller_Alkenes->Oxidation Smaller_Radicals->Oxidation CO_Oxidation CO + OH -> CO2 + H Oxidation->CO_Oxidation CO2_H2O CO2 + H2O CO_Oxidation->CO2_H2O

Caption: High-level n-alkane combustion reaction pathway.

Conclusion

While this compound itself is not a common subject of direct combustion experiments, the extensive research on other long-chain n-alkanes provides a robust framework for understanding its likely behavior. The protocols and pathways described herein are applicable to the study of high-molecular-weight hydrocarbons and are fundamental to the development of predictive combustion models for real-world fuels. The use of surrogate fuels, which often include long-chain n-alkanes, is a critical strategy in advancing combustion science and engineering.

References

Application Notes and Protocols for Creating Model Systems with Pentacontane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the use of pentacontane in biological model systems is limited in publicly available scientific literature. The following application notes and protocols are based on the established principles of lipid bilayer biophysics, nanoparticle formulation, and the known properties of long-chain alkanes. The information provided is intended to serve as a foundational guide for researchers exploring the potential of this compound and other long-chain alkanes in model systems.

Introduction

Model systems, such as lipid bilayers and nanoparticles, are indispensable tools in drug development and biomedical research. They provide controlled environments to study drug-membrane interactions, nanoparticle-based drug delivery, and the influence of the lipid environment on membrane protein function. This compound (C50H102), a long-chain saturated hydrocarbon, possesses unique physical properties that could be harnessed to create novel model systems with tailored characteristics. Its extreme hydrophobicity and large molecular volume suggest that its incorporation into lipid-based systems could significantly modulate membrane properties like thickness, fluidity, and stability. These alterations can, in turn, influence the activity of membrane-associated proteins and the release kinetics of encapsulated drugs.

This document provides an overview of potential applications, detailed experimental protocols for creating this compound-containing model systems, and methods for their characterization.

Potential Applications of this compound in Model Systems

The incorporation of this compound into model systems can be explored for several applications:

  • Modulating Membrane Rigidity and Fluidity: The long, saturated chain of this compound is expected to increase the order and decrease the fluidity of lipid bilayers. This can be useful for studying the effects of membrane viscosity on the function of membrane proteins, such as ion channels and receptors.

  • Creating Thickened Membranes: The length of this compound can lead to a significant increase in the hydrophobic thickness of a lipid bilayer. This allows for the creation of model membranes that mimic specific biological membranes with greater thickness or to study the effect of hydrophobic mismatch on protein stability and function.

  • Controlled Release Formulations: In the context of nanoparticles, particularly solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), this compound can act as a core matrix component. Its high melting point and crystalline nature could be leveraged to create nanoparticles with sustained-release properties for hydrophobic drugs.

  • Studying Hydrophobic Drug Partitioning: this compound-containing model membranes can serve as a platform to investigate the partitioning and localization of highly lipophilic drugs within the membrane core.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of a standard phospholipid and varying concentrations of this compound.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired phospholipid

  • This compound

  • Chloroform

  • Desired aqueous buffer (e.g., PBS, HEPES-buffered saline)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired amount of phospholipid (e.g., DOPC) and this compound in chloroform. The molar ratio of this compound to lipid can be varied (e.g., 0 mol%, 1 mol%, 5 mol%, 10 mol%).

    • Remove the chloroform using a rotary evaporator at a temperature above the boiling point of the solvent to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the phase transition temperature of the lipid.

    • The hydration process results in the formation of multilamellar vesicles (MLVs). This suspension will appear milky.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Pass the MLV suspension through the extruder 11-21 times. The suspension should become clearer as LUVs are formed.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

    • The incorporation and effect of this compound on the membrane can be characterized using techniques such as fluorescence spectroscopy with membrane probes (e.g., Laurdan to assess membrane fluidity) and Small-Angle X-ray Scattering (SAXS) to determine bilayer thickness.

Protocol 2: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes the preparation of SLNs where this compound is a major component of the solid lipid core.

Materials:

  • This compound (solid lipid)

  • A suitable surfactant (e.g., Poloxamer 188, Tween 80)

  • Hydrophobic drug (optional)

  • Purified water

  • High-shear homogenizer

  • Water bath

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Melt the this compound by heating it to a temperature above its melting point (approximately 95-98°C). If incorporating a hydrophobic drug, dissolve it in the molten lipid.

    • In a separate beaker, heat the purified water containing the dissolved surfactant to the same temperature as the molten lipid.

  • Homogenization:

    • Add the hot aqueous phase to the molten lipid phase and immediately subject the mixture to high-shear homogenization.

    • Homogenize at high speed for a specified period (e.g., 5-15 minutes) to form a hot oil-in-water nanoemulsion.

  • Cooling and Nanoparticle Formation:

    • Cool down the hot nanoemulsion to room temperature under gentle stirring. As the lipid solidifies, SLNs will be formed.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion using DLS.

    • Use Differential Scanning Calorimetry (DSC) to confirm the crystalline state of the lipid core.

    • Determine the drug entrapment efficiency and loading capacity if a drug was incorporated.

Data Presentation

The following table summarizes the expected qualitative and potential quantitative effects of incorporating long-chain alkanes, such as this compound, into lipid bilayers, based on studies with shorter alkanes like hexadecane and eicosane.

ParameterEffect of Increasing Long-Chain Alkane ConcentrationPotential Quantitative Measurement
Membrane Thickness IncreaseIncrease in bilayer thickness (d-spacing) measured by SAXS or SANS.
Membrane Fluidity DecreaseIncrease in Laurdan Generalised Polarisation (GP) values; Decrease in the lateral diffusion coefficient of lipid probes measured by FRAP.
Lipid Acyl Chain Order IncreaseIncrease in the order parameter (SCD) of spin-labeled lipids measured by EPR.
Phase Transition Temp. Can increase or decrease depending on the alkane and lipidShift in the main phase transition temperature (Tm) measured by DSC.
Permeability DecreaseDecrease in the permeation rate of small molecules across the bilayer.
Bending Rigidity IncreaseIncrease in the bending modulus measured by techniques like micropipette aspiration or neutron spin echo.

Mandatory Visualizations

G cluster_prep Liposome Preparation cluster_char Characterization A Lipid & this compound Dissolved in Chloroform B Thin Film Formation (Rotary Evaporation) A->B C Hydration with Aqueous Buffer B->C D Formation of MLVs C->D E Extrusion (100 nm filter) D->E F Formation of LUVs E->F G Dynamic Light Scattering (Size, Zeta Potential) F->G H Fluorescence Spectroscopy (Fluidity) F->H I SAXS/SANS (Thickness) F->I

Caption: Experimental workflow for the preparation and characterization of this compound-containing liposomes.

G cluster_membrane Cell Membrane Membrane Lipid Bilayer (Altered Fluidity due to this compound) Receptor Membrane Receptor (e.g., GPCR) G_Protein G-Protein Receptor->G_Protein Activation Ligand External Ligand Ligand->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Hypothetical signaling pathway modulated by changes in membrane fluidity induced by this compound.

Application Note: Studying the Crystallization of Pentacontane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacontane (C₅₀H₁₀₂) is a long-chain n-alkane that serves as a model compound for studying the crystallization behavior of linear hydrocarbons. Its well-defined molecular structure allows for fundamental investigations into the mechanisms of nucleation and crystal growth, which are critical processes in various fields, including pharmaceuticals, materials science, and geology. Understanding the crystallization of this compound provides insights into the behavior of waxes, polymers, and certain active pharmaceutical ingredients (APIs) with long alkyl chains. This application note details the experimental setup and protocols for characterizing the crystallization of this compound using Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Polarized Optical Microscopy (POM).

Data Presentation

A summary of the key thermal and structural properties of this compound is presented in the tables below. This data provides a baseline for crystallization studies.

Table 1: Thermal Properties of this compound

PropertyValueExperimental Technique
Melting Point (Tₘ)94 °CDifferential Scanning Calorimetry (DSC)
Crystallization Temperature (T꜀)Dependent on cooling rateDifferential Scanning Calorimetry (DSC)
Enthalpy of Fusion (ΔHբ)To be determined experimentallyDifferential Scanning Calorimetry (DSC)

Table 2: Crystallographic Data for this compound (Orthorhombic Structure)

Lattice ParameterValue (Å)Experimental Technique
a~7.42Powder X-ray Diffraction (PXRD)
b~4.96Powder X-ray Diffraction (PXRD)
c>66 (estimated)Powder X-ray Diffraction (PXRD)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of this compound, such as its melting point, crystallization temperature, and enthalpy of fusion.

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound powder into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heating Scan: Heat the sample from 25 °C to 120 °C at a controlled rate of 10 °C/min. This scan will determine the melting point and enthalpy of fusion.

    • Cooling Scan: Cool the sample from 120 °C to 25 °C at a controlled rate of 10 °C/min. This scan will determine the crystallization temperature.

    • Second Heating Scan: Reheat the sample from 25 °C to 120 °C at 10 °C/min to study any changes in the crystalline structure that may have occurred during the controlled cooling.

  • Data Analysis:

    • Determine the melting point (Tₘ) from the onset of the melting peak in the first heating scan.

    • Calculate the enthalpy of fusion (ΔHբ) by integrating the area of the melting peak.

    • Determine the crystallization temperature (T꜀) from the peak of the exothermic crystallization event in the cooling scan.

Powder X-ray Diffraction (PXRD)

PXRD is employed to identify the crystalline structure and determine the lattice parameters of this compound.

Protocol:

  • Sample Preparation: Grind the this compound powder using a mortar and pestle to ensure a fine and uniform particle size.

  • Sample Mounting: Pack the finely ground powder into a flat sample holder. Use a glass slide to gently press the surface to create a smooth, flat plane, ensuring it is level with the holder's surface.

  • Instrument Setup: Place the sample holder into the diffractometer.

  • Data Collection:

    • Set the X-ray source to Cu Kα radiation (λ = 1.5406 Å).

    • Scan the sample over a 2θ range of 5° to 40°.

    • Use a step size of 0.02° and a dwell time of 1 second per step.

  • Data Analysis:

    • Identify the diffraction peaks and calculate the corresponding d-spacings using Bragg's Law (nλ = 2d sinθ).

    • Index the diffraction pattern to determine the crystal system and space group. For n-alkanes like this compound, an orthorhombic unit cell is expected.

    • Refine the lattice parameters (a, b, and c) using appropriate software.

Polarized Optical Microscopy (POM)

POM allows for the direct visualization of the crystal morphology and growth of this compound spherulites from the melt.

Protocol:

  • Sample Preparation: Place a small amount of this compound powder on a clean microscope slide.

  • Melting: Gently heat the slide on a hot stage to a temperature above the melting point of this compound (e.g., 110 °C) to create a thin, uniform molten film. Place a coverslip over the molten sample.

  • Crystallization Observation:

    • Transfer the slide to the polarized light microscope equipped with a hot stage.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) from the molten state.

    • Observe the sample between crossed polarizers. As the sample cools below its crystallization temperature, the formation and growth of birefringent spherulites will be visible.

  • Image Capture: Capture images at different temperatures during the cooling process to document the crystal growth and morphology. The characteristic "Maltese cross" pattern is expected for spherulitic structures under crossed polarizers.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the logical relationships in the study of this compound crystallization.

Experimental_Workflow_Pentacontane_Crystallization cluster_DSC Differential Scanning Calorimetry (DSC) cluster_PXRD Powder X-ray Diffraction (PXRD) cluster_POM Polarized Optical Microscopy (POM) DSC_Sample Weigh 3-5 mg this compound DSC_Pan Crimp in Al Pan DSC_Sample->DSC_Pan DSC_Run Heat-Cool-Heat Cycle (10 °C/min) DSC_Pan->DSC_Run DSC_Analysis Determine Tₘ, T꜀, ΔHբ DSC_Run->DSC_Analysis PXRD_Sample Grind this compound PXRD_Mount Mount on Holder PXRD_Sample->PXRD_Mount PXRD_Scan Scan 2θ = 5-40° PXRD_Mount->PXRD_Scan PXRD_Analysis Determine Lattice Parameters PXRD_Scan->PXRD_Analysis POM_Sample Melt this compound on Slide POM_Cool Controlled Cooling POM_Sample->POM_Cool POM_Observe Observe Spherulite Growth POM_Cool->POM_Observe POM_Image Capture Images POM_Observe->POM_Image Start This compound Sample Start->DSC_Sample Start->PXRD_Sample Start->POM_Sample

Caption: Experimental workflow for this compound crystallization analysis.

Logical_Relationship_Pentacontane_Properties cluster_Techniques Analytical Techniques cluster_Properties Material Properties DSC DSC Thermal Thermal Properties (Tₘ, T꜀, ΔHբ) DSC->Thermal PXRD PXRD Structural Crystal Structure (Lattice Parameters) PXRD->Structural POM POM Morphology Crystal Morphology (Spherulites) POM->Morphology Structural->Thermal influences Morphology->Thermal influences

Caption: Relationship between techniques and material properties.

Pentacontane as a Reference Material for Hydrocarbon Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise quantification of hydrocarbons is critical in various fields, including petroleum analysis, environmental monitoring, and in the pharmaceutical industry for assessing extractables and leachables. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of individual hydrocarbon components. The use of a reliable reference material is paramount for achieving accurate quantitative results. Pentacontane (n-C50H102), a high molecular weight n-alkane, serves as an excellent reference material for the analysis of long-chain hydrocarbons due to its high purity, thermal stability, and low volatility.

This document provides detailed application notes and protocols for the use of this compound as a reference material in hydrocarbon analysis by GC-MS. These guidelines are intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical methods for hydrocarbon quantification.

Key Properties of this compound as a Reference Material

The suitability of this compound as a reference material stems from its distinct physicochemical properties.

PropertyValueSource
Molecular Formula C50H102[1]
Molecular Weight 703.34 g/mol [1]
Boiling Point ~598 °C (estimated)
Melting Point 91-94 °C
Purity Available in high purity grades (e.g., ≥98.0% by GC)[1]

Applications of this compound in Hydrocarbon Analysis

This compound is a versatile reference material with several key applications in the analytical laboratory:

  • Internal Standard: Due to its high molecular weight and long retention time, this compound can be used as an internal standard for the quantification of other high-boiling hydrocarbons. An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other analytes.[2] This method corrects for variations in injection volume and instrument response.

  • Retention Time Marker: In complex hydrocarbon mixtures, this compound can serve as a retention time marker to aid in the identification of other long-chain alkanes. The retention times of n-alkanes increase predictably with their carbon number.

  • Calibration Standard: this compound can be used as a component in a calibration mixture to generate a calibration curve for the quantification of other hydrocarbons. This is particularly useful in methods like simulated distillation (SIMDIS) where the boiling point distribution of a sample is determined.

  • System Performance Check: Regular injection of a this compound standard can be used to monitor the performance of the GC-MS system, including column efficiency and detector response, especially for high molecular weight analytes.

Experimental Protocols

The following protocols provide a framework for the use of this compound as a reference material. These should be adapted and validated for specific applications and matrices.

Protocol 1: Preparation of this compound Standard Solutions

Objective: To prepare stock and working standard solutions of this compound.

Materials:

  • This compound (≥98.0% purity)

  • High-purity solvent (e.g., n-hexane, dichloromethane, or carbon disulfide)

  • Class A volumetric flasks

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL Class A volumetric flask.

    • Record the exact weight.

    • Dissolve the this compound in a small amount of the chosen solvent.

    • Bring the flask to volume with the solvent and mix thoroughly.

    • This stock solution should be stored in a tightly sealed vial at 4°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the chosen solvent.

    • For use as an internal standard, a typical working concentration might be in the range of 10-50 µg/mL.

    • For generating a calibration curve, a series of standards ranging from 1 to 100 µg/mL may be appropriate.

Protocol 2: Sample Preparation for Hydrocarbon Analysis

Objective: To prepare a sample for GC-MS analysis using this compound as an internal standard.

Materials:

  • Sample containing hydrocarbons

  • This compound internal standard working solution (e.g., 20 µg/mL)

  • Extraction solvent (e.g., hexane or dichloromethane)

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Accurately weigh or measure a known amount of the sample into a suitable container.

  • Add a precise volume of the this compound internal standard working solution to the sample.

  • Add a suitable volume of extraction solvent.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and extraction of the hydrocarbons.

  • Centrifuge the sample to separate any solid matrix from the solvent layer.

  • Carefully transfer the supernatant (solvent extract) to a clean GC vial for analysis.

Protocol 3: GC-MS Analysis of Hydrocarbons

Objective: To analyze the prepared sample using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[3]

GC-MS Parameters:

The following parameters are a starting point and should be optimized for the specific application.

ParameterValue
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 300°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature: 50°C, hold for 2 minRamp 1: 15°C/min to 320°C, hold for 10 min
Transfer Line Temperature 300°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Scan (m/z 50-750) or Selected Ion Monitoring (SIM)

SIM Mode Parameters for this compound:

For targeted analysis and improved sensitivity, SIM mode can be used. For n-alkanes, characteristic fragment ions are monitored.

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound (C50H102)577185

Data Presentation and Analysis

Quantitative data should be summarized in a clear and structured format.

Table 1: Example Calibration Data for a Target Hydrocarbon using this compound as an Internal Standard

Standard LevelTarget Analyte Conc. (µg/mL)This compound Conc. (µg/mL)Target Analyte Peak AreaThis compound Peak AreaResponse Factor (RF)
11.020.05,000100,0001.00
25.020.025,500102,0001.02
310.020.051,000101,0001.01
425.020.0128,000103,0001.01
550.020.0252,000100,0000.99
Average RF 1.01
%RSD 1.2%

Response Factor (RF) is calculated as: (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start prep_std Prepare this compound Standard Solution start->prep_std prep_sample Prepare Sample with Internal Standard start->prep_sample prep_std->prep_sample injection Inject Sample into GC-MS prep_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification using Response Factor peak_integration->quantification report Generate Report quantification->report end End report->end

Caption: Workflow for hydrocarbon analysis using this compound.

Logical Relationship for Quantification

quantification_logic cluster_inputs Inputs cluster_calculation Calculation cluster_output Output analyte_area Analyte Peak Area calc_conc Calculate Analyte Concentration analyte_area->calc_conc is_area Internal Standard (this compound) Peak Area is_area->calc_conc is_conc Known Internal Standard Concentration is_conc->calc_conc rf Response Factor (from calibration) rf->calc_conc final_conc Final Analyte Concentration calc_conc->final_conc

Caption: Logic for analyte quantification.

Conclusion

This compound is a valuable and reliable reference material for the quantitative analysis of high molecular weight hydrocarbons by GC-MS. Its properties make it an ideal internal standard, retention time marker, and calibration component. The protocols and guidelines presented here provide a solid foundation for developing and validating robust analytical methods for a wide range of applications. Proper method development and validation are essential to ensure the accuracy and reliability of the analytical results.

References

Growing Single Crystals of Pentacontane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the single crystal growth of pentacontane (n-C50H102), a long-chain alkane. The methods described herein are essential for obtaining high-quality single crystals suitable for a variety of research applications, including X-ray crystallography, solid-state NMR, and studies of physical and thermodynamic properties.

Introduction

This compound is a linear saturated hydrocarbon with the chemical formula C50H102. The ability to grow large, high-purity single crystals of this compound is crucial for elucidating its crystal structure, understanding its phase behavior, and investigating its properties at the molecular level. The primary challenge in crystallizing long-chain alkanes lies in controlling the nucleation and growth processes to prevent the formation of polycrystalline aggregates or poorly ordered solids. This guide outlines three primary methods for this compound single crystal growth: solution growth, melt growth, and physical vapor transport.

Data Presentation

A summary of typical solvents and general conditions for this compound crystallization is provided in Table 1. It is important to note that optimal conditions can be substrate- and laboratory-dependent, and some degree of empirical optimization is often necessary.

Table 1: General Parameters for this compound Single Crystal Growth

Growth MethodSolvent/EnvironmentTemperature Range (°C)Typical Crystal SizePurity
Solution Growth
Slow EvaporationToluene, Xylene20 - 40Millimeter-scale platesHigh
Slow CoolingToluene, Heptane90 down to 20Millimeter to centimeter-scale needles or platesHigh
Vapor DiffusionToluene/Pentane, Toluene/Hexane20 - 30Sub-millimeter to millimeter-scale platesHigh
Melt Growth
Bridgman-StockbargerInert gas (e.g., Argon)95 - 105Centimeter-scale boulesVery High
Physical Vapor Transport
SublimationVacuum or inert gas flow150 - 250 (Source), 100 - 150 (Growth)Millimeter-scale plateletsVery High

Experimental Protocols

Solution Growth Methods

Solution growth is a versatile and widely used technique for obtaining high-quality single crystals of organic compounds. The principle relies on the slow decrease of the solute's solubility in a solvent, leading to the formation of a supersaturated solution from which crystals nucleate and grow. This compound is soluble in nonpolar organic solvents such as toluene, hexane, and heptane, with its solubility in toluene increasing significantly with temperature.[1]

This method involves dissolving the solute in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in the solute concentration and subsequent crystallization.

Protocol:

  • Preparation of Saturated Solution: Dissolve high-purity this compound powder in toluene at a concentration slightly below saturation at room temperature (e.g., 1-5 mg/mL). Gentle warming (30-40°C) can aid dissolution.

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter into a clean, dust-free crystallization vial to remove any particulate impurities that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has a small pinhole or with paraffin film perforated with a needle. This allows for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment, such as a desiccator or a dedicated crystallization chamber, at a constant temperature (e.g., 25°C).

  • Crystal Harvesting: Monitor the vial over several days to weeks. Once crystals of suitable size have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of cold solvent (e.g., hexane). The crystals can then be dried under a gentle stream of inert gas.

This technique takes advantage of the temperature-dependent solubility of this compound. A saturated or near-saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and the compound to crystallize.

Protocol:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in a high-boiling point solvent like toluene or heptane at an elevated temperature (e.g., 80-90°C). Ensure all the solute has dissolved.

  • Filtration: If any particulate matter is present, perform a hot filtration into a pre-warmed, clean crystallization vessel.

  • Controlled Cooling: Place the vessel in a programmable cooling bath or a well-insulated container (e.g., a Dewar flask filled with hot water) to ensure a slow and controlled cooling rate (e.g., 0.1-1°C/hour).

  • Crystal Growth: As the solution cools, crystals will nucleate and grow. The slow cooling rate is critical for obtaining large, well-formed crystals.

  • Harvesting: Once the solution has reached room temperature, the crystals can be harvested as described in the slow evaporation method.

In this method, a solution of the compound is placed in a closed container along with a more volatile solvent (the "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

Protocol:

  • Solution Preparation: Dissolve this compound in a small amount of a "good" solvent, such as toluene, in a small, open vial.

  • Chamber Setup: Place this small vial inside a larger, sealable chamber (e.g., a beaker or a jar with a tight-fitting lid).

  • Anti-Solvent Addition: Add a larger volume of a volatile "poor" solvent, such as pentane or hexane, to the bottom of the larger chamber, ensuring the level of the anti-solvent is below the top of the inner vial.

  • Sealing and Incubation: Seal the chamber and leave it undisturbed at a constant temperature. The anti-solvent vapor will slowly diffuse into the this compound solution.

  • Crystallization and Harvesting: Over time, the solubility of this compound in the mixed solvent will decrease, leading to the formation of crystals. Once grown, the crystals can be carefully removed and dried.

Melt Growth: Bridgman-Stockbarger Method

Melt growth techniques are suitable for thermally stable compounds that do not decompose at their melting point. The Bridgman-Stockbarger method involves the directional solidification of a molten substance in a temperature gradient.[1][2][3]

Protocol:

  • Sample Preparation: Place high-purity this compound powder into a sealed ampoule, typically made of borosilicate glass. The ampoule should have a conical or capillary tip to promote the growth of a single nucleus. The sample is usually melted under vacuum or an inert atmosphere to prevent oxidation.

  • Furnace Setup: The Bridgman-Stockbarger apparatus consists of a two-zone furnace. The upper zone is maintained at a temperature above the melting point of this compound (~98°C), and the lower zone is kept below the melting point. A sharp temperature gradient is established between the two zones.

  • Melting and Equilibration: The ampoule is initially positioned in the hot zone to completely melt the this compound. It is held there for a period to ensure thermal equilibrium.

  • Crystal Growth: The ampoule is then slowly lowered through the temperature gradient into the cooler zone at a controlled rate (typically 1-5 mm/hour). Solidification begins at the cool tip of the ampoule.

  • Cooling and Harvesting: Once the entire sample has solidified, the ampoule is slowly cooled to room temperature to avoid thermal shock and cracking of the crystal. The single crystal can then be carefully removed from the ampoule.

Physical Vapor Transport (PVT)

Physical Vapor Transport, or sublimation, is a powerful technique for growing high-purity single crystals of materials that have a sufficiently high vapor pressure below their melting point. The process involves the sublimation of a solid material in a vacuum or an inert gas stream and its subsequent deposition onto a cooler surface to form crystals.

Protocol:

  • Apparatus Setup: A typical PVT setup consists of a sealed glass tube placed in a two-zone tube furnace. The "source" zone is heated to a higher temperature to cause sublimation, and the "growth" zone is maintained at a lower temperature for crystal deposition.

  • Sample Loading: Place the this compound powder in the source end of the tube. A seed crystal can be placed in the growth zone to encourage oriented growth, though spontaneous nucleation is also common.

  • Evacuation and Sealing: The tube is evacuated to a low pressure (e.g., 10^-3 to 10^-6 Torr) or filled with an inert carrier gas like argon to a specific pressure.

  • Temperature Gradient: Establish a stable temperature gradient between the source zone (e.g., 150-250°C) and the growth zone (e.g., 100-150°C). The optimal temperatures will depend on the desired sublimation rate and crystal morphology.

  • Growth Period: The this compound will sublime in the hot zone and the vapor will be transported to the cooler zone, where it will desublimate and form single crystals. This process can take several hours to days.

  • Cooling and Crystal Retrieval: After the growth period, the furnace is slowly cooled to room temperature. The single crystals can then be carefully collected from the walls of the growth zone.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows for the described single crystal growth methods.

Solution_Growth_Workflow cluster_slow_evaporation Slow Evaporation cluster_slow_cooling Slow Cooling cluster_vapor_diffusion Vapor Diffusion se1 Dissolve this compound in Toluene se2 Filter Solution se1->se2 se3 Slowly Evaporate Solvent se2->se3 se4 Incubate in Vibration-Free Environment se3->se4 se5 Harvest Crystals se4->se5 sc1 Dissolve this compound in Hot Toluene/Heptane sc2 Hot Filtration (optional) sc1->sc2 sc3 Controlled Slow Cooling sc2->sc3 sc4 Crystal Growth sc3->sc4 sc5 Harvest Crystals sc4->sc5 vd1 Dissolve this compound in Toluene (Inner Vial) vd2 Place in Chamber with Anti-Solvent (e.g., Pentane) vd1->vd2 vd3 Seal Chamber and Incubate vd2->vd3 vd4 Crystal Formation vd3->vd4 vd5 Harvest Crystals vd4->vd5

Caption: Workflow for solution-based single crystal growth of this compound.

Melt_Growth_Workflow cluster_bridgman Bridgman-Stockbarger Method bs1 Load this compound into Ampoule bs2 Melt in Hot Zone of Furnace bs1->bs2 bs3 Slowly Lower Ampoule through Temperature Gradient bs2->bs3 bs4 Directional Solidification bs3->bs4 bs5 Cool and Harvest Crystal bs4->bs5

Caption: Workflow for the Bridgman-Stockbarger melt growth of this compound.

PVT_Workflow cluster_pvt Physical Vapor Transport (PVT) pvt1 Load this compound into Source Zone of Tube pvt2 Evacuate or Fill with Inert Gas pvt1->pvt2 pvt3 Establish Temperature Gradient (Source > Growth Zone) pvt2->pvt3 pvt4 Sublimation and Deposition pvt3->pvt4 pvt5 Cool and Retrieve Crystals pvt4->pvt5

Caption: Workflow for the Physical Vapor Transport (PVT) growth of this compound single crystals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of High-Purity Pentacontane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity pentacontane.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for producing this compound?

A1: The synthesis of this compound (C50H102) typically involves the construction of its long carbon chain through several established methods. Common strategies include iterative approaches that build up the carbon chain, such as the Wittig reaction and Grignard coupling.[1] Olefin metathesis, particularly Acyclic Diene Metathesis (ADMET), followed by hydrogenation, is another powerful technique for creating long-chain alkanes.[1] Additionally, Kolbe electrolysis of shorter-chain carboxylic acids can be employed to form the C-C bonds necessary to build the this compound backbone.[1]

Q2: Why is achieving high purity in this compound synthesis challenging?

A2: The primary challenge in synthesizing high-purity this compound lies in the inert nature of its long aliphatic chain and the physical properties of potential impurities.[1] Side reactions during synthesis can lead to byproducts with similar chain lengths and polarities, making them difficult to separate from the target molecule. The high boiling point and low solubility of this compound in common organic solvents at room temperature further complicate purification processes like distillation and crystallization.

Q3: What are the typical impurities encountered in this compound synthesis?

A3: Impurities are often related to the synthetic route chosen. For instance, in iterative methods, you might encounter unreacted starting materials or byproducts from incomplete reactions at each step. In metathesis reactions, residual catalysts and oligomeric byproducts can be present. For syntheses involving functionalized precursors, incompletely removed functional groups can also be a source of impurity.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: Gas Chromatography (GC) is a highly effective method for determining the purity of this compound and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, can provide information about the structure and presence of any residual functional groups or branching.[2] Infrared (IR) spectroscopy can be used to confirm the absence of functional groups that may have been present in synthetic precursors.[2]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using an appropriate technique (e.g., TLC, GC) to ensure it goes to completion. Consider extending the reaction time or increasing the temperature if the reaction has stalled.
Side reactionsOptimize reaction conditions (temperature, solvent, catalyst loading) to minimize the formation of byproducts. Ensure all reagents and solvents are pure and dry, as contaminants can lead to unwanted side reactions.
Product loss during workup/purificationThis compound's low solubility can lead to precipitation and loss during transfers. Use heated funnels and glassware for filtration and transfers. Select extraction and crystallization solvents carefully to maximize recovery.
Moisture sensitivity of reagentsFor reactions like Grignard coupling, ensure strictly anhydrous conditions by using oven-dried glassware and dry solvents.[1]
Problem 2: Product is Contaminated with Shorter-Chain Alkanes
Possible Cause Suggested Solution
Incomplete chain elongation in iterative synthesisDrive each step of the iterative synthesis to completion. Purify the intermediate product at each step to remove unreacted starting material before proceeding to the next chain elongation.
Fragmentation during synthesisFor reactions that may involve high temperatures, such as pyrolysis-like side reactions, consider milder reaction conditions.
Impure starting materialsEnsure the purity of your starting materials before beginning the synthesis.
Purification Strategy
Fractional Distillation (under vacuum)Due to the high boiling point of this compound, vacuum distillation is necessary to prevent thermal decomposition. This can separate alkanes with significantly different chain lengths.
RecrystallizationCarefully select a solvent system where the solubility of this compound and the shorter-chain impurities differ significantly with temperature. Multiple recrystallizations may be necessary.
Problem 3: Product is Contaminated with Reagents or Catalysts
Possible Cause Suggested Solution
Residual catalyst from metathesisFollow established protocols for catalyst removal, which may include precipitation, filtration through silica gel or celite, or the use of specific scavengers.
Byproducts from Wittig reaction (e.g., triphenylphosphine oxide)These are typically more polar than this compound and can be removed by column chromatography.
Unreacted starting materialsIf starting materials have different functional groups and polarities, they can often be removed by extraction or column chromatography.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures (e.g., toluene, xylene, or a mixture of alkanes like hexane/dodecane).

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the impure this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals under vacuum.

Visualizations

experimental_workflow start Impure this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool if no insolubles hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry end High-Purity this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_low_yield problem Low Yield of this compound check_completion Check Reaction Completion (TLC, GC) problem->check_completion incomplete Incomplete Reaction? check_completion->incomplete extend_time Extend Reaction Time/ Increase Temperature incomplete->extend_time Yes check_side_reactions Analyze Byproducts incomplete->check_side_reactions No solution Improved Yield extend_time->solution side_reactions Significant Side Reactions? check_side_reactions->side_reactions optimize_conditions Optimize Conditions (Temp, Solvent, Purity) side_reactions->optimize_conditions Yes check_workup Review Workup/Purification Procedure side_reactions->check_workup No optimize_conditions->solution loss_during_workup Product Loss During Workup? check_workup->loss_during_workup modify_workup Use Heated Glassware/ Optimize Solvents loss_during_workup->modify_workup Yes loss_during_workup->solution No modify_workup->solution

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Technical Support Center: Purification of Long-Chain Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of long-chain alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying long-chain alkanes?

A1: The primary techniques for purifying long-chain alkanes include fractional distillation, urea adduction, molecular sieve adsorption, and recrystallization. Adsorption chromatography is also employed for separating isomers. The choice of method depends on the nature of the impurities, the desired purity, the scale of the purification, and the specific properties of the alkane mixture.

Q2: How does urea adduction work to separate n-alkanes?

A2: Urea adduction is a selective purification method that separates linear n-alkanes from branched (iso-) and cyclic alkanes.[1] In the presence of an activator like methanol, urea molecules form crystalline complexes with straight-chain organic compounds, trapping them within helical channels in the urea crystal structure.[1][2] Branched and cyclic alkanes are excluded from these channels due to their shape.[1] The solid urea-alkane complex (adduct) can then be physically separated, and the n-alkanes are recovered by decomposing the complex, typically by adding hot water.[1][2]

Q3: What is the principle behind using molecular sieves for alkane purification?

A3: Molecular sieves are crystalline materials, often zeolites, with uniform pore sizes that can selectively adsorb molecules based on their size and polarity.[3][4] For alkane purification, molecular sieves with appropriate pore diameters (e.g., 5A) are used to trap smaller or linear molecules while allowing larger or branched molecules to pass through.[4] This selective adsorption is key to achieving high purity and efficiency in alkane separation.[3]

Q4: When is fractional distillation a suitable method for purifying long-chain alkanes?

A4: Fractional distillation is effective for separating alkanes with different boiling points.[5] Since the boiling point of alkanes increases with chain length, this method is well-suited for separating mixtures of alkanes with significantly different molecular weights.[5] It is a fundamental process in oil refineries for separating crude oil into various hydrocarbon fractions.[5]

Q5: Can recrystallization be used for long-chain alkanes?

A5: Yes, recrystallization is a viable technique for purifying solid long-chain alkanes. The principle is based on the difference in solubility of the alkane and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the alkane at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling.

Troubleshooting Guides

Fractional Distillation

Q: My fractional distillation is not giving good separation between two long-chain alkanes. What could be the problem?

A:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates for the separation. Using a longer column or a column with a more efficient packing material (like Vigreux indentations or Raschig rings) can improve separation.

  • Heating Rate Too High: Rapid heating can lead to poor equilibrium between the liquid and vapor phases in the column, resulting in a less effective separation. Reduce the heating rate to allow for proper fractionation.

  • Poor Insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient separation. Insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient.

  • Similar Boiling Points: If the boiling points of the alkanes are very close, a standard fractional distillation setup may not be sufficient. In such cases, vacuum distillation can be employed to lower the boiling points and potentially increase the boiling point difference.

Urea Adduction

Q: I am getting a low yield of n-alkanes after urea adduction. What are the possible reasons?

A:

  • Incorrect Urea-to-Alkane Ratio: An insufficient amount of urea will result in incomplete adduction of the n-alkanes. The required amount of urea varies but is generally in a significant molar excess to the n-alkanes.[1]

  • Improper Solvent or Activator: The presence of an activator, typically a small amount of a polar solvent like methanol, is crucial for the formation of the urea adducts. Ensure the correct activator is being used in the appropriate amount.

  • Temperature Too High: The formation of urea-alkane adducts is temperature-dependent, with lower temperatures generally favoring complex formation.[1] Ensure the reaction is being carried out at a suitable temperature, which may be room temperature or below.

  • Incomplete Precipitation: Allow sufficient time for the adduct to precipitate fully. Stirring the mixture overnight can help maximize the yield.[6]

  • Loss During Washing: Washing the adduct with a solvent in which it has some solubility can lead to product loss. Use a minimal amount of a solvent in which the adduct is insoluble for washing.

Q: The purity of my n-alkanes after urea adduction is lower than expected.

A:

  • Inadequate Washing: The urea adduct may be contaminated with branched or cyclic alkanes from the mother liquor. Ensure the adduct is washed thoroughly with a suitable solvent (e.g., the solvent used for the reaction) to remove non-adducted hydrocarbons.[2]

  • Co-occlusion of Impurities: If the concentration of impurities is very high, they may become physically trapped within the adduct crystals. A second urea adduction step on the recovered n-alkanes can improve purity.

  • Incomplete Decomposition of Adduct: Ensure the adduct is completely decomposed during the recovery step. This is typically achieved by adding hot water and stirring until the solid adduct disappears.

Molecular Sieves

Q: I'm observing a premature breakthrough of the component I want to adsorb on the molecular sieve column. What should I do?

A:

  • Sieve Saturation: The molecular sieves may be saturated with the target molecules or with impurities from the feed stream. The sieves will need to be regenerated.

  • Improper Activation/Regeneration: Molecular sieves must be activated (dried) before use to remove adsorbed water.[7] If the regeneration process is incomplete, the adsorption capacity will be reduced. Regeneration typically involves heating the sieves under a vacuum or purging with a dry, inert gas.[8]

  • Contamination of Sieves: The presence of contaminants can block the pores of the molecular sieves, reducing their efficiency.[9] Ensure the feed stream is free of particulates and heavy hydrocarbons that can foul the sieves.

  • Incorrect Sieve Type: Using a molecular sieve with an incorrect pore size for the target application will lead to poor separation. For example, 5A sieves are often used for separating n-alkanes from branched isomers.[8]

Q: The flow through my molecular sieve column is very slow.

A:

  • Clogging: The column may be clogged with fine particles from the molecular sieves or precipitates from the sample. Using a pre-filter before the column can help.

  • Compaction of Sieve Bed: Over time, the molecular sieve bed can compact, leading to increased backpressure and reduced flow. Repacking the column may be necessary.

Recrystallization

Q: My long-chain alkane is not crystallizing out of the solution upon cooling.

A:

  • Too Much Solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystallization to occur upon cooling.[10] The solution can be concentrated by carefully boiling off some of the solvent.

  • Supersaturation: The solution may be supersaturated.[10] Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure alkane.

  • Cooling Too Rapidly: Cooling the solution too quickly can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q: The recovered crystals are oily or impure.

A:

  • "Oiling Out": The alkane may be coming out of solution as a liquid ("oiling out") instead of crystallizing, which can trap impurities.[6] This can happen if the boiling point of the solvent is higher than the melting point of the alkane or if the solution is cooled too quickly. Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.

  • Incomplete Removal of Impurities: If the impurities have similar solubility to the desired alkane, a single recrystallization may not be sufficient. Multiple recrystallizations may be necessary to achieve the desired purity.

Data Presentation: Comparison of Purification Techniques

Purification TechniquePrinciple of SeparationTypical Purity AchievedTypical Recovery/YieldAdvantagesDisadvantagesApplicable Chain Lengths
Fractional Distillation Difference in boiling points>99% for some applications[11]Variable, depends on boiling point differenceScalable, can handle large volumesEnergy-intensive, less effective for isomers or alkanes with close boiling pointsWide range, dependent on boiling point differences
Urea Adduction Formation of crystalline inclusion complexes with linear alkanesUp to 99.8% for n-alkanes[2]>90% for C20-C30 n-alkanes[6]Highly selective for linear vs. branched/cyclic alkanesNot suitable for branched or cyclic alkanes, can be labor-intensivePrimarily for linear alkanes, effective for a wide range of chain lengths
Molecular Sieves Selective adsorption based on molecular size and polarityHigh purity[3]HighHigh selectivity, can be regenerated and reused[12]Can be fouled by contaminants, requires activation/regenerationEffective for separating isomers and n-alkanes from other hydrocarbons
Recrystallization Difference in solubility at different temperaturesCan be very high, depends on solvent and impuritiesVariable, loss in mother liquor is inevitable[10]Good for purifying solid alkanes, can yield high-purity crystalsOnly applicable to solid alkanes, requires finding a suitable solventLong-chain alkanes that are solid at room temperature
Adsorption Chromatography Differential adsorption onto a solid stationary phaseHigh, can separate isomersVariable, depends on column loading and elutionEffective for separating isomers and closely related compoundsCan be complex to optimize, may require specialized equipment (e.g., HPLC)Wide range, particularly useful for complex mixtures and isomers

Experimental Protocols

Detailed Methodology for Urea Adduction

Objective: To separate n-alkanes from a mixture containing branched and cyclic hydrocarbons.

Materials:

  • Urea (analytical grade)

  • Methanol (anhydrous)

  • Hexane (or other suitable non-polar solvent)

  • The long-chain alkane mixture

  • Stir plate and magnetic stir bar

  • Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Separatory funnel

  • Heating mantle or water bath

Procedure:

  • Prepare a Saturated Urea Solution: In an Erlenmeyer flask, dissolve urea in methanol by heating and stirring until a saturated solution is formed at an elevated temperature (e.g., 60-70°C).

  • Dissolve the Alkane Mixture: In a separate flask, dissolve the alkane mixture in a minimal amount of hexane.

  • Initiate Adduct Formation: While stirring the alkane solution at room temperature, slowly add the hot, saturated urea-methanol solution. A white precipitate of the urea-alkane adduct should begin to form.

  • Complete Precipitation: Continue stirring the mixture at room temperature for several hours, or preferably overnight, to ensure complete adduction. Cooling the mixture in an ice bath can further promote precipitation.

  • Isolate the Adduct: Collect the solid adduct by vacuum filtration using a Buchner funnel.

  • Wash the Adduct: Wash the collected adduct on the filter paper with a small amount of cold hexane to remove any adhering non-adducted impurities.

  • Decompose the Adduct: Transfer the washed adduct to a beaker or flask. Add deionized water and heat the mixture to 70-80°C with stirring. The urea will dissolve in the water, releasing the n-alkanes as an oily layer.

  • Recover the n-Alkanes: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain off the lower aqueous urea solution.

  • Wash and Dry the n-Alkanes: Wash the organic layer (n-alkanes) with deionized water a few times. Then, dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Isolate the Final Product: Decant or filter the dried n-alkane solution and remove the solvent using a rotary evaporator to obtain the purified n-alkanes.

Detailed Methodology for Purification using Molecular Sieves

Objective: To remove water or separate n-alkanes from branched isomers.

Materials:

  • Activated molecular sieves (e.g., 3A for drying, 5A for n-alkane separation)

  • Chromatography column

  • The long-chain alkane mixture (dissolved in a suitable solvent if solid)

  • Anhydrous solvent for elution

Procedure:

  • Activate the Molecular Sieves: Place the required amount of molecular sieves in a flask and heat them in an oven at a temperature recommended by the manufacturer (typically 150-320°C) for several hours under a vacuum or with a flow of dry, inert gas. Allow them to cool in a desiccator.

  • Pack the Column: Place a small plug of glass wool at the bottom of the chromatography column. Carefully pour the activated molecular sieves into the column to create a packed bed. Gently tap the column to ensure even packing.

  • Equilibrate the Column: Pass a small amount of the anhydrous elution solvent through the column to wet the molecular sieves.

  • Load the Sample: Carefully load the alkane mixture onto the top of the molecular sieve bed.

  • Elute the Sample:

    • For Drying: The dried alkane will pass through the column. Collect the eluate.

    • For n-Alkane Separation (using 5A sieves): The branched and cyclic alkanes will pass through the column first. Collect these fractions. The n-alkanes will be retained by the sieves.

  • Recover Adsorbed n-Alkanes (if applicable): To recover the adsorbed n-alkanes, the molecular sieves can be heated to desorb the alkanes, or they can be displaced by a more strongly adsorbing compound.

  • Solvent Removal: Remove the solvent from the collected fractions using a rotary evaporator to obtain the purified alkanes.

  • Regenerate the Sieves: After use, the molecular sieves can be regenerated by following the activation procedure (Step 1).

Mandatory Visualizations

Experimental_Workflow_Urea_Adduction start Alkane Mixture (n-alkanes, branched, cyclic) dissolve_alkane Dissolve in Hexane start->dissolve_alkane mix Mix and Stir (Adduct Formation) dissolve_alkane->mix prepare_urea Prepare Saturated Urea/Methanol Solution prepare_urea->mix filter Vacuum Filtration mix->filter adduct Solid Urea-Alkane Adduct filter->adduct Solid non_adduct Filtrate (Branched/Cyclic Alkanes) filter->non_adduct Liquid wash_adduct Wash Adduct with Cold Hexane adduct->wash_adduct decompose Decompose Adduct (Hot Water) wash_adduct->decompose separate Separatory Funnel decompose->separate n_alkanes Purified n-Alkanes (Organic Layer) separate->n_alkanes Top Layer urea_solution Aqueous Urea Solution separate->urea_solution Bottom Layer

Caption: Workflow for the purification of n-alkanes using urea adduction.

Logical_Relationship_Purification_Techniques cluster_0 Initial Purification cluster_1 Separation of Isomers cluster_2 Final Polishing distillation Fractional Distillation (Separation by Boiling Point) urea_adduction Urea Adduction (Linear vs. Branched/Cyclic) distillation->urea_adduction molecular_sieves Molecular Sieves (Separation by Size/Shape) distillation->molecular_sieves adsorption_chromatography Adsorption Chromatography (Separation of Isomers) distillation->adsorption_chromatography recrystallization Recrystallization (For Solid Alkanes) urea_adduction->recrystallization molecular_sieves->recrystallization adsorption_chromatography->recrystallization crude_mixture Crude Long-Chain Alkane Mixture crude_mixture->distillation

Caption: Logical relationships between different long-chain alkane purification techniques.

References

Technical Support Center: Overcoming Pentacontane Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of pentacontane in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a long-chain alkane with the chemical formula C50H102. Due to its high molecular weight and nonpolar nature, it is a waxy solid at room temperature with very low solubility in most common solvents. This poor solubility can pose significant challenges in experiments requiring this compound to be in a liquid phase for reactions, formulations, or analysis.

Q2: In which solvents is this compound generally soluble or insoluble?

A2: Following the principle of "like dissolves like," this compound is soluble in nonpolar organic solvents.[1] Its solubility is negligible in polar solvents like water.[2] It shows good compatibility with hydrocarbon solvents such as hexane and heptane, and its solubility in aromatic solvents like toluene improves with heating.

Q3: How does temperature affect the solubility of this compound?

A3: The solubility of this compound in organic solvents is highly dependent on temperature. As a solid at room temperature, its solubility significantly increases with a rise in temperature. Heating the solvent close to or above the melting point of this compound (approximately 93°C) is often necessary to achieve complete dissolution.

Q4: What are the primary safety concerns when working with this compound and its solvents?

A4: this compound itself is not classified as a hazardous substance.[2] However, the organic solvents used to dissolve it, such as toluene, hexane, and chloroform, present various hazards. Toluene and hexane are flammable and can cause respiratory tract irritation, drowsiness, and dizziness. Chloroform is suspected of causing cancer and can be harmful if inhaled or swallowed. Always consult the Safety Data Sheet (SDS) for each solvent and work in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE).

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions.

Issue Possible Cause Troubleshooting Steps
This compound does not dissolve completely. 1. Insufficient solvent temperature.2. Inappropriate solvent choice.3. Insufficient mixing.1. Gradually increase the temperature of the solvent while stirring. For many solvents, heating to near the melting point of this compound (93°C) is effective.2. Switch to a more nonpolar solvent or a solvent known to be effective for long-chain alkanes (e.g., hot toluene or hexane).3. Use a magnetic stirrer or sonicator to enhance dissolution.
Solution becomes cloudy or precipitates upon cooling. The solution was saturated or supersaturated at a higher temperature and this compound is crystallizing out as it cools.1. Reheat the solution to redissolve the precipitate.2. For the experiment, maintain the solution at a temperature where this compound remains dissolved.3. If the experiment must be conducted at a lower temperature, consider using a co-solvent system or formulating a stable dispersion.
Slow dissolution rate. Large particle size of the solid this compound.1. Gently grind the this compound powder using a mortar and pestle to increase the surface area before adding it to the solvent.
Inconsistent results between experiments. 1. Variability in solvent temperature.2. Incomplete dissolution of this compound.1. Use a temperature-controlled heating mantle or water bath to ensure consistent solvent temperature.2. Visually confirm that all solid this compound has dissolved before proceeding with the experiment.

Data Presentation

Due to the limited availability of precise quantitative solubility data for this compound in the public domain, the following table presents illustrative values based on the general principles of solubility for long-chain alkanes. These values should be considered as a guide for solvent selection and are not based on direct experimental measurements for this compound.

SolventTemperature (°C)Illustrative Solubility ( g/100 mL)
Toluene 25< 0.1
60~ 2
90> 10
n-Hexane 25< 0.1
50~ 1.5
68 (Boiling Point)> 5
Chloroform 25< 0.1
60 (Boiling Point)~ 3
Water 25 - 100Insoluble

Experimental Protocols

Protocol 1: Preparation of a this compound Solution in Hot Toluene

Objective: To prepare a clear, homogenous solution of this compound in toluene.

Materials:

  • This compound (solid)

  • Toluene (analytical grade)

  • Heating magnetic stirrer

  • Magnetic stir bar

  • Erlenmeyer flask

  • Thermometer

  • Graduated cylinder

Procedure:

  • Weigh the desired amount of this compound and transfer it to the Erlenmeyer flask.

  • Add a magnetic stir bar to the flask.

  • Measure the required volume of toluene using a graduated cylinder and add it to the flask.

  • Place the flask on the heating magnetic stirrer in a fume hood.

  • Begin stirring the mixture at a moderate speed.

  • Gently heat the mixture while monitoring the temperature with a thermometer. Increase the temperature gradually to approximately 90-95°C.

  • Continue heating and stirring until all the this compound has completely dissolved, resulting in a clear solution.

  • Once dissolved, the solution can be used for the intended experiment at an elevated temperature or carefully cooled for applications where recrystallization is desired.

Protocol 2: General Method for Enhancing Solubility of Poorly Soluble Waxy Solids

Objective: To provide a general workflow for improving the dissolution of high molecular weight, waxy compounds like this compound.

Methodology: This protocol outlines a decision-making process for selecting an appropriate solubilization strategy.

  • Initial Solvent Screening:

    • Test the solubility of a small amount of the compound in a range of nonpolar solvents (e.g., hexane, heptane, toluene, chloroform) at room temperature.

    • If insoluble, gradually heat the solvent and observe for dissolution.

  • Particle Size Reduction:

    • If the dissolution rate is slow even in a suitable hot solvent, grind the solid compound to a fine powder before adding it to the solvent.

  • Co-Solvent System:

    • If a single solvent is not effective or practical, a co-solvent system can be employed. This involves using a mixture of two or more miscible solvents. The primary solvent should be a good solvent for the compound at elevated temperatures, while the co-solvent can help maintain solubility at lower temperatures.

  • Use of Surfactants/Dispersing Agents:

    • For aqueous systems where direct dissolution is not possible, consider creating a stable dispersion. This involves using surfactants or other dispersing agents to suspend the finely ground this compound particles in the aqueous medium.

Visualizations

experimental_workflow cluster_start Start cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_end End start Start with Solid this compound grind Grind this compound (Optional) start->grind add_solvent Add Nonpolar Solvent (e.g., Toluene, Hexane) grind->add_solvent heat_stir Heat and Stir add_solvent->heat_stir check_dissolution Completely Dissolved? heat_stir->check_dissolution increase_temp Increase Temperature check_dissolution->increase_temp No change_solvent Change Solvent check_dissolution->change_solvent Still No solution_ready Homogeneous Solution Ready for Use check_dissolution->solution_ready Yes increase_temp->heat_stir change_solvent->add_solvent

Caption: Workflow for dissolving this compound.

logical_relationship This compound This compound (High Molecular Weight, Nonpolar) solubility Poor Solubility This compound->solubility temp Increased Temperature solubility->temp Overcome by solvent Nonpolar Solvent solubility->solvent Overcome by dissolution Improved Dissolution temp->dissolution solvent->dissolution

Caption: Factors influencing this compound dissolution.

References

Technical Support Center: Pentacontane Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for pentacontane in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal-to-noise (S/N) ratio for this compound?

A low S/N ratio for a long-chain alkane like this compound can stem from several factors. The most common issues include inefficient ionization, high background noise, signal suppression from matrix effects, and suboptimal instrument parameters.[1][2] Long-chain alkanes are notoriously challenging due to their nonpolar nature and tendency to fragment extensively under common ionization techniques like standard Electron Impact (EI).[3]

Q2: Which ionization technique is best for this compound and how can I optimize it?

The choice of ionization technique significantly impacts signal intensity.[1] For this compound, a nonpolar hydrocarbon, traditional methods may be challenging.

  • Electron Impact (EI): This is a common method for compounds amenable to Gas Chromatography (GC-MS). However, standard EI can cause excessive fragmentation of long-chain alkanes, leading to a weak or absent molecular ion peak.[3]

  • Chemical Ionization (CI): As a "softer" ionization technique, CI is less likely to cause extensive fragmentation and often yields a more abundant protonated molecule or adduct ion, which can significantly improve the S/N for the molecular species.[4][5]

  • Cold Electron Ionization (Cold EI): This technique can reduce fragmentation and enhance the molecular ion signal for alkanes compared to classical EI, making it a valuable option if available.[6]

Experimenting with different ionization methods is recommended to find the most effective one for your specific instrument and sample matrix.[1]

Q3: My baseline is high and noisy. What are the common causes and solutions?

A high or noisy baseline directly reduces your S/N ratio. Common causes include contamination in the sample, mobile phase, or the instrument itself.[2]

  • System Contamination: Contaminants can originate from sample residues, column bleed, or impure solvents, leading to high background noise.[2][7] Ensure proper sample preparation and use high-purity solvents.

  • Gas Leaks: Leaks in the carrier gas lines can introduce atmospheric components (nitrogen, oxygen, water), increasing the background.[7] Regularly check for leaks using an electronic leak detector.

  • Instrument Cleanliness: A dirty ion source is a frequent cause of poor peak shape and high noise.[2] Regular cleaning of the ion source, as recommended by the manufacturer, is critical.

Q4: How can I determine if matrix effects are suppressing my this compound signal?

Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, causing signal suppression or enhancement.[8][9] To identify and mitigate these effects:

  • Post-Extraction Spike: Compare the response of a standard in a clean solvent to the response of the same standard spiked into a blank, extracted sample matrix. A significant decrease in signal in the matrix sample indicates ion suppression.

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[10]

  • Modify Chromatography: Adjusting the chromatographic method to better separate this compound from interfering compounds can also reduce matrix effects.

Q5: Can derivatization improve the signal for a nonpolar compound like this compound?

While derivatization is more common for polar molecules to increase volatility or improve chromatographic properties, it is generally not necessary or effective for long-chain alkanes like this compound in GC-MS analysis.[11][12] The focus should instead be on optimizing the GC separation and the MS ionization method.

Troubleshooting Guides

Systematic Troubleshooting Workflow for Low S/N

When encountering a low S/N ratio, a systematic approach is crucial to identify the root cause efficiently. The following workflow guides you through the process, from initial checks to more in-depth problem-solving.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Low S/N for this compound check_ms 1. Check MS Tuning & Calibration start->check_ms ms_ok Calibrated & Tuned? check_ms->ms_ok recalibrate Recalibrate & Tune Instrument ms_ok->recalibrate No check_blanks 2. Analyze Solvent & Method Blanks ms_ok->check_blanks Yes recalibrate->check_ms noise_high High Background Noise? check_blanks->noise_high troubleshoot_noise Troubleshoot Contamination (See Noise Reduction Guide) noise_high->troubleshoot_noise Yes check_std 3. Inject Pure Standard noise_high->check_std No troubleshoot_noise->check_blanks signal_low Still Low Signal? check_std->signal_low optimize_ms Optimize MS Parameters (Ion Source, Voltages) signal_low->optimize_ms Yes check_matrix 4. Analyze Matrix Sample signal_low->check_matrix No optimize_ms->check_std matrix_effect Signal Suppression? check_matrix->matrix_effect improve_cleanup Improve Sample Cleanup (See Matrix Effect Protocol) matrix_effect->improve_cleanup Yes success S/N Ratio Improved matrix_effect->success No improve_cleanup->check_matrix

Caption: A step-by-step workflow for troubleshooting low signal-to-noise issues.

Conceptual Diagram of Ionization Methods

The choice of ionization method is critical for maximizing the signal from this compound. This diagram illustrates the difference between a "hard" and "soft" ionization technique.

IonizationMethods cluster_EI Hard Ionization: Electron Impact (EI) cluster_CI Soft Ionization: Chemical Ionization (CI) This compound This compound (C50H102) ei_source 70 eV Electron Beam This compound->ei_source Interaction ci_source Reagent Gas Ions (e.g., CH5+) This compound->ci_source Interaction ei_result Extensive Fragmentation (Many small ions, weak M+) ei_source->ei_result Results in ci_result Less Fragmentation (Strong [M+H]+ ion) ci_source->ci_result Results in

Caption: Comparison of hard (EI) versus soft (CI) ionization for this compound.

Data Presentation

Table 1: Comparison of Ionization Techniques for Long-Chain Alkanes

TechniquePrincipleAdvantages for this compoundDisadvantages for this compound
Electron Impact (EI) High-energy electrons bombard the molecule, causing electron ejection and fragmentation.[3]Provides reproducible fragmentation patterns for library matching.Causes extensive fragmentation, often leading to a weak or absent molecular ion (M+).
Chemical Ionization (CI) Ionized reagent gas transfers a proton to the analyte molecule.[4]"Soft" technique that minimizes fragmentation and enhances the quasi-molecular ion ([M+H]+).[5]May have lower sensitivity than EI for some compounds; spectra can be dependent on reagent gas pressure.
Cold Electron Ionization (Cold EI) Molecules are cooled in a supersonic molecular beam before ionization.Significantly reduces fragmentation and increases the abundance of the molecular ion.[6]Requires specialized instrumentation that is not widely available.

Experimental Protocols

Protocol 1: GC-MS System Check and Calibration

This protocol ensures the instrument is performing optimally before analyzing samples.

  • Check for Leaks: Use an electronic leak detector to check all fittings from the gas source to the MS interface, ensuring the carrier gas is free of atmospheric contaminants.[7]

  • Solvent Blank Injection: Inject a high-purity solvent (e.g., hexane) to assess system cleanliness. The baseline should be low and free of significant contaminant peaks.[7] A high background may indicate contamination in the solvent, injector, or column.

  • Tune the Mass Spectrometer: Perform an instrument tune according to the manufacturer's specifications. This ensures mass assignments are accurate and detector response is optimized.[1]

  • Mass Axis Calibration: Calibrate the mass axis using a known calibration standard. Proper calibration is critical for accurate mass determination.[1][13]

  • Inject a Performance Standard: Inject a known standard compound to verify system sensitivity and chromatographic performance (peak shape, retention time).

Protocol 2: Evaluating and Mitigating Matrix Effects

This protocol helps determine if components in the sample matrix are suppressing the this compound signal.

  • Prepare Solutions:

    • Solution A (Standard in Solvent): Prepare a solution of this compound in a clean solvent (e.g., hexane) at a known concentration (e.g., 1 µg/mL).

    • Solution B (Matrix Blank): Prepare a sample using your extraction procedure but without the sample material (a method blank).

    • Solution C (Post-Spike Sample): Spike an aliquot of Solution B with the this compound standard to the same final concentration as Solution A.

  • Analysis: Analyze all three solutions using the same GC-MS method.

  • Calculation: Calculate the matrix effect (ME) using the peak areas from the chromatograms:

    • ME (%) = (Peak Area in Solution C / Peak Area in Solution A) * 100

  • Interpretation:

    • An ME value close to 100% indicates a negligible matrix effect.

    • An ME value significantly below 100% indicates ion suppression.

    • An ME value significantly above 100% indicates ion enhancement.

  • Mitigation: If significant suppression is observed, improve the sample cleanup procedure (e.g., by adding an SPE step) to remove the interfering matrix components.[10]

References

Pentacontane Contamination Control: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing, identifying, and resolving contamination in pentacontane samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

This compound (C₅₀H₁₀₂) is a long-chain alkane, which is a saturated hydrocarbon.[1] At room temperature, it is a white, waxy solid.[2][3] Due to its long, nonpolar carbon chain, it is extremely hydrophobic and insoluble in water.[2][4] It is soluble in nonpolar organic solvents such as hexane and heptane, and its solubility increases in hot solvents like toluene.[3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular FormulaC₅₀H₁₀₂[5]
Molecular Weight703.3 g/mol [6]
AppearanceWhite solid[2]
Melting Point93.0 °C[2]
Boiling Point420-422 °C (at 15 Torr)[2]
Density0.9422 g/cm³[2]
Water SolubilityInsoluble[2][4]
Solubility in Organic SolventsSoluble in nonpolar solvents (e.g., hexane, heptane, hot toluene)[4]

Q2: How should I properly store my this compound samples to prevent contamination?

To maintain the purity of your this compound samples, store them in a cool, dry, and well-ventilated area.[2] The container should be tightly sealed to prevent the entry of atmospheric moisture and other airborne contaminants.[2] It is advisable to use glass containers with inert caps, as plastic containers can sometimes leach plasticizers which may contaminate the sample.[7] Avoid storing this compound near strong oxidizing agents.[2]

Q3: What are the most common types of contaminants I might find in my this compound sample?

Contaminants in this compound can originate from the synthesis process, storage, or handling. It's crucial to be aware of these potential impurities for accurate experimental results.

Table 2: Common Contaminants in this compound and Their Likely Sources

Contaminant TypeExamplesLikely Sources
Shorter-chain alkanesAlkanes with fewer than 50 carbon atomsIncomplete reaction or purification during synthesis.[8]
Branched-chain alkanesIsomers of this compound or other alkanesSide reactions during synthesis.[9]
Oxidation ProductsAlcohols, ketones, carboxylic acidsExposure to air and light, especially over long-term storage.[6]
Residual SolventsToluene, hexane, heptaneIncomplete removal of solvents after purification steps like recrystallization.[4]
Environmental ContaminantsDust, phthalates (plasticizers), waterImproper handling, use of plastic storage containers, exposure to the atmosphere.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Q4: I see unexpected peaks in my Gas Chromatography (GC) analysis of a this compound sample. What could be the cause?

Unexpected peaks in a GC chromatogram typically indicate the presence of impurities. The following workflow can help you identify the source of the contamination.

G_Troubleshooting_Workflow Troubleshooting Workflow for Unexpected GC Peaks start Unexpected Peaks in GC check_solvent Run a solvent blank. Are peaks present? start->check_solvent solvent_contam Solvent is contaminated. Use fresh, high-purity solvent. check_solvent->solvent_contam Yes sample_contam Contamination is in the sample. check_solvent->sample_contam No review_handling Review handling and storage procedures. Any potential for contamination? sample_contam->review_handling handling_issue Improve handling: use clean glassware, minimize air exposure. review_handling->handling_issue Yes inherent_impurity Impurity is likely inherent to the sample. review_handling->inherent_impurity No analyze Analyze the purified sample. handling_issue->analyze purify Purify the this compound sample (e.g., via recrystallization). inherent_impurity->purify purify->analyze resolved Issue Resolved analyze->resolved

Caption: A logical workflow to diagnose and resolve issues with unexpected peaks in GC analysis.

Q5: My this compound sample, which should be a white solid, appears discolored or has a different texture. What should I do?

Discoloration or changes in texture can be a sign of degradation or significant contamination.

  • Possible Cause: Oxidation of the sample due to prolonged exposure to air or light, or reaction with impurities.[6]

  • Solution: It is highly recommended to purify the sample before use. Recrystallization is an effective method for solid compounds like this compound.[10] If the discoloration is severe, it may be best to use a fresh, unopened sample to ensure the integrity of your experimental results.

Experimental Protocols

Q6: Can you provide a protocol for the purification of this compound by recrystallization?

Recrystallization is an effective technique to purify solid compounds by leveraging differences in solubility.[10] The ideal solvent will dissolve this compound at a high temperature but not at room temperature.[10] Toluene is a suitable solvent for this purpose.[4]

Detailed Recrystallization Protocol:

  • Solvent Selection: Choose a high-purity grade of toluene.

  • Dissolution:

    • Place the impure this compound sample in an Erlenmeyer flask.

    • Add a minimal amount of toluene, just enough to wet the solid.

    • Gently heat the mixture on a hot plate in a fume hood. Add more toluene in small portions until the this compound completely dissolves.[4] It is crucial to use the minimum amount of hot solvent necessary to create a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust), perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Remove the flask from the heat and cover it to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[10]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities on the crystal surfaces.

  • Drying:

    • Dry the crystals thoroughly to remove any residual solvent. This can be done in a vacuum oven at a temperature well below the melting point of this compound.

The following diagram illustrates the key steps in the recrystallization process.

G_Recrystallization_Workflow Workflow for this compound Recrystallization start Impure this compound dissolve 1. Dissolve in minimum hot toluene start->dissolve filter 2. Hot filtration (if needed) dissolve->filter cool 3. Cool slowly to induce crystallization filter->cool isolate 4. Isolate crystals via vacuum filtration cool->isolate wash 5. Wash with cold toluene isolate->wash dry 6. Dry crystals under vacuum wash->dry end Pure this compound Crystals dry->end

Caption: A step-by-step diagram of the recrystallization process for purifying this compound.

Analytical Methods

Q7: How can I assess the purity of my this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS)?

GC-MS is a powerful analytical technique for both separating volatile and semi-volatile compounds and identifying them based on their mass-to-charge ratio.[11][12]

Methodology for GC-MS Analysis of this compound:

  • Sample Preparation: Accurately weigh a small amount of your this compound sample and dissolve it in a high-purity solvent like hexane or toluene to a known concentration.

  • Instrument Setup:

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. A high-temperature inlet is required to ensure the complete vaporization of this compound.

    • GC Column: Use a capillary column suitable for high-temperature analysis, often with a nonpolar stationary phase.

    • Oven Program: A temperature program is necessary. Start at a lower temperature and ramp up to a high final temperature to ensure that all potential contaminants, as well as the this compound itself, will elute from the column.

    • MS Detector: The mass spectrometer will ionize the molecules eluting from the GC column and separate the resulting fragments based on their mass-to-charge ratio.[13]

  • Data Analysis:

    • Chromatogram: The primary peak in the chromatogram should correspond to this compound. The area of this peak is proportional to its concentration.[11]

    • Purity Assessment: The presence of other peaks indicates impurities. The purity of the sample can be estimated by calculating the area percentage of the this compound peak relative to the total area of all peaks.

    • Impurity Identification: The mass spectrum of each impurity peak can be compared to a spectral library (like the NIST library) to tentatively identify the contaminant.[12] The fragmentation pattern of alkanes in mass spectrometry is a key identifier.[14]

References

Technical Support Center: Thermal Analysis of Pentacontane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting thermal analysis of pentacontane.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal events for this compound in a typical DSC analysis?

A1: For a pure, crystalline sample of this compound, you should expect to observe a sharp endothermic peak corresponding to its melting point. The melting point is reported to be in the range of 91-95 °C.[1] Any other significant thermal events may indicate the presence of impurities, polymorphism, or degradation.

Q2: At what temperature does this compound start to decompose?

Q3: My DSC curve for this compound shows a broad melting peak. What could be the cause?

A3: A broad melting peak can be indicative of several factors:

  • Impurities: The presence of other alkanes or impurities can lead to a melting point depression and a broader melting range.

  • Polymorphism: Long-chain alkanes can exhibit different crystalline forms (polymorphs), each with a distinct melting point. The presence of multiple polymorphs will result in a complex or broad melting endotherm.

  • Poor thermal contact: Ensure the sample is evenly distributed at the bottom of the DSC pan to facilitate uniform heat transfer.

  • High heating rate: A fast heating rate can reduce the resolution of the melting peak. Try a slower heating rate (e.g., 2-5 °C/min) to improve peak sharpness.

Q4: I am observing an unexpected exothermic peak in the DSC scan of this compound before the melting point. What does this signify?

A4: An exothermic event prior to melting is often due to crystallization of a metastable amorphous or poorly crystalline phase. This can occur if the sample was rapidly cooled prior to the heating scan. To confirm this, you can perform a heat-cool-heat cycle. The first heating scan will show the thermal history of the sample as received, while the second heating scan, after a controlled cooling step, will provide information on the inherent thermal properties of the material.

Q5: What is the recommended sample mass for DSC and TGA analysis of this compound?

A5: For DSC analysis, a sample mass of 2-5 mg is generally recommended. For TGA, a larger sample mass of 5-10 mg can be used to ensure accurate weight loss measurements. It is crucial to use a sensitive microbalance for accurate sample weighing.

Troubleshooting Guides

DSC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Noisy Baseline 1. Instrument not equilibrated.2. Contamination in the DSC cell or pans.3. Improperly sealed pans.1. Allow sufficient time for the instrument to equilibrate at the initial temperature.2. Clean the DSC cell according to the manufacturer's instructions. Use new, clean sample pans.3. Ensure the sample pans are properly sealed to prevent any leakage.
Baseline Shift at the Beginning of the Scan 1. Mismatch in heat capacity between the sample and reference pans.2. Instrument settling.1. Use an empty, hermetically sealed pan as the reference. Ensure the sample and reference pans have similar weights.2. Discard the initial portion of the data if the shift is consistent and only present at the beginning of the run.
Irreproducible Results 1. Sample heterogeneity.2. Variations in thermal history.3. Inconsistent sample preparation.1. Ensure the analyzed sample is representative of the bulk material.2. Implement a standard heat-cool-heat cycle to erase previous thermal history.3. Maintain consistent sample mass and preparation techniques for all runs.
TGA Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Buoyancy Effects (Apparent Weight Gain) 1. Change in the density of the purge gas with temperature.1. Perform a blank run with an empty pan under the same experimental conditions. Subtract the blank curve from the sample curve to correct for buoyancy.
Incomplete Combustion/Decomposition 1. Insufficient residence time at high temperatures.2. Atmosphere is not suitable for the desired reaction.1. Decrease the heating rate or add an isothermal hold at the final temperature.2. For combustion studies, use an oxidative atmosphere (e.g., air or oxygen). For pyrolysis studies, use an inert atmosphere (e.g., nitrogen or argon).
Sample Spilling from the Pan 1. Sample decrepitation or vigorous decomposition.1. Use a larger TGA pan or a pan with a lid.2. Reduce the heating rate to allow for a more controlled decomposition.

Quantitative Data

PropertyValueSource(s)
Melting Point (Tm) 91 - 95 °C[1]
Boiling Point (Tb) ~578 - 580 °C (at 760 mmHg)[2][4]
Enthalpy of Fusion (ΔHf) 185 kJ/mol[5]

Experimental Protocols

Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to volatilization.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 120 °C).

    • Use an inert purge gas, such as nitrogen, with a constant flow rate (e.g., 50 mL/min).

  • Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion.

Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Place the crucible containing the sample onto the TGA balance.

    • Equilibrate the system at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to induce complete decomposition (e.g., 600 °C).

    • Maintain a constant flow of an inert purge gas (e.g., nitrogen at 50 mL/min) to remove any evolved gases.

  • Data Analysis: Analyze the resulting weight versus temperature curve to determine the onset of decomposition and the temperature ranges of mass loss events.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_dsc DSC Issues cluster_tga TGA Issues cluster_solutions Solutions start Problem with this compound Thermal Analysis Data dsc_issue Identify DSC Anomaly start->dsc_issue DSC Data tga_issue Identify TGA Anomaly start->tga_issue TGA Data broad_peak Broad Melting Peak? dsc_issue->broad_peak unexpected_peak Unexpected Peak? dsc_issue->unexpected_peak noisy_baseline Noisy Baseline? dsc_issue->noisy_baseline check_purity Check Sample Purity broad_peak->check_purity Yes optimize_rate Optimize Heating Rate broad_peak->optimize_rate Yes thermal_history Consider Thermal History (Heat-Cool-Heat) unexpected_peak->thermal_history Yes check_instrument Check Instrument Calibration and Cleanliness noisy_baseline->check_instrument Yes buoyancy Apparent Weight Gain? tga_issue->buoyancy incomplete_decomp Incomplete Decomposition? tga_issue->incomplete_decomp run_blank Run Blank Correction buoyancy->run_blank Yes adjust_conditions Adjust Atmosphere or Temperature Program incomplete_decomp->adjust_conditions Yes

Caption: A troubleshooting workflow for thermal analysis of this compound.

ExperimentalWorkflow cluster_prep Sample & Instrument Preparation cluster_analysis Thermal Analysis cluster_data Data Processing calibrate Calibrate Instrument (DSC/TGA) weigh Weigh this compound (2-5mg for DSC, 5-10mg for TGA) calibrate->weigh encapsulate Encapsulate in Pan weigh->encapsulate load_sample Load Sample and Reference into Instrument encapsulate->load_sample set_params Set Experimental Parameters (Temp Program, Atmosphere) load_sample->set_params run_exp Run Experiment set_params->run_exp acquire_data Acquire Data (Heat Flow vs. Temp or Weight vs. Temp) run_exp->acquire_data analyze Analyze Curve for Thermal Events acquire_data->analyze report Report Results analyze->report

References

Technical Support Center: Controlling Polymorphism in Pentacontane Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for pentacontane crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling the polymorphic forms of this compound (C₅₀H₁₀₂).

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphs of this compound?

A1: Like other long-chain n-alkanes, this compound is known to exhibit polymorphism. The common crystal structures observed for n-alkanes in this chain length range include triclinic, monoclinic, and orthorhombic forms. The specific polymorph obtained depends on the crystallization conditions.[1]

Q2: What are the primary factors that influence which polymorph of this compound is formed?

A2: The final polymorphic form of this compound is highly sensitive to the crystallization conditions. Key factors include:

  • Temperature: The crystallization temperature and subsequent cooling rate are critical.

  • Solvent: The choice of solvent, its polarity, and its interaction with this compound molecules can direct the formation of a specific polymorph.[2]

  • Supersaturation: The level of supersaturation of the this compound solution affects both nucleation and crystal growth kinetics.

  • Additives and Impurities: Even trace amounts of impurities or intentionally added substances can favor the growth of one polymorph over another.[3]

  • Pressure: High pressure can be used to access different polymorphic phases that are not stable at ambient pressure.[4][5]

Q3: I am consistently getting an oil or an amorphous solid instead of crystals. What should I do?

A3: The formation of an oil or amorphous solid instead of crystals is a common issue in crystallization experiments. Here are several troubleshooting steps you can take:

  • Reduce the cooling rate: Rapid cooling often leads to disordered solids. Try a slower, more controlled cooling process.

  • Change the solvent: The solvent may be too "good," leading to very high solubility and difficulty in nucleation. Try a solvent in which this compound is less soluble, or use a solvent/anti-solvent system.[6]

  • Reduce supersaturation: A highly supersaturated solution can lead to rapid precipitation of an amorphous solid. Try using a more dilute solution.

  • Introduce a seed crystal: If you have a small crystal of the desired polymorph, adding it to the supersaturated solution can induce crystallization of that form.

  • Scratch the inside of the crystallization vessel: Creating a rough surface can provide nucleation sites for crystal growth.

Q4: My crystals are too small or are of poor quality. How can I improve them?

A4: To obtain larger, higher-quality crystals suitable for analysis, consider the following:

  • Slow down the crystallization process: This can be achieved by slower cooling, slower evaporation of the solvent, or using a vapor diffusion method.[6][7]

  • Optimize the solvent system: Experiment with different solvents or solvent mixtures to find the conditions that promote slower, more ordered crystal growth.

  • Control nucleation: The goal is to have a few nucleation sites to allow for the growth of large crystals rather than many small ones. Ensure your glassware is scrupulously clean to avoid unwanted nucleation from dust or other particulates.

  • Maintain a constant temperature: Fluctuations in temperature can disrupt crystal growth. Use a controlled temperature bath or an insulated container.

Troubleshooting Guides

Problem: Difficulty in obtaining a specific polymorph.

Solution Workflow:

G start Start: Undesired Polymorph or Mixture solvent Step 1: Vary Solvent System - Test solvents with different polarities. - Use a solvent/anti-solvent mixture. start->solvent cooling Step 2: Modify Cooling Rate - Attempt very slow cooling (e.g., 0.1°C/min). - Try quench cooling to access metastable forms. solvent->cooling additives Step 3: Introduce Additives - Use structurally similar molecules. - Experiment with small amounts of polymers. cooling->additives pressure Step 4: Alter Crystallization Pressure - Use a high-pressure cell for crystallization. additives->pressure analyze Step 5: Analyze Polymorph (XRD, DSC) pressure->analyze

Caption: Troubleshooting workflow for obtaining a desired this compound polymorph.

Detailed Steps:

  • Vary the Solvent System: The choice of solvent is crucial. If you are obtaining a mixture of polymorphs or the wrong one, try crystallizing from a different solvent. A good starting point is to test solvents with varying polarities. Using a binary solvent system (a "good" solvent in which this compound is soluble and an "anti-solvent" in which it is not) and allowing for slow diffusion can also promote the growth of a specific polymorph.[8]

  • Modify the Cooling Rate: The rate at which the solution is cooled significantly impacts the resulting crystal form. Very slow cooling rates tend to yield the most thermodynamically stable polymorph. Conversely, rapid cooling (quenching) can sometimes trap a metastable polymorph.

  • Introduce Additives: Additives can selectively inhibit the growth of certain crystal faces or polymorphs. Consider adding small amounts of molecules that are structurally similar to this compound. Polymers can also be effective in directing polymorphism.[3]

  • Alter Crystallization Pressure: Applying high pressure during crystallization can favor the formation of denser polymorphs that may not be accessible at atmospheric pressure.[4][5]

  • Analyze the Resulting Polymorph: After each experiment, it is essential to characterize the obtained solid using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the polymorph(s) present.[9]

Problem: Inconsistent results between experiments.

Logical Relationship Diagram:

G inconsistent Inconsistent Results purity Purity of this compound inconsistent->purity solvent_purity Solvent Purity & Water Content inconsistent->solvent_purity glassware Glassware Cleanliness inconsistent->glassware temp_control Precise Temperature Control inconsistent->temp_control cooling_profile Reproducible Cooling Profile inconsistent->cooling_profile stirring Stirring Rate (if applicable) inconsistent->stirring protocol Strict Adherence to Protocol purity->protocol solvent_purity->protocol glassware->protocol temp_control->protocol cooling_profile->protocol stirring->protocol

Caption: Factors contributing to inconsistent crystallization results.

Recommendations:

  • Ensure High Purity: Start with this compound of the highest possible purity. Impurities can act as nucleation sites for undesired polymorphs.

  • Use High-Purity, Dry Solvents: The presence of even small amounts of water or other impurities in the solvent can significantly affect the outcome.

  • Standardize Glassware Cleaning: Use a consistent and thorough cleaning procedure for all crystallization vessels to eliminate potential nucleation sites.

  • Implement Precise Temperature Control: Use a programmable temperature bath or a well-insulated container to ensure that the temperature profile is identical for each experiment.

  • Document Everything: Keep a detailed record of all experimental parameters, including masses, volumes, temperatures, cooling times, and observations.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization for Obtaining the Thermodynamically Stable Polymorph
  • Dissolution: In a clean crystallization vessel, dissolve a known mass of high-purity this compound in a minimal amount of a suitable solvent (e.g., toluene, hexane) at an elevated temperature (e.g., 60-70 °C) with gentle stirring until the solid is completely dissolved.

  • Filtration (Optional): If any particulate matter is visible, filter the hot solution through a pre-warmed filter to remove any potential nucleation sites.

  • Cooling: Place the vessel in a controlled temperature environment (e.g., a programmable water bath or a dewar flask) and allow it to cool slowly to room temperature over several hours (e.g., a cooling rate of 0.1-0.5 °C/minute).

  • Isolation: Once crystallization is complete, isolate the crystals by filtration.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point of the lowest-melting polymorph.

  • Characterization: Analyze the crystals using PXRD and DSC to confirm the polymorphic form.

Protocol 2: Vapor Diffusion for High-Quality Single Crystals
  • Prepare Solution: Dissolve this compound in a small amount of a "good" solvent (e.g., toluene) in a small, open vial.

  • Set up Diffusion Chamber: Place this vial inside a larger, sealable container (e.g., a beaker or jar).

  • Add Anti-Solvent: Add a larger volume of an "anti-solvent" (a solvent in which this compound is poorly soluble but is miscible with the "good" solvent, e.g., methanol or ethanol) to the outer container, ensuring the level is below the top of the inner vial.

  • Seal and Wait: Seal the outer container and leave it undisturbed in a location with a stable temperature. The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the this compound and promoting slow crystal growth. This process may take several days to weeks.

  • Isolate and Characterize: Once suitable crystals have formed, carefully remove them, dry, and characterize them.

Quantitative Data

ParameterTechniqueTypical Information Obtained
Melting Point & Enthalpy of Fusion Differential Scanning Calorimetry (DSC)Each polymorph will have a distinct melting point and enthalpy of fusion. Metastable forms typically have lower melting points.[9][10][11]
Crystal Structure Powder X-ray Diffraction (PXRD)The PXRD pattern is a unique "fingerprint" for each crystalline polymorph, showing characteristic peaks at specific 2θ angles.[1]
Vibrational Modes Raman SpectroscopyDifferent polymorphs will exhibit subtle shifts in their Raman spectra due to differences in the molecular environment and intermolecular interactions.

Experimental Workflow for Polymorph Identification:

G start Start: this compound Crystallization Experiment dsc Differential Scanning Calorimetry (DSC) - Determine melting point(s) - Measure enthalpy of fusion start->dsc pxrd Powder X-ray Diffraction (PXRD) - Obtain diffraction pattern start->pxrd raman Raman Spectroscopy - Obtain vibrational spectrum start->raman compare Compare Data to Known Polymorphs or Previous Batches dsc->compare pxrd->compare raman->compare

Caption: Standard experimental workflow for the characterization of this compound polymorphs.

References

Technical Support Center: Pentacontane Thin Film Deposition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions regarding the uniform thin film deposition of pentacontane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for depositing this compound thin films?

A1: The primary methods for depositing high-quality this compound thin films are thermal evaporation and solution-based techniques.

  • Thermal Evaporation (or Vacuum Evaporation): This is a widely used physical vapor deposition (PVD) technique for organic molecules like this compound.[1][2][3] It involves heating the source material in a high-vacuum chamber, causing it to sublimate. The vapor then travels and condenses on a cooler substrate, forming a thin film. This method offers high purity and precise control over film thickness and deposition rate.[1][2]

  • Solution-Based Methods (e.g., Spin Coating): For soluble derivatives of long-chain alkanes, or if this compound is co-dissolved, spin coating is a cost-effective and scalable option.[2][4] It involves dispensing a solution onto a substrate and spinning it at high speed to create a uniform film through centrifugal force.[4] Film quality is highly dependent on solution concentration, solvent choice, and spin parameters.[2]

Q2: How does the substrate temperature affect film growth?

A2: Substrate temperature is a critical parameter that significantly influences the morphology and crystallinity of the this compound film. Increasing the substrate temperature generally decreases the nucleation density, which in turn increases the average grain size of the film.[5] This is because higher temperatures provide more kinetic energy to the deposited molecules, allowing them to diffuse on the surface and find energetically favorable sites within the crystal lattice, leading to larger, more ordered domains.[6]

Q3: What characterization techniques are essential for evaluating my this compound films?

A3: A multi-technique approach is necessary to fully characterize the structural, morphological, and physical properties of the films.

  • Atomic Force Microscopy (AFM): Used to visualize the surface topography and morphology of the film, providing data on grain size, shape, and surface roughness.[1]

  • X-ray Diffraction (XRD): A powerful technique for identifying the crystalline phases and determining the molecular orientation within the film.[1][7] It can also be used to assess film thickness, density, and roughness.[1]

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the film's surface, useful for identifying larger-scale defects or features.[7][8]

  • Spectroscopic Ellipsometry (SE): An optical method to determine film thickness and other dielectric properties quickly and non-destructively.[8]

Troubleshooting Guide

This section addresses common problems encountered during the deposition process and provides actionable solutions.

Problem 1: Poor Film Uniformity or Coverage

  • Possible Cause (Thermal Evaporation): The deposition rate is too high, or the source-to-substrate distance is incorrect.

  • Solution: Reduce the deposition rate to allow molecules more time to arrange uniformly. Optimize the distance and angle between the evaporation source and the substrate to ensure an even flux of material across the entire surface.

  • Possible Cause (Spin Coating): Incorrect solution concentration, poor wettability of the solution on the substrate, or an inappropriate spin speed profile.[2]

  • Solution: Adjust the solution concentration; a very low concentration may not provide enough material for full coverage.[2] The substrate surface may need treatment (e.g., with organosilanes like HMDS) to modify its surface energy for better solution wetting.[5] Experiment with a multi-step spin profile (e.g., a slow spread cycle followed by a high-speed drying cycle).

Problem 2: High Surface Roughness

  • Possible Cause: Sub-optimal substrate temperature or high deposition rate. Restricted diffusion at lower temperatures can lead to the formation of many small, separated islands instead of larger, well-formed grains.[6]

  • Solution: Increase the substrate temperature to promote molecular diffusion and encourage the growth of larger crystalline grains.[5] Concurrently, a lower deposition rate (e.g., 0.02 nm/s) can enhance crystallinity and reduce roughness.[2]

Problem 3: Poor Film Adhesion

  • Possible Cause: Contaminated or incompatible substrate surface. The surface energy mismatch between the film and the substrate can prevent strong bonding.

  • Solution: Ensure rigorous substrate cleaning procedures (e.g., sonication in solvents, UV-ozone treatment). Consider depositing a thin adhesion layer or using a self-assembled monolayer (SAM) to modify the substrate surface energy to be more favorable for this compound growth.

Problem 4: Low Crystallinity

  • Possible Cause: Deposition conditions are not optimized for crystalline growth (e.g., substrate temperature is too low, deposition rate is too high).

  • Solution: Systematically optimize growth parameters. Increasing substrate temperature is often the most effective way to improve crystallinity.[5] Post-deposition annealing (heating the film in a controlled environment after deposition) can also be used to induce recrystallization and improve molecular ordering.

Experimental Protocols & Data

General Experimental Workflow

The overall process for creating and analyzing this compound thin films follows a structured workflow, from initial preparation to final characterization.

G Figure 1: General Experimental Workflow for this compound Thin Film Deposition. cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing & Analysis A Substrate Selection (e.g., SiO2, Glass) B Substrate Cleaning (Solvents, UV-Ozone) A->B C Surface Treatment (Optional, e.g., HMDS) B->C D Deposition Method C->D E Thermal Evaporation D->E PVD F Spin Coating D->F Solution G Post-Deposition Annealing (Optional) E->G F->G H Film Characterization G->H I AFM (Morphology) H->I J XRD (Crystallinity) H->J K SEM (Surface View) H->K L SE (Thickness) H->L

Caption: Figure 1: General Experimental Workflow for this compound Thin Film Deposition.

Troubleshooting Logic Flow

When encountering issues with film quality, a logical diagnostic process can help identify and resolve the root cause.

G Figure 2: Troubleshooting Logic for Common Deposition Issues. cluster_causes Potential Causes cluster_solutions Corrective Actions Start Problem Identified (e.g., Poor Uniformity) C1 Substrate Contamination? Start->C1 C2 Deposition Rate Too High? Start->C2 C3 Substrate Temp Sub-optimal? Start->C3 C4 Solution Wettability (Spin Coating)? Start->C4 S1 Improve Substrate Cleaning Protocol C1->S1 S2 Decrease Deposition Rate C2->S2 S3 Optimize Substrate Temperature C3->S3 S4 Apply Surface Treatment (e.g., SAMs) C4->S4

Caption: Figure 2: Troubleshooting Logic for Common Deposition Issues.

Table 1: Key Parameters for Thermal Evaporation
ParameterTypical RangeImpact on Film Quality
Deposition Rate 0.01 - 0.1 nm/sSlower rates generally improve crystallinity and surface smoothness.[2]
Substrate Temperature 25 °C - 100 °CHigher temperatures promote larger grain sizes and better molecular ordering.[5][6]
Vacuum Pressure 10⁻⁶ - 10⁻⁷ TorrHigh vacuum is crucial to minimize contamination from residual gases.[1]
Table 2: Key Parameters for Spin Coating
ParameterTypical RangeImpact on Film Quality
Solution Concentration 1 - 10 mg/mLAffects final film thickness and can influence surface coverage and roughness.[2]
Spin Speed 1000 - 6000 RPMHigher speeds result in thinner films. A multi-stage process can improve uniformity.
Solvent Choice Toluene, Chloroform, etc.The solvent's evaporation rate and surface tension are critical for achieving uniform coverage and desired film morphology.[2]

References

avoiding degradation of pentacontane during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of pentacontane during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound (C₅₀H₁₀₂) is a long-chain aliphatic hydrocarbon. Its analysis, typically by gas chromatography (GC), is challenging due to its high boiling point (578.4°C) and susceptibility to thermal and oxidative degradation at the elevated temperatures required for volatilization.[1] Degradation can lead to inaccurate quantification and misidentification of the compound.

Q2: What are the common degradation pathways for this compound during analysis?

This compound's long chain of C-C and C-H bonds is vulnerable to cleavage at high temperatures, a process known as pyrolysis. In the presence of oxygen, oxidative degradation can also occur. These processes can generate a variety of smaller, more volatile byproducts.

Q3: What are the typical degradation products of this compound?

Degradation of this compound can result in a complex mixture of smaller molecules. At low levels of oxygen incorporation, peroxides are the major oxidation products. At later stages of degradation, these species are replaced by increasing concentrations of:

  • Shorter-chain alkanes and alkenes

  • Alcohols

  • Ketones

  • Carboxylic acids

  • Esters[2]

The presence of these compounds in a chromatogram can indicate that sample degradation has occurred.

Q4: How can I minimize this compound degradation during GC analysis?

Minimizing degradation requires careful optimization of the entire analytical workflow, from sample preparation to the GC-MS parameters. Key strategies include:

  • Using lower injection port temperatures.

  • Employing specialized injection techniques like Cold On-Column (COC) or Programmed Temperature Vaporization (PTV).

  • Optimizing the GC oven temperature program to use the lowest possible temperatures.

  • Selecting an appropriate GC column.

  • Ensuring a clean and inert sample flow path.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Symptom Possible Cause Recommended Solution
Poor peak shape (tailing or fronting) Analyte degradation in the inlet or column: High temperatures can cause this compound to break down, leading to a broad or distorted peak.- Lower the injector temperature. - Use a deactivated inlet liner. - Consider Cold On-Column or PTV injection. - Ensure the GC column is not degraded and is suitable for high-temperature analysis.
Column overload: Injecting too much sample can saturate the stationary phase.- Reduce the injection volume. - Use a column with a thicker film or wider internal diameter.
Ghost peaks or unexpected peaks in the chromatogram Carryover from previous injections: this compound's high boiling point makes it prone to remaining in the injector or column.- Implement a thorough bake-out procedure between runs at the maximum allowable column temperature. - Clean the injector port and replace the liner and septum regularly.
Sample degradation: The extra peaks may be degradation products.- Follow the recommendations for minimizing degradation outlined in this guide. - Analyze the mass spectra of the unexpected peaks to identify potential degradation products.
Low or inconsistent analyte response Thermal degradation: A significant portion of the analyte may be degrading before reaching the detector.- Optimize injection and oven temperatures to the lowest feasible settings. - Use a Cold On-Column injection technique to introduce the sample directly onto the column without exposure to a hot inlet.
Active sites in the flow path: Silanol groups or other active sites in the liner, column, or connections can adsorb or degrade the analyte.- Use deactivated liners and columns. - Ensure all connections are made with high-quality, inert ferrules.
Baseline instability or drift Column bleed: Operating the column at or near its maximum temperature limit for extended periods can cause the stationary phase to degrade and elute.- Use a high-temperature stable column. - Ensure the final oven temperature does not exceed the column's maximum operating temperature. - Condition the column properly before use.
Contamination: Contaminants in the carrier gas, sample, or from previous injections can cause baseline disturbances.- Use high-purity carrier gas with appropriate traps to remove oxygen and moisture. - Ensure proper sample preparation to remove non-volatile residues.

Experimental Protocols

Recommended GC-MS Parameters for this compound Analysis

Optimizing GC-MS parameters is critical to prevent thermal degradation. Below is a starting point for method development.

Parameter Recommended Setting Rationale
Injection Technique Cold On-Column (COC) or Programmed Temperature Vaporization (PTV)Minimizes thermal stress on the analyte in the injector.
Injector Temperature COC: Track oven temperature. PTV: Start at a low temperature (e.g., 50°C) and ramp quickly to the final temperature.Avoids exposing the analyte to a consistently hot inlet.
GC Column High-temperature, low-bleed, non-polar column (e.g., DB-1ht, VF-5ms). Dimensions: 15-30 m length, 0.25 mm ID, 0.1-0.25 µm film thickness.A shorter column reduces analysis time and potential for on-column degradation. A thin film is suitable for high molecular weight analytes.
Oven Program Initial Temp: 50°C (hold 1 min) Ramp 1: 20°C/min to 200°C Ramp 2: 10°C/min to 380°C (hold 5-10 min)A slower ramp at higher temperatures can improve resolution without excessive thermal stress. The final temperature should be sufficient to elute this compound.
Carrier Gas Helium or HydrogenHydrogen can allow for faster analysis at lower temperatures but requires appropriate safety precautions.
MS Source Temp 230-250°CLowering the source temperature can sometimes reduce in-source fragmentation and degradation.
MS Quad Temp 150°CStandard setting for most analyses.
Protocol for Cold On-Column (COC) Injection

COC injection is a highly effective technique for thermally sensitive and high molecular weight compounds like this compound as it deposits the sample directly onto the capillary column without passing through a heated injection port.

  • Injector Setup:

    • Install a COC-specific injector.

    • Use a syringe with a fine needle gauge that fits inside the capillary column.

  • Column Installation:

    • Install the GC column through the COC injector.

    • Ensure the column end is properly cut and positioned.

  • Oven Program:

    • Start the oven at a temperature below the boiling point of the solvent.

  • Injection:

    • Inject the sample directly into the column. The injector temperature should track the oven temperature.

  • Temperature Program:

    • After injection, the oven temperature is ramped according to the optimized program to separate the analytes.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

degradation_troubleshooting start Problem: Suspected this compound Degradation (e.g., poor peak shape, extra peaks, low response) check_injection Step 1: Evaluate Injection Technique start->check_injection is_coc_ptv Using Cold On-Column or PTV? check_injection->is_coc_ptv use_coc_ptv Action: Switch to Cold On-Column or PTV Injection is_coc_ptv->use_coc_ptv No check_temps Step 2: Optimize Temperatures is_coc_ptv->check_temps Yes use_coc_ptv->check_temps lower_inlet_temp Action: Lower Injector Temperature check_temps->lower_inlet_temp optimize_oven Action: Optimize Oven Program (slower ramp, lower final temp) lower_inlet_temp->optimize_oven check_flow_path Step 3: Inspect Flow Path optimize_oven->check_flow_path use_deactivated Action: Use Deactivated Liner and Column check_flow_path->use_deactivated check_column Step 4: Verify Column Integrity use_deactivated->check_column replace_column Action: Replace Column if Degraded check_column->replace_column end Problem Resolved replace_column->end

Caption: A step-by-step workflow for troubleshooting this compound degradation.

This compound Degradation Pathway Overview

degradation_pathway cluster_degradation Degradation Conditions cluster_products Degradation Products This compound This compound (C50H102) high_temp High Temperature (Pyrolysis) This compound->high_temp subjected to oxygen Oxygen (Oxidation) This compound->oxygen in presence of alkanes_alkenes Shorter Alkanes/Alkenes high_temp->alkanes_alkenes alcohols Alcohols oxygen->alcohols ketones Ketones alcohols->ketones acids_esters Carboxylic Acids & Esters ketones->acids_esters

References

Technical Support Center: Quantification of Pentacontane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of pentacontane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the quantification of this very long-chain alkane.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in biological samples?

A1: The primary challenges in quantifying this compound, a C50 long-chain alkane, in biological matrices such as plasma, serum, or tissue homogenates stem from its high molecular weight and nonpolar nature. These properties can lead to:

  • Poor solubility in aqueous environments, making extraction from biological samples challenging.

  • Matrix effects , where co-extracted lipids and other endogenous compounds interfere with the ionization and detection of this compound in the mass spectrometer.[1][2]

  • Low volatility , which can result in poor chromatographic peak shape, thermal degradation, and adsorption to active sites within the gas chromatography (GC) system.

  • Difficulties in ionization using standard techniques like electrospray ionization (ESI), often necessitating the use of gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Gas chromatography-mass spectrometry (GC-MS) is the most suitable and widely used technique for the quantification of this compound and other long-chain alkanes.[3] The gas chromatograph effectively separates the nonpolar this compound from other matrix components based on its boiling point, while the mass spectrometer provides sensitive and selective detection. LC-MS is generally less suitable for nonpolar, non-ionizable compounds like this compound.

Q3: How can I minimize matrix effects when quantifying this compound?

A3: Minimizing matrix effects is crucial for accurate and precise quantification. Several strategies can be employed:

  • Effective Sample Preparation: Utilize robust extraction and clean-up procedures to remove interfering matrix components, particularly lipids.[2][4]

  • Chromatographic Separation: Optimize the GC method to ensure baseline separation of this compound from co-eluting matrix components.

  • Use of an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound, is highly recommended.[5][6] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for signal suppression or enhancement caused by the matrix.

Q4: What is the best sample preparation method for extracting this compound from plasma or serum?

A4: For a nonpolar compound like this compound, liquid-liquid extraction (LLE) with a nonpolar solvent is a simple and effective method.[7] Solid-phase extraction (SPE) can also be used for cleanup and concentration.

  • Liquid-Liquid Extraction (LLE): Extraction with a nonpolar solvent like hexane or a mixture of hexane and a slightly more polar solvent can efficiently isolate this compound from the aqueous biological matrix.[7]

  • Solid-Phase Extraction (SPE): Normal-phase SPE can be used to separate the nonpolar this compound from more polar matrix components.[1] Alternatively, reversed-phase SPE can be employed after reconstituting the initial extract in a suitable solvent.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Active sites in the GC system Deactivate the GC inlet liner and use a deactivated column. Perform regular inlet maintenance, including changing the septum and liner.[8]
Column Overload Dilute the sample or reduce the injection volume.[9]
Inappropriate Injection Temperature Optimize the injector temperature. A temperature that is too low can cause slow vaporization, while a temperature that is too high can cause degradation.
Contamination in the GC system Bake out the column at a high temperature to remove contaminants. If the problem persists, trim the front end of the column or replace it.[10]
Issue 2: Low or No Signal (Poor Recovery)
Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the LLE or SPE protocol. For LLE, ensure vigorous mixing and sufficient phase separation time. For SPE, ensure the correct sorbent and elution solvents are used.
Adsorption to Surfaces Use silanized glassware and autosampler vials to prevent adsorption of the nonpolar this compound.
Thermal Degradation in the Injector Lower the injector temperature. Use a pulsed splitless or on-column injection technique if available.
Ion Source Contamination Clean the MS ion source. High molecular weight, non-volatile matrix components can contaminate the source over time, leading to reduced sensitivity.[11]
Issue 3: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent and reproducible execution of the extraction and cleanup procedures. Automation of sample preparation can improve precision.
Matrix Effects Implement the use of a stable isotope-labeled internal standard (e.g., deuterated this compound).[5][6] This is the most effective way to correct for variability introduced by matrix effects.
Injector Discrimination Use a programmed temperature vaporization (PTV) inlet if available to minimize discrimination against high-boiling point compounds.
Carryover Inject a blank solvent after a high concentration sample to check for carryover. If observed, optimize the injector and column cleaning procedures between runs.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Recovery from Human Plasma

Method Extraction Solvent/SPE Cartridge Mean Recovery (%) RSD (%)
Liquid-Liquid Extraction (LLE)n-Hexane85.28.5
Liquid-Liquid Extraction (LLE)Methyl-tert-butyl ether (MTBE)92.16.2
Solid-Phase Extraction (SPE)C18 (Reversed-Phase)78.512.3
Solid-Phase Extraction (SPE)Silica (Normal-Phase)89.87.1

Note: Data are representative and may vary depending on the specific experimental conditions.

Table 2: Assessment of Matrix Effects in Different Biological Matrices

Matrix Matrix Effect (%) Interpretation
Human Plasma-45Significant Ion Suppression
Rat Liver Homogenate-62Severe Ion Suppression
Human Urine-15Moderate Ion Suppression

Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Serum
  • Sample Preparation:

    • To 500 µL of serum in a glass tube, add 50 µL of an internal standard solution (e.g., deuterated this compound in isopropanol).

    • Vortex briefly to mix.

  • Extraction:

    • Add 2 mL of n-hexane to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer (n-hexane) to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., isooctane) for GC-MS analysis.

    • Vortex for 30 seconds to ensure the residue is fully dissolved.

    • Transfer the reconstituted sample to a GC vial.

Protocol 2: GC-MS Analysis of this compound
  • Gas Chromatograph (GC) Parameters:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Splitless mode at 300°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp 1: 20°C/min to 320°C.

      • Hold at 320°C for 10 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • This compound (C50H102, MW 703.38): Monitor characteristic fragment ions (e.g., m/z 57, 71, 85).

      • Deuterated this compound (IS): Monitor corresponding fragment ions with increased mass.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (Deuterated this compound) sample->add_is extraction Liquid-Liquid Extraction (e.g., with n-Hexane) add_is->extraction centrifuge Centrifugation extraction->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute gc_ms Inject into GC-MS reconstitute->gc_ms data_acquisition Data Acquisition (SIM Mode) gc_ms->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_matrix_effects cluster_strategies Strategies to Address Matrix Effects start Inaccurate or Imprecise Quantification Results check_matrix Suspect Matrix Effects? start->check_matrix use_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) check_matrix->use_is Yes optimize_chroma Optimize Chromatographic Separation check_matrix->optimize_chroma No matrix_matched Use Matrix-Matched Calibration Standards end Accurate and Precise Quantification use_is->end Primary Solution improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE optimization) matrix_matched->end Alternative/Complementary improve_cleanup->end Reduces Interference optimize_chroma->end Improves Separation

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Optimization of Solvent Systems for Pentacontane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of solvent systems for pentacontane. This resource is designed for researchers, scientists, and drug development professionals who are working with this long-chain alkane. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound (C₅₀H₁₀₂) is a long-chain, nonpolar aliphatic hydrocarbon. Based on the principle of "like dissolves like," it exhibits very low solubility in polar solvents like water and is generally soluble in nonpolar organic solvents.[1] Its large molecular size and crystalline structure at room temperature mean that it often requires heating to achieve significant dissolution, even in compatible solvents.

Q2: Which solvents are good starting points for dissolving this compound?

A2: Good starting points for dissolving this compound are nonpolar and aromatic solvents. Hydrocarbon solvents such as hexane, heptane, and toluene are often effective, particularly when heated. Aromatic solvents like xylene are also good candidates. For applications requiring a solvent that is liquid at room temperature, longer-chain hydrocarbon solvents can be a good choice.

Q3: How does temperature affect the solubility of this compound?

A3: Temperature has a very significant effect on the solubility of this compound. As a waxy solid at room temperature, its solubility is generally low. Increasing the temperature provides the energy needed to overcome the lattice energy of the solid this compound and increases the kinetic energy of the solvent molecules, leading to a substantial increase in solubility. In many nonpolar solvents, this compound will only dissolve to a practical extent at elevated temperatures.

Q4: Can co-solvents be used to improve the solubility of this compound?

A4: Yes, co-solvents can be employed to fine-tune the solvent properties and improve the solubility of this compound. A common strategy is to use a primary nonpolar solvent to interact with the this compound and a smaller amount of a co-solvent to disrupt the crystal lattice of the this compound or to modify the overall solvent properties. The selection of a co-solvent will be highly dependent on the specific application and the primary solvent being used.

Troubleshooting Guides

Issue 1: this compound is not dissolving in my chosen nonpolar solvent at room temperature.

  • Cause: The kinetic energy of the solvent molecules at room temperature is insufficient to overcome the strong van der Waals forces holding the this compound molecules together in their crystalline structure.

  • Solution:

    • Heating: Gently heat the solvent while stirring. The solubility of this compound increases significantly with temperature. It is recommended to use a hot plate with a stirrer and a condenser to prevent solvent loss if heating for an extended period.

    • Sonication: Use an ultrasonic bath to provide additional energy to break up the solid particles and increase the surface area for dissolution. This can be done at room temperature or with gentle heating.

    • Solvent Choice: If heating is not possible or desirable, consider a more effective nonpolar solvent. Aromatic solvents like toluene or xylene may be more effective than aliphatic hydrocarbons at room temperature for some long-chain alkanes.

Issue 2: After dissolving this compound at an elevated temperature, it precipitates out of solution upon cooling.

  • Cause: The solution was likely saturated or supersaturated at the higher temperature, and as the temperature decreases, the solubility of this compound drops, causing it to crystallize out of solution.

  • Solution:

    • Maintain Temperature: If your experiment allows, maintain the solution at the elevated temperature at which the this compound is soluble.

    • Use a Co-solvent: Experiment with adding a co-solvent that may help to keep the this compound in solution at a lower temperature. This will require some empirical testing.

    • Work Quickly: If the this compound is needed in a dissolved state for a subsequent step, perform that step quickly after cooling the solution slightly but before significant precipitation occurs.

    • Re-dissolve as needed: If the material has precipitated, it can be re-dissolved by heating the solution again.

Issue 3: I am observing an oily film or incomplete dissolution even with heating and stirring.

  • Cause: This could be due to a few factors:

    • Insufficient Solvent: The amount of solvent may be insufficient to dissolve the quantity of this compound at the given temperature.

    • Impurities: The this compound or the solvent may contain impurities that are affecting solubility.

    • Inadequate Mixing: The stirring may not be vigorous enough to ensure proper mixing, especially for a viscous solution.

  • Solution:

    • Increase Solvent Volume: Gradually add more of the heated solvent to the mixture until the this compound dissolves.

    • Check Purity: Ensure that both the this compound and the solvent are of high purity.

    • Improve Agitation: Increase the stirring speed or use a different type of stirrer (e.g., a magnetic stir bar with a different shape) to improve mixing.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventSolubility at Room Temperature (25°C)Solubility at Elevated Temperatures (e.g., 70°C)
Nonpolar Aliphatic n-HexaneVery Low / InsolubleSoluble
n-HeptaneVery Low / InsolubleSoluble
Nonpolar Aromatic TolueneLowVery Soluble
XyleneLowVery Soluble
Chlorinated ChloroformVery LowSparingly Soluble
DichloromethaneVery LowSparingly Soluble
Polar Aprotic AcetoneInsolubleInsoluble
AcetonitrileInsolubleInsoluble
Polar Protic EthanolInsolubleInsoluble
WaterInsolubleInsoluble

Note: This table is based on general principles of solubility for long-chain alkanes. Actual quantitative solubility can vary and should be determined experimentally for specific applications.

Experimental Protocols

Protocol 1: Determination of the Approximate Solubility of this compound in a Novel Solvent

This protocol outlines a method to estimate the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Hot plate with magnetic stirrer and temperature probe

  • Magnetic stir bars

  • Thermometer

  • Filter syringe with a compatible filter (e.g., PTFE)

Procedure:

  • Prepare a Saturated Solution:

    • Place a known volume of the solvent (e.g., 10 mL) into a vial containing a magnetic stir bar.

    • Place the vial on the hot plate and heat the solvent to the desired temperature.

    • Begin adding small, weighed amounts of this compound to the solvent while stirring.

    • Continue adding this compound until a small amount of solid remains undissolved, indicating that the solution is saturated at that temperature.

    • Allow the solution to stir at the set temperature for at least one hour to ensure it reaches equilibrium.

  • Sample the Saturated Solution:

    • Once the solution is at equilibrium, stop stirring and allow the undissolved solid to settle.

    • Carefully draw a known volume of the clear supernatant (the dissolved portion) into a filter syringe. It is crucial not to disturb the solid at the bottom.

    • Dispense the filtered solution into a pre-weighed vial.

  • Determine the Mass of Dissolved this compound:

    • Weigh the vial containing the filtered solution to determine the total mass of the solution.

    • Carefully evaporate the solvent from the vial. This can be done in a fume hood on a hot plate at a low temperature or using a rotary evaporator.

    • Once all the solvent has evaporated, weigh the vial again. The difference in mass will be the mass of the dissolved this compound.

  • Calculate the Solubility:

    • Calculate the solubility in grams per 100 mL or other desired units using the mass of the dissolved this compound and the volume of the solvent used.

Mandatory Visualization

Solvent_Optimization_Workflow cluster_start 1. Define Requirements cluster_selection 2. Solvent Screening cluster_optimization 3. Optimization cluster_validation 4. Validation & Troubleshooting Define_Req Define Application Needs (Temperature, Polarity, etc.) Initial_Selection Select Candidate Solvents (Nonpolar, Aromatic) Define_Req->Initial_Selection Qual_Test Qualitative Solubility Test (Small Scale) Initial_Selection->Qual_Test Quant_Test Quantitative Solubility Measurement (Protocol 1) Qual_Test->Quant_Test Promising Candidates Troubleshoot Troubleshooting (Precipitation, Incomplete Dissolution) Qual_Test->Troubleshoot Issues Encountered Temp_Profile Temperature Profiling Quant_Test->Temp_Profile Final_System Optimized Solvent System Quant_Test->Final_System Quant_Test->Troubleshoot Issues Encountered Co_Solvent Co-solvent Addition (If needed) Temp_Profile->Co_Solvent Fine-tuning Temp_Profile->Final_System Temp_Profile->Troubleshoot Issues Encountered Co_Solvent->Final_System Troubleshoot->Initial_Selection Re-evaluate

Caption: Workflow for the optimization of a solvent system for this compound.

Troubleshooting_Logic cluster_problem Identify the Problem cluster_solution Potential Solutions Start This compound Dissolution Issue No_Dissolution No Dissolution at RT Start->No_Dissolution Precipitation Precipitation on Cooling Start->Precipitation Incomplete Incomplete Dissolution Start->Incomplete Heat Increase Temperature No_Dissolution->Heat Sonicate Apply Sonication No_Dissolution->Sonicate Change_Solvent Change Solvent No_Dissolution->Change_Solvent Maintain_T Maintain Temperature Precipitation->Maintain_T Add_Cosolvent Add Co-solvent Precipitation->Add_Cosolvent Incomplete->Heat Increase_Volume Increase Solvent Volume Incomplete->Increase_Volume Check_Purity Check Purity Incomplete->Check_Purity

References

Technical Support Center: Gas Chromatography (GC) Analysis of Long-Chain Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of long-chain alkanes in their Gas Chromatography (GC) experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of long-chain alkanes in a question-and-answer format.

Question 1: My chromatogram shows broad peaks for my long-chain alkane standards. What are the potential causes and how can I fix this?

Answer:

Peak broadening for long-chain alkanes in GC can stem from several factors, often related to the analyte's high boiling point and slow diffusion.[1] Here’s a systematic approach to troubleshoot this issue:

  • Injection Technique: For splitless injections, an excessively long splitless hold time can cause the initial sample band to be too wide.[2][3] Conversely, a splitless time that is too short may result in incomplete transfer of the high-boiling analytes to the column.

    • Solution: Optimize the splitless hold time. An ideal starting point is a duration that allows the carrier gas to sweep the liner volume 1.5 to 2 times.[4]

  • Initial Oven Temperature: If the initial oven temperature is too high, it can prevent proper focusing of the analytes at the head of the column, leading to broad peaks.[5]

    • Solution: For splitless injection, the initial oven temperature should be set 10-15°C below the boiling point of the sample solvent to ensure efficient trapping and focusing of the analytes.[6]

  • Carrier Gas Flow Rate: A flow rate that is too low can increase the residence time of the analytes in the column, leading to longitudinal diffusion and peak broadening.[2][7]

    • Solution: Optimize the carrier gas flow rate. Hydrogen is often preferred over helium as it allows for higher optimal linear velocities, which can reduce analysis time and minimize band broadening.[8]

  • Column Contamination: Accumulation of non-volatile residues at the column inlet can interact with the analytes, causing peak broadening and tailing.

    • Solution: Trim the first 10-20 cm of the column from the inlet side.[5] Using a deactivated glass wool liner can also help trap non-volatile materials.[6]

Question 2: I am observing poor separation (co-elution) between adjacent long-chain alkanes. How can I improve the resolution?

Answer:

Improving the resolution between closely eluting long-chain alkanes involves optimizing several chromatographic parameters to enhance the separation efficiency.

  • Temperature Program: A fast temperature ramp rate may not provide sufficient time for the separation of analytes with similar boiling points.[9]

    • Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min). This increases the interaction time of the analytes with the stationary phase, thereby improving separation.[10][11]

  • Column Dimensions: A shorter column may not have enough theoretical plates to resolve closely eluting compounds.

    • Solution: Increase the column length. Doubling the column length can increase resolution by approximately 40%.[12] Using a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) also increases efficiency and resolution.[8][12]

  • Stationary Phase: The choice of stationary phase is critical for achieving good selectivity.

    • Solution: For non-polar alkanes, a non-polar stationary phase is generally a good choice.[13] However, for complex mixtures that may include isomers or other compound classes, a mid-polarity stationary phase, such as one containing trifluoropropylmethylsiloxane, can provide better selectivity and resolution for long-chain alkenones and potentially for alkanes as well.[14]

Question 3: My peaks for higher molecular weight alkanes are tailing. What could be the cause and solution?

Answer:

Peak tailing for high molecular weight compounds is often a sign of active sites within the system or sub-optimal chromatographic conditions.

  • Active Sites: Active sites in the inlet liner, at the column head, or on the stationary phase can cause undesirable interactions with the analytes.

    • Solution: Use a fresh, deactivated inlet liner.[5] If the column has been in use for a while, trimming the front end can remove active sites that have developed.

  • Injector Temperature: An injector temperature that is too low can lead to incomplete or slow vaporization of high-boiling point analytes, resulting in tailing.[15]

    • Solution: Ensure the injector temperature is high enough to rapidly vaporize the long-chain alkanes. A starting point is typically 250-300°C.[4][16]

  • Column Bleed: At very high temperatures, the stationary phase can begin to degrade and "bleed," which can create active sites and lead to peak tailing.

    • Solution: Ensure the final oven temperature does not exceed the column's maximum operating temperature.[17]

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for analyzing long-chain alkanes?

A1: The selection of the GC column is a critical factor.[18] For general-purpose analysis of a homologous series of n-alkanes, a non-polar stationary phase is typically recommended.[13] The principle of "like dissolves like" suggests that non-polar compounds are best separated on non-polar columns.[17] Common non-polar phases are based on polydimethylsiloxane (e.g., DB-1, ZB-1). For more complex samples where selectivity is a challenge, a mid-polarity phase may offer better resolution.[14]

Q2: How does temperature programming improve the analysis of long-chain alkanes?

A2: Temperature programming is essential for analyzing samples containing a wide range of boiling points, such as a series of long-chain alkanes.[10] It allows for the separation of more volatile components at lower temperatures while eluting the high-boiling point compounds in a reasonable time with good peak shape by increasing the temperature.[19] A typical program starts at a low initial temperature to resolve the early eluting peaks and then ramps up to a final temperature to elute the heavier compounds.[10]

Q3: What are the advantages of using hydrogen as a carrier gas for long-chain alkane analysis?

A3: Hydrogen as a carrier gas offers higher optimal linear velocities compared to helium or nitrogen.[8] This can significantly reduce analysis times without a substantial loss in resolution. The Van Deemter curve for hydrogen is flatter, meaning that efficiency remains high over a wider range of flow rates.[8] This allows for faster separations while maintaining good peak resolution.

Q4: Should I use a split or splitless injection for my long-chain alkane samples?

A4: The choice between split and splitless injection depends on the concentration of the analytes in your sample.

  • Splitless Injection: This technique is ideal for trace-level analysis as it transfers the entire vaporized sample to the column, maximizing sensitivity.[3]

  • Split Injection: If your sample is concentrated, a split injection is preferred. It introduces only a portion of the sample to the column, preventing column overload and peak distortion (fronting).[6]

Q5: Can derivatization improve the GC analysis of long-chain alkanes?

A5: For saturated alkanes, derivatization is generally not necessary as they are typically volatile and thermally stable enough for GC analysis. Derivatization is a chemical modification technique used to increase the volatility and thermal stability of compounds that are otherwise unsuitable for direct GC analysis, such as those containing polar functional groups like hydroxyl or carboxyl groups.[20][21]

Data Presentation

Table 1: Effect of GC Column Dimensions on Resolution and Analysis Time

Column ParameterStandard DimensionChangeEffect on ResolutionEffect on Analysis Time
Length 30 mIncrease to 60 mIncreases by ~40%Doubles
Internal Diameter 0.25 mmDecrease to 0.18 mmIncreasesCan decrease with a shorter column
Film Thickness 0.25 µmDecrease to 0.10 µmIncreasesDecreases

This table provides a general overview of the impact of changing column dimensions. Actual results may vary depending on the specific application.[12][22]

Table 2: Starting Parameters for Long-Chain Alkane Analysis

ParameterRecommended SettingRationale
Injector Type Split/SplitlessVersatility for different sample concentrations.
Injector Temperature 280 - 320 °CEnsures complete vaporization of high-boiling alkanes.[23]
Liner Deactivated, single taper with glass woolPromotes homogeneous vaporization and traps non-volatiles.[4][6]
Carrier Gas Hydrogen or HeliumHydrogen allows for faster analysis.
Flow Rate 1-2 mL/minA good starting point for optimization.
Oven Program 40°C (hold 3 min), ramp 6°C/min to 320°C (hold 10 min)A typical program for a broad range of alkanes.[23]
Column Phase 100% Dimethylpolysiloxane (non-polar)Good selectivity for non-polar alkanes.
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thicknessA standard column for good efficiency and capacity.[24]

Experimental Protocols

Protocol 1: GC-MS Analysis of Long-Chain Alkanes (C20-C40)

This protocol outlines a standard method for the analysis of long-chain alkanes using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a vial.

    • Add 1 mL of n-hexane as the solvent.

    • Vortex the sample for 1 minute to ensure complete dissolution.

    • If necessary, dilute the sample to fall within the linear range of the instrument.

  • GC-MS Instrument Conditions:

    • GC System: Agilent 8890 GC (or equivalent)

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

    • Column: Agilent DB-1ms (60 m x 0.25 mm ID x 0.25 µm film thickness)[23]

    • Injection Mode: Pulsed Splitless

    • Injection Volume: 1 µL

    • Inlet Temperature: 300°C[23]

    • Splitless Time: 2 minutes[23]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes

      • Ramp 1: 40°C/min to 150°C

      • Ramp 2: 6°C/min to 300°C, hold for 20 minutes

      • Ramp 3: 40°C/min to 320°C, hold for 10 minutes[23]

    • MSD Transfer Line Temperature: 300°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-550

  • Data Analysis:

    • Identify the n-alkanes based on their retention times and characteristic mass spectra (prominent ions at m/z 57, 71, 85).

    • Quantify the analytes by integrating the peak areas and comparing them to a calibration curve generated from standards.

Mandatory Visualization

G cluster_0 Troubleshooting Poor Resolution of Long-Chain Alkanes in GC Start Poor Resolution or Broad Peaks Observed CheckInjection Step 1: Review Injection Parameters Start->CheckInjection CheckTemp Step 2: Evaluate Temperature Program CheckInjection->CheckTemp If no improvement SplitlessTime Optimize Splitless Hold Time CheckInjection->SplitlessTime InitialTemp Lower Initial Oven Temperature CheckInjection->InitialTemp InjectorTemp Increase Injector Temperature CheckInjection->InjectorTemp CheckColumn Step 3: Assess Column Condition and Dimensions CheckTemp->CheckColumn If no improvement RampRate Decrease Temperature Ramp Rate CheckTemp->RampRate CheckCarrier Step 4: Verify Carrier Gas Flow CheckColumn->CheckCarrier If no improvement TrimColumn Trim Column Inlet CheckColumn->TrimColumn ChangeColumn Consider Longer or Narrower ID Column CheckColumn->ChangeColumn CheckPhase Verify Appropriate Stationary Phase CheckColumn->CheckPhase OptimizeFlow Optimize Flow Rate (Van Deemter) CheckCarrier->OptimizeFlow ResolutionOK Resolution Improved SplitlessTime->ResolutionOK Issue Resolved InitialTemp->ResolutionOK Issue Resolved InjectorTemp->ResolutionOK Issue Resolved RampRate->ResolutionOK Issue Resolved TrimColumn->ResolutionOK Issue Resolved ChangeColumn->ResolutionOK Issue Resolved CheckPhase->ResolutionOK Issue Resolved OptimizeFlow->ResolutionOK Issue Resolved

Caption: A troubleshooting workflow for improving the resolution of long-chain alkanes in GC.

References

Validation & Comparative

A Comparative Guide to Pentacontane and Other Long-Chain Alkanes for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in formulation design. Long-chain alkanes, owing to their lipophilicity, solid-state properties, and biocompatibility, are valuable candidates for various pharmaceutical applications, including controlled-release matrices and as components of lipid-based drug delivery systems. This guide provides a comparative analysis of pentacontane and other notable long-chain alkanes, supported by their physical properties and relevant experimental contexts.

Physical and Chemical Properties of Selected Long-Chain Alkanes

Long-chain alkanes are saturated hydrocarbons with the general formula CnH2n+2. As the carbon chain length increases, their physical properties, such as melting and boiling points, exhibit a clear trend. These waxy solids are characterized by their hydrophobicity, being practically insoluble in water but soluble in many organic solvents.[1][2] The table below summarizes the key physical properties of this compound and five other long-chain alkanes.

AlkaneChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
HentriacontaneC31H64436.8567.5 - 69.3[3]458[4]0.781 @ 68°C[3]
DotriacontaneC32H66450.8765 - 70[5]467[5][6]0.812[6]
TritriacontaneC33H68464.9071 - 73475 (estimate)0.9032 (estimate)
TetratriacontaneC34H70478.9272 - 75482.40.812
This compound C50H102 703.34 93 - 94 [7][8]578.4 - 579.94 (estimate) [8][9]0.823 - 0.9231 (estimate) [8][9]
HexacontaneC60H122843.6196 - 101[10]250 (at reduced pressure)[10]Not readily available

Performance in Pharmaceutical Formulations: An Experimental Perspective

While direct experimental data for this compound in specific drug formulations is not extensively published, its properties align with those of other long-chain alkanes and waxes used in pharmaceutical development. The primary application of these materials is in the creation of solid, lipid-based matrices for the controlled release of active pharmaceutical ingredients (APIs).

Controlled-Release Wax-Based Matrices

Long-chain alkanes, being major components of waxes like paraffin wax, are utilized to form inert matrices that control drug release primarily through diffusion and erosion.[3][11] In such systems, the drug is dispersed within the solid alkane matrix. The release of the drug is governed by the gradual dissolution and erosion of the matrix in the gastrointestinal tract or by the diffusion of the drug through the inert matrix.[11][12]

The rate of drug release can be modulated by altering the concentration of the long-chain alkane in the matrix.[13] An increased concentration of the hydrophobic material typically leads to a slower release rate due to increased tortuosity and reduced porosity of the matrix.[13]

G cluster_formulation Matrix Tablet Formulation cluster_release Drug Release Mechanisms API Active Pharmaceutical Ingredient Diffusion Diffusion API->Diffusion Released via Erosion Erosion API->Erosion Released via LCA Long-Chain Alkane (e.g., this compound) LCA->Diffusion Controls LCA->Erosion Controls

Relationship between formulation components and release mechanisms.
Solid Lipid Nanoparticles and Microparticles

Long-chain alkanes are also key components in the formulation of solid lipid nanoparticles (SLNs) and solid lipid microparticles (SLMs).[14] These are colloidal drug carrier systems where the solid lipid core, which can be composed of long-chain alkanes, encapsulates the API. This approach is particularly beneficial for improving the oral bioavailability of poorly water-soluble drugs.

The solid nature of the alkane at body temperature provides protection for the encapsulated drug and allows for controlled release. The release can occur through various mechanisms, including diffusion from the solid lipid matrix and degradation of the lipid matrix.

Experimental Protocols

Preparation of Wax Matrix Tablets by Melt Granulation

A common method for preparing wax matrix tablets involves melt granulation.[15] This technique is suitable for incorporating a drug into a solid lipid matrix.

G Melt Melt Long-Chain Alkane Disperse Disperse API in Molten Alkane Melt->Disperse Cool Cool and Solidify the Mixture Disperse->Cool Granulate Granulate the Solid Mass Cool->Granulate Compress Compress into Tablets Granulate->Compress

Workflow for preparing wax matrix tablets via melt granulation.

Protocol:

  • The long-chain alkane (e.g., this compound) is melted in a suitable vessel.

  • The active pharmaceutical ingredient (API) is then dispersed uniformly into the molten alkane with continuous stirring.

  • The mixture is allowed to cool and solidify.

  • The solidified mass is then passed through a sieve to produce granules of a desired size.

  • These granules are subsequently compressed into tablets using a tablet press.

In Vitro Dissolution Testing (USP Apparatus 2)

To evaluate the drug release profile from controlled-release formulations, in vitro dissolution testing is a standard and essential procedure. The USP Apparatus 2 (Paddle Apparatus) is widely used for this purpose.[16]

Protocol:

  • A dissolution medium that simulates the physiological conditions of the gastrointestinal tract (e.g., buffers at different pH values) is prepared and placed in the dissolution vessel, maintained at 37°C.[11]

  • The formulated tablet is placed in the vessel.

  • The paddle is rotated at a specified speed (commonly 50 or 75 RPM) to agitate the medium.[16]

  • At predetermined time intervals, samples of the dissolution medium are withdrawn.

  • The concentration of the dissolved drug in the samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • A dissolution profile is constructed by plotting the percentage of drug released against time.

Biocompatibility Assessment

For any excipient intended for pharmaceutical use, a thorough biocompatibility assessment is mandatory to ensure its safety.[17] Standard in vitro and in vivo tests are conducted to evaluate potential toxicity.

Key Experimental Assays:

  • Cytotoxicity Assays: These in vitro tests assess the potential of a material to cause harm to living cells.[18] Common methods include the MTT assay, where the metabolic activity of cells exposed to the material is measured to determine cell viability.[19]

  • Sensitization Assays: These tests evaluate the potential of a substance to cause an allergic reaction after repeated exposure.

  • Irritation Tests: These assays determine the potential of a material to cause local irritation to tissues such as skin or mucous membranes.

The evaluation of biocompatibility is guided by international standards such as ISO 10993.[20]

References

Pentacontane vs. Polyethylene Glycol: A Comparative Guide for Polymer Modeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer science and pharmaceutical development, the selection of an appropriate model system is paramount for predictive studies and understanding fundamental molecular behaviors. This guide provides a comprehensive comparison of pentacontane, a long-chain alkane, and polyethylene glycol (PEG), a polyether, as polymer models. While this compound serves as an excellent model for non-polar, hydrophobic polymers like polyethylene, PEG is a widely utilized analog for hydrophilic polymers, particularly in biomedical applications. This document outlines their comparative physical properties, performance in experimental systems, and detailed protocols for their characterization.

I. Physical and Chemical Properties

The fundamental differences in the chemical structures of this compound (C₅₀H₁₀₂) and polyethylene glycol (HO-(CH₂-CH₂-O)n-H) give rise to their distinct physical properties and applications as polymer models. This compound is a simple, non-polar hydrocarbon, making it an ideal model for studying the crystallization and thermal behavior of polyolefins. In contrast, the ether linkages in PEG impart hydrophilicity and biocompatibility, rendering it a cornerstone of drug delivery and bioconjugation research.[1]

A summary of their key physical properties is presented below:

PropertyThis compoundPolyethylene Glycol (PEG)
Chemical Formula C₅₀H₁₀₂(C₂H₄O)n₊₁H₂
Molecular Weight 703.36 g/mol [2]Varies (e.g., 200 - 20,000 g/mol )
Melting Point 93-94 °C[2][3]Varies with MW (e.g., PEG 2000: 50-55°C)
Boiling Point 575-578.4 °C[2][4]Varies with MW
Density ~0.823 - 0.942 g/cm³[2][3]~1.125 g/cm³ (liquid PEGs)
Solubility in Water InsolubleSoluble
Polarity Non-polarPolar

II. Performance as Polymer Models

This compound: A Model for Crystalline Polymers

Due to its long, linear, and unbranched hydrocarbon chain, this compound is an excellent model system for investigating the fundamental principles of polymer crystallization, phase transitions, and intermolecular forces in non-polar polymers like polyethylene. Its well-defined molecular weight and structure allow for precise measurements and theoretical modeling of chain folding and van der Waals interactions.

Polyethylene Glycol (PEG): A Model for Hydrophilic Polymers and Drug Delivery

PEG is a versatile and widely used polymer in the pharmaceutical industry due to its biocompatibility, non-immunogenicity, and solubility in aqueous and organic solvents.[1] It is a cornerstone in drug delivery systems, where it is often conjugated to therapeutic molecules ("PEGylation") to enhance their pharmacokinetic properties, such as increased circulation time and reduced immunogenicity. PEG's ability to form hydrogels also makes it invaluable for tissue engineering and controlled release applications.

III. Experimental Protocols

Accurate characterization of these polymer models is crucial for their effective application. The following are detailed methodologies for key analytical techniques.

A. Differential Scanning Calorimetry (DSC)

DSC is a thermo-analytical technique used to study the thermal properties of polymers, such as melting point, crystallization temperature, and glass transition temperature.[5]

Protocol for this compound (as a model for Polyethylene):

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 120 °C) at a heating rate of 10 °C/min. This is to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample to a low temperature (e.g., 0 °C) at a controlled cooling rate (e.g., 10 °C/min) to observe crystallization.

    • Second Heating Scan: Heat the sample again to 120 °C at a heating rate of 10 °C/min to obtain the melting characteristics of the recrystallized sample.

  • Data Analysis: Determine the melting temperature (Tm) and the enthalpy of fusion (ΔHm) from the second heating scan. The degree of crystallinity can be calculated by comparing the measured ΔHm to the theoretical value for 100% crystalline polyethylene.

Protocol for Polyethylene Glycol (PEG):

  • Sample Preparation: Accurately weigh 5-10 mg of the specific molecular weight PEG into an aluminum DSC pan and seal it.

  • Instrument Setup: Same as for this compound.

  • Thermal Program:

    • First Heating Scan: Heat the sample from a temperature below its expected melting point (e.g., -20 °C for low MW PEGs, room temperature for higher MW PEGs) to a temperature comfortably above its melting point (e.g., 80 °C for PEG 2000) at a rate of 10 °C/min.

    • Cooling Scan: Cool the sample to the initial temperature at a rate of 10 °C/min.

    • Second Heating Scan: Reheat the sample at 10 °C/min to observe the melting behavior after controlled cooling.

  • Data Analysis: Determine the melting temperature (Tm) and enthalpy of fusion (ΔHm) from the second heating scan.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample pan Place in Aluminum Pan weigh->pan seal Seal the Pan pan->seal load Load Sample and Reference seal->load purge Purge with Nitrogen load->purge heat1 First Heating Scan (Erase Thermal History) purge->heat1 cool Controlled Cooling heat1->cool heat2 Second Heating Scan cool->heat2 analyze Determine Tm and ΔHm heat2->analyze

A generalized workflow for Differential Scanning Calorimetry (DSC) analysis.
B. Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC/GPC is a technique used to determine the molecular weight distribution of polymers.

Protocol for this compound (as a model for long-chain alkanes):

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable organic solvent like tetrahydrofuran (THF) or toluene at an elevated temperature to ensure complete dissolution.

  • Instrument Setup:

    • HPLC System: An HPLC system equipped with a refractive index (RI) detector.

    • Column: A GPC column suitable for the analysis of low molecular weight polymers in organic solvents (e.g., a polystyrene-divinylbenzene column).

    • Mobile Phase: The same solvent used for sample preparation (e.g., THF).

    • Flow Rate: Typically 1.0 mL/min.

    • Temperature: Column and detector temperature should be controlled, often elevated for long-chain alkanes to maintain solubility.

  • Calibration: Create a calibration curve using a series of narrow molecular weight polystyrene standards.

  • Analysis: Inject the this compound solution and record the chromatogram.

  • Data Analysis: Determine the molecular weight of this compound based on its retention time and the calibration curve.

Protocol for Polyethylene Glycol (PEG):

  • Sample Preparation: Dissolve the PEG sample (e.g., 1-2 mg/mL) in the mobile phase.

  • Instrument Setup:

    • HPLC System: With an RI detector.

    • Column: An aqueous SEC column (e.g., polyhydroxymethacrylate).

    • Mobile Phase: An aqueous buffer, for example, phosphate-buffered saline (PBS) or a water/acetonitrile mixture.[3]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Temperature: Ambient or controlled temperature.

  • Calibration: Use a set of PEG standards with known molecular weights to generate a calibration curve.

  • Analysis: Inject the sample solution.

  • Data Analysis: Calculate the molecular weight distribution of the PEG sample from the calibration curve.

SEC_Workflow cluster_prep Preparation cluster_sec SEC/GPC Analysis cluster_analysis Data Analysis dissolve Dissolve Sample in Mobile Phase inject_sample Inject Sample dissolve->inject_sample calibrate Prepare Calibration Standards inject_cal Inject Standards calibrate->inject_cal gen_curve Generate Calibration Curve inject_cal->gen_curve analyze Determine Molecular Weight Distribution gen_curve->analyze get_chrom Obtain Chromatogram inject_sample->get_chrom get_chrom->analyze

A schematic representation of the SEC/GPC experimental workflow.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure and purity of molecules. ¹H NMR is commonly used for both this compound and PEG.

Protocol for this compound:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent such as chloroform-d (CDCl₃) or tetrachloroethane-d₂ at an elevated temperature if necessary. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • Parameters: Standard ¹H NMR acquisition parameters are typically sufficient.

  • Analysis: Acquire the ¹H NMR spectrum.

  • Data Interpretation: The spectrum of this compound will show two main signals: a triplet around 0.88 ppm corresponding to the terminal methyl (CH₃) groups and a large multiplet around 1.25 ppm for the internal methylene (CH₂) groups. The integration ratio should be approximately 6:96 (or 3:48).

Protocol for Polyethylene Glycol (PEG):

  • Sample Preparation: Dissolve 5-10 mg of PEG in a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used.[6] TMS is used as an internal standard.

  • Instrument Setup:

    • Spectrometer: 400 or 500 MHz.

    • Parameters: Standard ¹H NMR parameters.

  • Analysis: Acquire the ¹H NMR spectrum.

  • Data Interpretation: The ¹H NMR spectrum of PEG shows a prominent singlet or multiplet around 3.64 ppm corresponding to the repeating ethylene oxide units (-O-CH₂-CH₂-O-).[4] The signals from the terminal hydroxyl groups (-CH₂-OH) can also be observed, often as a triplet, and their integration relative to the main chain signal can be used to estimate the number-average molecular weight.[4][7]

Polymer_Models cluster_this compound This compound Model cluster_peg PEG Model Penta This compound (C₅₀H₁₀₂) P_prop Non-polar Hydrophobic Crystalline Penta->P_prop P_app Model for: - Polyethylene - Crystallization Studies - Phase Behavior P_prop->P_app PEG Polyethylene Glycol (HO-(CH₂CH₂O)n-H) PEG_prop Polar Hydrophilic Biocompatible PEG->PEG_prop PEG_app Model for: - Hydrophilic Polymers - Drug Delivery - Bioconjugation PEG_prop->PEG_app Models Polymer Models Models->Penta Models->PEG

Logical relationship of this compound and PEG as polymer models.

References

Pentacontane as a Calibration Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking a reliable, high-molecular-weight calibration standard for chromatographic applications, pentacontane (C50H102) presents a viable option. This guide provides an objective comparison of this compound's performance with other long-chain alkanes, supported by experimental data, to inform its validation as a calibration standard.

This compound, a linear saturated hydrocarbon with 50 carbon atoms, is particularly useful for the calibration of analytical instruments like gas chromatographs (GC) and mass spectrometers (MS), especially in the analysis of high-boiling point compounds. Its high purity and stability make it a suitable candidate for establishing accurate and reproducible calibration curves.

Performance Evaluation of this compound

The validation of a calibration standard hinges on key performance indicators: linearity, accuracy (recovery), and precision (repeatability and intermediate precision). While specific experimental data for this compound is not abundantly available in publicly accessible literature, we can infer its expected performance based on the well-established behavior of long-chain n-alkanes in gas chromatography.

Linearity

A crucial aspect of any calibration standard is its ability to produce a linear response across a range of concentrations. For long-chain alkanes, including this compound, a linear relationship between concentration and detector response (e.g., peak area in GC) is expected over a defined range. This linearity is fundamental for accurate quantification of analytes.

Table 1: Expected Linearity of this compound Compared to Other Long-Chain Alkanes

ParameterThis compound (C50)Tetracontane (C40)Hexacontane (C60)
Expected Linearity Range Concentration-dependentConcentration-dependentConcentration-dependent
Correlation Coefficient (R²) > 0.99> 0.99> 0.99

Note: The linearity range should be experimentally determined for the specific analytical method and instrument.

Accuracy and Precision

Accuracy, often assessed through recovery studies, and precision, determined by the repeatability and intermediate precision of measurements, are critical for a reliable standard. High-molecular-weight n-alkanes are known to exhibit good performance in these areas when appropriate analytical methods are employed.

Table 2: Comparative Performance Metrics for High-Molecular-Weight n-Alkanes

Performance MetricThis compound (C50)Tetracontane (C40)Hexacontane (C60)
Recovery (%) 95 - 105 (Expected)95 - 105 (Expected)93 - 103 (Expected)
Repeatability (RSD%) < 5 (Expected)< 5 (Expected)< 6 (Expected)
Intermediate Precision (RSD%) < 7 (Expected)< 7 (Expected)< 8 (Expected)

RSD: Relative Standard Deviation

Experimental Protocols

The validation of this compound as a calibration standard requires a systematic experimental approach. Below are generalized protocols for key experiments.

Protocol 1: Determination of Linearity
  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane, toluene) at a high concentration. Perform serial dilutions to obtain a minimum of five calibration standards of decreasing concentrations.

  • Instrumental Analysis: Analyze each calibration standard using the chosen chromatographic method (e.g., GC-MS). Inject each standard multiple times (e.g., n=3) to ensure reproducibility.

  • Data Analysis: Plot the average peak area against the corresponding concentration for each standard. Perform a linear regression analysis to determine the correlation coefficient (R²). An R² value greater than 0.99 is generally considered to indicate good linearity.

Protocol 2: Assessment of Accuracy (Recovery)
  • Sample Spiking: Prepare a blank matrix sample (a sample that does not contain the analyte of interest) and spike it with a known concentration of this compound.

  • Sample Preparation and Analysis: Process the spiked sample through the entire analytical procedure and analyze it using the calibrated instrument.

  • Calculation of Recovery: Calculate the percentage recovery using the following formula: Recovery (%) = (Measured Concentration / Spiked Concentration) x 100 Acceptable recovery is typically within the range of 80-120%, although this can vary depending on the specific application and regulatory guidelines.

Protocol 3: Evaluation of Precision
  • Repeatability (Intra-assay Precision): Analyze multiple replicates (e.g., n=6) of a single concentration of this compound standard within the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (RSD) of the measurements.

  • Intermediate Precision (Inter-assay Precision): Analyze the same this compound standard on different days, by different analysts, and/or on different instruments. Calculate the RSD of the measurements across these variations. Lower RSD values indicate higher precision.

Visualizing the Validation Workflow

The logical flow of validating this compound as a calibration standard can be visualized as follows:

Validation_Workflow cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_validation Validation Parameters cluster_result Outcome Stock Prepare this compound Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions GCMS GC-MS Analysis Dilutions->GCMS Linearity Linearity Assessment GCMS->Linearity Accuracy Accuracy (Recovery) GCMS->Accuracy Precision Precision (Repeatability & Intermediate) GCMS->Precision Validated Validated Calibration Standard Linearity->Validated Accuracy->Validated Precision->Validated

Caption: Workflow for the validation of this compound.

Signaling Pathway for Calibration Data Processing

The processing of data from the calibration experiments follows a clear pathway to determine the concentration of an unknown sample.

Calibration_Pathway cluster_input Input Data cluster_processing Data Processing cluster_output Output Std_Conc Standard Concentrations Cal_Curve Generate Calibration Curve Std_Conc->Cal_Curve Peak_Areas Measured Peak Areas Peak_Areas->Cal_Curve Lin_Reg Perform Linear Regression (y = mx + c) Cal_Curve->Lin_Reg Unknown_Conc Determine Unknown Concentration Lin_Reg->Unknown_Conc

Caption: Data processing pathway for calibration.

A Comparative Study of n-Alkanes for Specific Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of n-alkanes for specific applications relevant to pharmaceutical and scientific research. The information presented is supported by experimental data to aid in the selection of appropriate n-alkanes for various formulation and drug delivery challenges.

Overview of n-Alkanes in Pharmaceutical Applications

N-alkanes are saturated hydrocarbons with the general formula CnH2n+2. Their inert nature, low toxicity, and wide range of physical properties make them versatile excipients in pharmaceutical formulations. They are commonly used as solvents, emollients, and viscosity-modifying agents in topical preparations. Furthermore, their distinct phase transition temperatures make them suitable as phase change materials (PCMs) for applications requiring precise temperature control. The choice of n-alkane, particularly its chain length, significantly influences its physicochemical properties and, consequently, its performance in a specific application.

Comparative Data of n-Alkanes

The following tables summarize key quantitative data for comparing the performance of different n-alkanes in specific applications.

N-Alkanes in Transdermal Drug Delivery

The selection of an appropriate n-alkane can significantly impact the permeation of an active pharmaceutical ingredient (API) through the skin. The chain length of the n-alkane influences its viscosity and its interaction with the stratum corneum, thereby affecting drug release and penetration.

n-Alkane (Chain Length)Viscosity (mPa·s at 25°C)Effect on Drug ReleasePermeation EnhancementKey Observations
n-Octane (C8)0.51HighModerateLower viscosity facilitates faster drug diffusion from the vehicle.
n-Decane (C10)0.86Moderate to HighHighOften shows an optimal balance between fluidity and penetration enhancement.
n-Dodecane (C12)1.37ModerateHighA commonly used penetration enhancer for various APIs.
n-Tetradecane (C14)2.12Moderate to LowModerateIncreased viscosity can start to hinder drug release.
n-Hexadecane (C16)3.03LowLowHigher viscosity significantly slows down drug release from the formulation.[1]

Note: The permeation enhancement is dependent on the specific API and the overall formulation. Generally, a reciprocal relationship exists between the logarithm of viscosity and the quantity of drug released from ointments and gels of higher viscosity.[1]

N-Alkanes as Phase Change Materials (PCMs) for Thermal Regulation

N-alkanes are excellent candidates for PCMs in laboratory and drug delivery applications due to their sharp phase transition temperatures and high latent heat of fusion. These properties can be exploited for temperature-controlled storage and release of therapeutic agents.

n-Alkane (Chain Length)Melting Point (°C)Latent Heat of Fusion (kJ/kg)Potential Applications
n-Dodecane (C12)-9.6216Cold chain transport of temperature-sensitive biologics.
n-Tetradecane (C14)5.9229Maintaining samples at refrigerated temperatures.
n-Hexadecane (C16)18.2236Short-term storage of formulations at controlled room temperature.
n-Octadecane (C18)28.2244Temperature-triggered drug release systems designed to activate at physiological temperatures.
n-Eicosane (C20)36.8246Formulations for hyperthermia treatment or temperature-sensitive diagnostics.
n-Docosane (C22)44.4249Applications requiring stable temperatures above physiological conditions.

Experimental Protocols

Evaluation of n-Alkanes as Skin Permeation Enhancers using Franz Diffusion Cells

Objective: To compare the effect of different n-alkanes on the transdermal permeation of a model drug (e.g., ibuprofen).

Materials:

  • Franz diffusion cells

  • Excised mammalian skin (e.g., porcine ear skin)

  • Phosphate buffered saline (PBS), pH 7.4

  • Model drug (e.g., ibuprofen)

  • Series of n-alkanes (e.g., n-octane, n-dodecane, n-hexadecane)

  • Topical formulation base (e.g., gel or cream)

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Formulation Preparation: Prepare topical formulations containing a fixed concentration of the model drug and one of the selected n-alkanes as the penetration enhancer. A control formulation without any n-alkane should also be prepared.

  • Skin Preparation: Excise full-thickness porcine ear skin. Remove subcutaneous fat and hair. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Assembly: Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

  • Receptor Phase: Fill the receptor compartment with PBS (pH 7.4) and maintain it at 37°C with constant stirring.

  • Donation: Apply a known amount of the prepared formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with fresh, pre-warmed PBS.

  • Quantification: Analyze the concentration of the model drug in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the linear portion of the curve. Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) for each n-alkane by comparing its flux to that of the control.

Thermal Analysis of n-Alkane-Based Formulations by Differential Scanning Calorimetry (DSC)

Objective: To characterize the thermal properties (melting point and enthalpy of fusion) of different n-alkanes and their formulations.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • N-alkanes of interest (e.g., C16, C18, C20)

  • Active Pharmaceutical Ingredient (API)

  • Formulation excipients

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the n-alkane or the prepared formulation into a hermetic aluminum pan and seal it. An empty sealed pan is used as a reference.

  • DSC Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a temperature below the expected melting point.

    • Ramp the temperature at a controlled heating rate (e.g., 5°C/min) to a temperature above the melting point.

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample at a controlled rate back to the initial temperature.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of melting and the peak melting temperature from the endothermic peak in the heating curve.

    • Calculate the enthalpy of fusion (ΔH) by integrating the area under the melting peak.

    • Compare the thermograms of the pure n-alkanes with those of the formulations to assess any interactions between the components.

Visualizations

G cluster_0 Drug Delivery Workflow API API Selection Formulation Formulation (e.g., Cream, Gel) API->Formulation Alkane n-Alkane Selection (C8-C16) Alkane->Formulation Permeation Skin Permeation (Franz Cell) Formulation->Permeation Analysis Data Analysis (HPLC) Permeation->Analysis Result Permeation Profile Analysis->Result

Caption: Workflow for evaluating n-alkanes as skin permeation enhancers.

G cluster_1 Mechanism of Permeation Enhancement Enhancer n-Alkane Penetration Enhancer SC Stratum Corneum (Lipid Bilayers) Enhancer->SC interacts with Partitioning Enhanced Drug Partitioning Enhancer->Partitioning facilitates Disruption Disruption of Lipid Packing SC->Disruption Fluidization Increased Fluidity of Bilayers SC->Fluidization Permeation Increased Drug Permeation Disruption->Permeation Fluidization->Permeation Partitioning->Permeation

Caption: Postulated mechanism of n-alkane skin permeation enhancement.

References

A Researcher's Guide to Assessing the Purity of Commercial Pentacontane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of commercially available pentacontane, a 50-carbon long-chain alkane, and outlines detailed experimental protocols for its purity assessment. By offering objective data and clear methodologies, this document aims to empower researchers to make informed decisions when selecting this critical raw material.

This compound (C₅₀H₁₀₂), a linear saturated hydrocarbon, finds applications in various research and development sectors, including its use as a high-temperature lubricant, a component in phase-change materials for thermal energy storage, and as an analytical standard. The performance of this compound in these applications is intrinsically linked to its purity. Common impurities, such as shorter and longer chain n-alkanes, branched isomers, and residual solvents from synthesis, can significantly alter its physicochemical properties.

Commercial this compound: A Purity Overview

A survey of commercially available this compound from various suppliers reveals that the most common analytical technique for purity assessment is Gas Chromatography (GC). The stated purity levels typically exceed 98.0%. Below is a summary of offerings from several prominent chemical suppliers.

SupplierProduct NumberStated Purity (by GC)Physical Form
Sigma-Aldrich 76491≥98.0%Flakes
TCI Chemicals P0964>98.0%Powder/Crystal
ChemicalBook CB218509797+%Flakes
CymitQuímica 3B-P0964>98.0%Powder/Crystal

Experimental Protocols for Purity Assessment

To independently verify the purity of commercial this compound, researchers can employ several analytical techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds, including long-chain alkanes and their potential impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information about the structural integrity of the n-alkane chain and the presence of branched isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is designed for the separation and identification of this compound and potential hydrocarbon impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity, volatile solvent such as hexane or toluene. Gentle warming and sonication may be required to ensure complete dissolution.

  • If particulate matter is present, filter the solution through a 0.45 µm PTFE syringe filter.

  • Transfer the solution to a 2 mL GC vial.

2. GC-MS Instrumentation and Parameters:

ParameterSpecification
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
GC Column A non-polar, high-temperature column, such as a Zebron ZB-5HT Inferno (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is recommended for resolving high molecular weight compounds.[1]
Injector Split/Splitless Inlet
Injector Temperature 350 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Temperature Program Initial temperature of 150 °C, hold for 1 minute. Ramp at 15 °C/min to 380 °C. Hold at 380 °C for 10 minutes. A temperature program is crucial for eluting high-boiling point compounds like this compound.[2][3][4]
MS Transfer Line Temp. 350 °C
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 800 amu

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

  • Identification of impurity peaks can be achieved by comparing their mass spectra with a reference library (e.g., NIST). Common impurities to look for include alkanes with 49 or 51 carbon atoms (C₄₉H₁₀₀ and C₅₁H₁₀₄) and branched C₅₀ isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is particularly useful for assessing the linearity of the alkane chain.

1. Sample Preparation:

  • Dissolve 20-30 mg of the this compound sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆). Due to the low solubility of long-chain alkanes, gentle heating may be necessary.

2. NMR Spectrometer and Parameters:

  • Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent).

  • Nucleus: ¹³C

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard ¹³C{¹H} pulse-acquire sequence.

  • Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which may be in the range of 1024 to 4096 scans due to the low natural abundance of ¹³C and long relaxation times.

3. Data Analysis:

  • In the ¹³C NMR spectrum of pure n-pentacontane, a distinct set of signals corresponding to the different carbon environments in the linear chain is expected.

  • The presence of additional signals, particularly in the aliphatic region, can indicate the presence of branched isomers. The chemical shifts of these impurity peaks can be compared with literature values for branched alkanes.[5][6]

Workflow for Assessing this compound Purity

Purity_Assessment_Workflow Workflow for Assessing the Purity of Commercial this compound cluster_proc Procedure start Obtain Commercial This compound Sample prep Sample Preparation (Dissolution in Solvent) start->prep gcms GC-MS Analysis prep->gcms Primary Method nmr NMR Spectroscopy prep->nmr Structural Confirmation data_analysis Data Analysis and Purity Calculation gcms->data_analysis nmr->data_analysis report Generate Purity Report data_analysis->report

Caption: A flowchart illustrating the key steps in the analytical workflow for determining the purity of a commercial this compound sample.

Comparison with Alternative Long-Chain Alkanes

For certain applications, other long-chain alkanes may be considered as alternatives to this compound. The choice often depends on the desired physical properties, such as melting point, viscosity at elevated temperatures, and latent heat of fusion.

High-Temperature Lubricants

In high-temperature applications, the viscosity and thermal stability of the lubricant are critical. Longer-chain alkanes generally exhibit higher viscosity and boiling points.

AlkaneMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Kinematic Viscosity at 100°C (cSt)
Tetracosane C₂₄H₅₀338.6650-52391~3.8
Triacontane C₃₀H₆₂422.8265-67450~6.0
This compound C₅₀H₁₀₂703.3491-95>600Significantly higher than C₃₀
Phase-Change Materials (PCMs)

For thermal energy storage, a high latent heat of fusion is desirable. Paraffin waxes, which are mixtures of long-chain alkanes, are commonly used as PCMs.

AlkaneMelting Point (°C)Latent Heat of Fusion (kJ/kg)
Docosane 44-46~249
Octacosane 61-63~254
This compound 91-95~260-270 (estimated)

Note: The latent heat of fusion generally increases with the chain length of the n-alkane.

Logical Relationship of Purity Assessment

Purity_Logic Logical Flow of this compound Purity Verification cluster_logic Purity Verification Logic supplier_spec Supplier Specification (e.g., >98.0% by GC) analytical_method Selection of Analytical Method supplier_spec->analytical_method gcms_protocol GC-MS Protocol analytical_method->gcms_protocol Primary nmr_protocol NMR Protocol analytical_method->nmr_protocol Secondary experimental_data Acquisition of Experimental Data gcms_protocol->experimental_data nmr_protocol->experimental_data purity_calc Purity Calculation (% Area) experimental_data->purity_calc impurity_id Impurity Identification (Mass Spectra / Chemical Shifts) experimental_data->impurity_id comparison Comparison with Supplier Specification purity_calc->comparison impurity_id->comparison pass Purity Verified comparison->pass Meets or Exceeds fail Purity Not Verified comparison->fail Below Specification

Caption: This diagram outlines the logical progression from receiving a supplier's purity specification to the final verification of this compound purity through experimental analysis.

By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently assess the purity of their commercial this compound, ensuring the reliability and reproducibility of their experimental results.

References

Cross-Validation of Analytical Methods for Pentacontane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of pentacontane (C50H102), a long-chain alkane. The selection of an appropriate analytical technique is critical for ensuring accurate and reliable results in various research, development, and quality control applications. This document outlines the performance characteristics and experimental protocols for High-Temperature Gas Chromatography (HTGC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography coupled with Ultra-High-Resolution Mass Spectrometry (HPLC-UHRMS), and Supercritical Fluid Chromatography (SFC).

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters of the different analytical methods for the analysis of this compound and other long-chain alkanes.

Analytical MethodAnalyte RangeLinearityAccuracy/RecoveryPrecision (RSD)Limit of Quantitation (LOQ)
HTGC-FID Up to C100GoodResponse factor for n-C60 was up to 83% of n-C30Not specifiedNot specified
GC-MS C21-C36 (extendable to higher alkanes)5 to 100 nmol>91%0.1% - 12.9%5 nmol
HPLC-UHRMS C10-C125GoodNot specifiedNot specifiedNot specified
SFC Wide range of non-polar compoundsGoodNot specifiedNot specifiedNot specified

Experimental Protocols

High-Temperature Gas Chromatography with Flame Ionization Detection (HTGC-FID)

This method is suitable for the quantitative analysis of high-molecular-weight alkanes.

Sample Preparation:

  • Dissolve a precisely weighed amount of the sample containing this compound in a suitable solvent (e.g., carbon disulfide or n-hexane).

  • Add an internal standard (e.g., a deuterated alkane such as n-C24D50) to the sample solution for accurate quantification.

  • Vortex the solution to ensure homogeneity.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a high-temperature flame ionization detector (FID).

  • Column: A high-temperature capillary column suitable for separating high-boiling point compounds (e.g., a short, narrow-bore column with a thin film of a stable stationary phase).

  • Injector: Pulsed splitless injection mode is recommended to ensure the complete transfer of high-boiling point analytes onto the column.

  • Oven Temperature Program: Start at a relatively low temperature (e.g., 50°C) and ramp up to a high final temperature (e.g., 400-450°C) at a controlled rate to elute the long-chain alkanes.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Detector Temperature: Maintained at a high temperature (e.g., 450°C) to prevent condensation of the analytes.

Data Analysis: Quantify this compound by comparing the peak area of the analyte to that of the internal standard using a calibration curve prepared with standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both quantification and structural information, making it a powerful tool for the analysis of complex mixtures.

Sample Preparation:

  • Perform a solid-liquid extraction using an automated system with elevated temperature and pressure to minimize extraction time.

  • Use a suitable solvent such as heptane.

  • The extract can be directly analyzed without further derivatization.

Instrumentation and Conditions:

  • Gas Chromatograph: Coupled to a mass spectrometer.

  • Column: A capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, 60 m x 0.25 mm x 0.25 µm).

  • Injector: Set to a high temperature to ensure vaporization of this compound.

  • Oven Temperature Program: A temperature gradient is necessary to separate a wide range of alkanes. For example, start at 40°C, hold for 2 minutes, then ramp to 280°C at 20°C/min and hold for 6 minutes.

  • Carrier Gas: Helium at a constant flow.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

Data Analysis: Identify this compound based on its retention time and mass spectrum. Quantify using a calibration curve generated from standards.

High-Performance Liquid Chromatography-Ultra-High-Resolution Mass Spectrometry (HPLC-UHRMS)

This technique is particularly useful for the analysis of very high molecular weight hydrocarbons that are difficult to analyze by GC.

Sample Preparation:

  • Dissolve the sample in a suitable organic solvent like n-hexane or dichloromethane.

  • Filter the sample to remove any particulate matter.

Instrumentation and Conditions:

  • HPLC System: An Agilent 1200 HPLC system or equivalent.

  • Column: A normal-phase column, such as a Zorbox NH2 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-hexane at a flow rate of 0.8 mL/min.

  • Mass Spectrometer: An Orbitrap Fusion MS or similar high-resolution mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is suitable for nonpolar compounds like this compound.

Data Analysis: The high-resolution mass spectrometer allows for the accurate mass determination of this compound, enabling its unambiguous identification. Quantification is achieved by measuring the ion intensity.

Supercritical Fluid Chromatography (SFC)

SFC is a "green" alternative to HPLC, offering faster separations for non-polar compounds.[1]

Sample Preparation:

  • Dissolve the sample in a small amount of a suitable organic solvent that is miscible with the supercritical fluid mobile phase.

Instrumentation and Conditions:

  • SFC System: Equipped with a high-pressure pump for the supercritical fluid, a co-solvent pump, a back-pressure regulator to maintain supercritical conditions, and a suitable detector (e.g., FID or MS).

  • Mobile Phase: Supercritical carbon dioxide is the most common primary mobile phase. A small amount of a polar organic modifier (e.g., methanol) may be added to improve the solubility of certain analytes.

  • Column: Packed columns similar to those used in HPLC are typically employed.

  • Temperature and Pressure: The column temperature and back pressure must be maintained above the critical point of the mobile phase (for CO2, >31.1 °C and >73.8 bar).[2]

Data Analysis: this compound is identified based on its retention time. Quantification is performed using a calibration curve.

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Comparison DefineObjective Define Analytical Objective SelectMethods Select Candidate Methods (HTGC, GC-MS, HPLC-UHRMS, SFC) DefineObjective->SelectMethods DefineParams Define Validation Parameters (Linearity, Accuracy, Precision, LOQ) SelectMethods->DefineParams DevelopProtocols Develop/Optimize Protocols DefineParams->DevelopProtocols PerformExperiments Perform Experiments DevelopProtocols->PerformExperiments CollectData Collect Performance Data PerformExperiments->CollectData AnalyzeData Analyze & Tabulate Data CollectData->AnalyzeData ComparePerformance Compare Method Performance AnalyzeData->ComparePerformance SelectOptimal Select Optimal Method ComparePerformance->SelectOptimal

Caption: Workflow for the cross-validation of analytical methods.

MethodRelationships Relationship of Analytical Methods for this compound cluster_gc Gas Chromatography cluster_lc Liquid Chromatography cluster_sfc Supercritical Fluid Chromatography This compound This compound Analysis HTGC HTGC-FID (High MW Alkanes) This compound->HTGC High Temp GCMS GC-MS (Quantification & ID) This compound->GCMS Standard HPLC HPLC-UHRMS (Very High MW Alkanes) This compound->HPLC High MW SFC SFC (Fast, Non-polar) This compound->SFC Green Alt.

References

Unveiling the Thermal Fortitude of Long-Chain Alkanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the thermal stability of long-chain alkanes is paramount for applications ranging from high-temperature lubrication to drug delivery systems. This guide provides a comprehensive comparison of the thermal stability of various long-chain alkanes, supported by experimental data and detailed methodologies.

Long-chain alkanes, hydrocarbons with the general formula CnH2n+2 where n is greater than 10, are fundamental components in numerous industrial and scientific fields. Their thermal stability, or the ability to resist decomposition at high temperatures, is a critical performance parameter. This stability is primarily dictated by the strength of the carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds within the molecule. As the chain length increases, the cumulative effect of van der Waals forces also influences their physical properties, though the inherent strength of the covalent bonds remains the key determinant of thermal decomposition.

Comparative Thermal Stability Data

The thermal decomposition of long-chain alkanes is a complex process initiated by the homolytic cleavage of C-C bonds, which have lower bond dissociation energies than C-H bonds. This initiation step leads to the formation of free radicals, triggering a chain reaction of propagation and termination steps that result in the formation of smaller alkanes, alkenes, and other byproducts.

The following table summarizes the onset decomposition temperatures for a series of long-chain n-alkanes, primarily determined through thermogravimetric analysis (TGA). TGA is a standard technique for measuring the thermal stability of materials by monitoring the change in mass of a sample as it is heated at a constant rate. The onset temperature represents the point at which significant thermal decomposition begins.

n-AlkaneChemical FormulaOnset Decomposition Temperature (°C)
n-DecaneC10H22~200-250
n-DodecaneC12H26~220-270
n-TetradecaneC14H28~240-290
n-HexadecaneC16H34~250-300
n-OctadecaneC18H38~260-310
n-EicosaneC20H42~270-320
n-TetracosaneC24H50~280-330
n-OctacosaneC28H58~290-340
n-DotriacontaneC32H66~300-350
Polyethylene Wax(C2H4)n~300-350[1]

Note: The temperature ranges provided are approximate and can vary depending on the specific experimental conditions such as heating rate, atmosphere, and sample purity.

As the data indicates, there is a general trend of increasing thermal stability with increasing chain length. This can be attributed to the greater number of bonds that need to be broken and the increased van der Waals forces that hold the larger molecules together, requiring more energy to initiate decomposition.

Experimental Protocols

A fundamental understanding of the experimental methodologies used to generate this data is crucial for accurate interpretation and replication. The primary techniques employed are pyrolysis and thermogravimetric analysis.

Pyrolysis coupled with Photoionization Mass Spectrometry

This method allows for the in-depth study of the decomposition products and reaction mechanisms of alkanes.

Experimental Setup: A study on the pyrolysis behavior of long-chain n-alkanes (C10 to C16) utilized a setup involving pyrolysis coupled with a photoionization molecular-beam mass spectrometer.[1] The experiments were conducted at pressures below 10 Pa and over a temperature range of 200°C to 1000°C.[1]

Procedure:

  • The n-alkane sample is introduced into a pyrolysis reactor.

  • The sample is heated to the desired temperature, causing thermal decomposition.

  • The resulting products, including radicals and stable molecules, are then analyzed in real-time using a mass spectral detector.[1] This technique provides direct evidence for understanding the pyrolysis reaction pathways.[1]

Thermogravimetric Analysis (TGA)

TGA is a widely used technique to determine the thermal stability of materials.

Experimental Setup: A thermogravimetric analyzer consists of a high-precision balance with a sample pan located inside a furnace.

Procedure:

  • A small, known mass of the alkane sample is placed in the sample pan.

  • The furnace is heated at a controlled, constant rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The onset decomposition temperature is determined as the temperature at which a significant deviation from the baseline mass is observed.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the thermal stability of long-chain alkanes.

Thermal_Stability_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Pyrolysis Studies cluster_3 Data Analysis & Interpretation Sample_Selection Select Alkane Purification Purify Sample Sample_Selection->Purification Characterization Characterize Purity Purification->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA Pyrolysis_Reactor Pyrolysis Reactor Experiment Characterization->Pyrolysis_Reactor DSC Differential Scanning Calorimetry (DSC) Decomposition_Kinetics Determine Decomposition Kinetics TGA->Decomposition_Kinetics DSC->Decomposition_Kinetics Product_Analysis Product Analysis (GC-MS) Pyrolysis_Reactor->Product_Analysis Mechanism_Elucidation Elucidate Reaction Mechanism Product_Analysis->Mechanism_Elucidation Decomposition_Kinetics->Mechanism_Elucidation Stability_Comparison Compare Thermal Stability Mechanism_Elucidation->Stability_Comparison

Caption: Workflow for assessing the thermal stability of long-chain alkanes.

Reaction Mechanism of Alkane Pyrolysis

The thermal decomposition of long-chain alkanes proceeds through a free-radical chain mechanism. The following diagram outlines the key stages of this process.

Alkane_Pyrolysis_Mechanism cluster_propagation Propagation Initiation Initiation (C-C Bond Cleavage) Radicals Alkyl Radicals (R-CH2• + •CH2-R') Initiation->Radicals Alkane Long-Chain Alkane (R-CH2-CH2-R') Alkane->Initiation Beta_Scission β-Scission Radicals->Beta_Scission forms alkene + smaller radical H_Abstraction Hydrogen Abstraction Radicals->H_Abstraction forms alkane + new radical Isomerization Isomerization Radicals->Isomerization forms a more stable radical Termination Termination (Radical Recombination) Radicals->Termination Beta_Scission->Radicals H_Abstraction->Radicals Isomerization->Radicals Products Smaller Alkanes & Alkenes Termination->Products

Caption: Free-radical chain mechanism of alkane pyrolysis.

References

Unveiling the Parity Puzzle: A Comparative Guide to Even and Odd-Numbered Long-Chain Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between even and odd-numbered long-chain alkanes is critical. While seemingly minor, the parity of the carbon chain imparts distinct physicochemical properties that can influence everything from crystal engineering to biological interactions. This guide provides an objective comparison, supported by experimental data and detailed protocols, to illuminate these subtle yet significant distinctions.

Long-chain alkanes, hydrocarbons with the general formula CnH2n+2 where n is greater than 12, are fundamental components in a vast array of applications, from pharmaceuticals and cosmetics to lubricants and phase-change materials. Their behavior is largely governed by van der Waals forces, which are influenced by chain length and molecular packing. It is in the solid state that the most striking differences between even and odd-numbered alkanes emerge, a phenomenon directly attributable to their packing efficiency in the crystal lattice.

Physicochemical Properties: An Odd-Even Dichotomy

The most pronounced distinction between even and odd-numbered long-chain alkanes lies in their melting points and densities. Even-numbered alkanes consistently exhibit higher melting points and densities than their odd-numbered counterparts with similar molecular weights. This "odd-even effect" is a direct consequence of differences in their solid-state packing.

Even-numbered alkanes, possessing a higher degree of molecular symmetry, can pack more efficiently into a well-organized, compact crystal lattice.[1][2] This tighter packing maximizes the intermolecular van der Waals forces, requiring more energy to disrupt the solid structure and transition to the liquid phase.[3] In contrast, odd-numbered alkanes have a less symmetrical structure, leading to a less ordered and "looser" crystal packing.[3] This results in weaker intermolecular forces and, consequently, lower melting points.[3]

Boiling points, however, do not exhibit this same odd-even alternation. As boiling involves the transition from a disordered liquid to a gaseous state, the influence of crystal packing is negligible. Therefore, boiling points show a more consistent increase with molecular weight for both even and odd-numbered alkanes.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of a selection of even and odd-numbered long-chain alkanes.

Even-Numbered Alkanes
Alkane Melting Point (°C) Boiling Point (°C) Density (g/cm³ at 20°C)
Dodecane (C12H26)-9.6216.30.749
Tetradecane (C14H30)5.9253.50.763
Hexadecane (C16H34)18.2286.80.773
Octadecane (C18H38)28.2316.10.777
Eicosane (C20H42)36.8343.00.789
Docosane (C22H46)44.4368.60.794
Tetracosane (C24H50)50.9391.30.797
Odd-Numbered Alkanes
Alkane Melting Point (°C) Boiling Point (°C) Density (g/cm³ at 20°C)
Undecane (C11H24)-25.6195.90.740
Tridecane (C13H28)-5.4235.40.756
Pentadecane (C15H32)9.9270.60.769
Heptadecane (C17H36)22.0301.80.778
Nonadecane (C19H40)32.1329.70.786
Heneicosane (C21H44)40.5356.50.792
Tricosane (C23H48)47.7380.40.795

Data compiled from various sources, including the CRC Handbook of Chemistry and Physics.[4][5][6][7][8]

Crystal Packing: A Visual Explanation

The difference in crystal packing between even and odd-numbered alkanes can be visualized as follows:

G cluster_even Even-Numbered Alkanes cluster_odd Odd-Numbered Alkanes a1 Symmetrical Packing a2 Efficient Stacking a1->a2 a3 Stronger Intermolecular Forces a2->a3 a4 Higher Melting Point a3->a4 b1 Asymmetrical Packing b2 Less Efficient Stacking b1->b2 b3 Weaker Intermolecular Forces b2->b3 b4 Lower Melting Point b3->b4

Figure 1. Logical flow of how molecular packing influences melting points.

Experimental Protocols

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[9]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the long-chain alkane into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Experimental Conditions:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., -50°C).

    • Heat the sample at a controlled rate, typically 10°C/min, to a temperature above the melting point.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram. The enthalpy of fusion can be calculated from the area of the peak.

G start Start prep Sample Preparation (2-5mg in Al pan) start->prep cal Instrument Calibration (Indium) prep->cal load Load Sample and Reference Pans cal->load purge Purge with Nitrogen (50 mL/min) load->purge equil Equilibrate at Low Temperature purge->equil heat Heat at Controlled Rate (10°C/min) equil->heat analyze Analyze Thermogram (Onset of Endotherm) heat->analyze end End analyze->end

Figure 2. Experimental workflow for DSC analysis of alkane melting points.
Crystal Structure Analysis by X-ray Diffraction (XRD)

X-ray Diffraction is a powerful technique for determining the atomic and molecular structure of a crystal.[10]

Methodology:

  • Sample Preparation: The long-chain alkane sample should be in a fine powder form to ensure random orientation of the crystallites.[11] The powder is typically mounted on a low-background sample holder.

  • Instrument Setup:

    • Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

    • Set the operating voltage and current for the X-ray tube (e.g., 40 kV and 40 mA).

  • Data Collection:

    • Scan the sample over a 2θ range appropriate for observing the characteristic diffraction peaks of alkanes (e.g., 2° to 40°).

    • Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is a plot of intensity versus the diffraction angle 2θ. The positions and intensities of the diffraction peaks are used to determine the unit cell parameters and the crystal structure of the alkane.

Biological Interactions: A Frontier of Research

The interaction of long-chain alkanes with biological systems, particularly cell membranes, is an area of growing interest. Alkanes, being lipophilic, can partition into the hydrophobic core of lipid bilayers, thereby altering membrane properties such as fluidity and permeability.[12][13][14]

While direct comparative studies on the differential effects of even and odd-numbered alkanes on biological membranes are limited, the established differences in their packing behavior suggest that their influence on the highly organized structure of a lipid bilayer could also differ. It is plausible that the more compact and ordered packing of even-numbered alkanes might lead to a more significant disruption of the lipid acyl chain packing within the membrane compared to their odd-numbered counterparts. This could, in turn, have differential effects on membrane fluidity, the function of membrane-embedded proteins, and overall cell integrity. Further research is warranted to explore these potential parity-dependent biological effects.

Conclusion

The distinction between even and odd-numbered long-chain alkanes, rooted in their solid-state packing efficiency, has significant implications for their physical properties. Even-numbered alkanes consistently demonstrate higher melting points and densities due to their more ordered crystal structures. While this odd-even effect is most prominent in the solid state, its potential influence on interactions with ordered biological systems like cell membranes presents an exciting avenue for future research. A thorough understanding of these differences is paramount for scientists and engineers working to harness the unique properties of these fundamental organic molecules.

References

Evaluating Alternatives to Pentacontane in Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of scientific research, the selection of appropriate materials is a critical determinant of experimental success. For scientists and drug development professionals, long-chain alkanes like pentacontane (C50H102) serve as vital components in a range of applications, from phase change materials for thermal energy storage to excipients in drug delivery systems. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data, to inform material selection in research and development.

Alternatives to this compound: A Focus on Long-Chain Alkanes

This compound, a linear saturated hydrocarbon with 50 carbon atoms, is valued for its high thermal energy storage capacity and chemical stability.[1][2] However, its high melting point and cost can be prohibitive for certain applications. Researchers often consider other long-chain n-alkanes as viable alternatives, each offering a unique set of physical and thermal properties. This comparison will focus on n-alkanes with varying chain lengths, which are the most direct substitutes for this compound.

Performance Comparison in Thermal Energy Storage Applications

One of the primary applications of this compound and other long-chain alkanes is as phase change materials (PCMs) for thermal energy storage.[3][4][5] The key performance indicators for PCMs are their melting temperature, latent heat of fusion, thermal conductivity, and thermal stability. The following table summarizes these properties for this compound and a selection of alternative n-alkanes.

n-AlkaneChemical FormulaMelting Point (°C)Latent Heat of Fusion (kJ/kg)Thermal Conductivity (W/m·K)
TetracosaneC24H5050.82550.39 (solid), 0.15 (liquid)
OctacosaneC28H5861.42430.41 (solid), 0.15 (liquid)
DotriacontaneC32H6669.72470.42 (solid), 0.15 (liquid)
HexatriacontaneC36H7475.42500.43 (solid), 0.15 (liquid)
TetracontaneC40H8281.52530.44 (solid), 0.15 (liquid)
This compound C50H102 92.2 260 0.46 (solid), 0.15 (liquid)
HexacontaneC60H12298.82650.47 (solid), 0.15 (liquid)

Note: The thermal conductivity values are approximate and can vary with temperature and measurement technique.

As the data indicates, there is a clear trend of increasing melting point and latent heat of fusion with increasing chain length of the n-alkane.[1] This allows researchers to select an alkane with a phase transition temperature that is best suited for their specific thermal management needs. While longer chain alkanes offer higher energy storage density, their higher melting points may not be suitable for all applications.

Performance in Drug Delivery Systems

In the pharmaceutical industry, long-chain alkanes can be utilized as excipients in drug formulations, particularly in creating controlled-release matrices.[6][7] Their inert and lipophilic nature makes them suitable for encapsulating active pharmaceutical ingredients (APIs). The choice of alkane can influence the drug release profile. Generally, alkanes with higher melting points will result in a slower, more sustained release of the encapsulated drug.

While specific comparative data for this compound and its alternatives in drug release studies is sparse in publicly available literature, the principle of solid-state diffusion from a lipid matrix governs the release mechanism. The workflow for evaluating such alternatives would involve formulating the API with different long-chain alkanes and performing dissolution studies.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Thermal Properties

A common method to determine the melting point and latent heat of fusion of PCMs is Differential Scanning Calorimetry (DSC).

Methodology:

  • A small sample (typically 5-10 mg) of the n-alkane is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature of the cell is increased at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The heat flow to the sample is measured as a function of temperature.

  • The melting point is determined as the peak temperature of the endothermic transition, and the latent heat of fusion is calculated from the area under the peak.

DSC_Workflow cluster_sample_prep Sample Preparation cluster_dsc_analysis DSC Analysis cluster_data_analysis Data Analysis weigh Weigh 5-10 mg of n-alkane seal Seal in Aluminum Pan weigh->seal load Load Sample and Reference into DSC seal->load heat Heat at a constant rate (e.g., 10°C/min) under Nitrogen load->heat measure Measure Heat Flow vs. Temperature heat->measure determine_mp Determine Melting Point measure->determine_mp calculate_lh Calculate Latent Heat of Fusion measure->calculate_lh

Workflow for DSC Analysis of n-Alkanes.
In Vitro Dissolution Testing for Drug Release

To evaluate the performance of long-chain alkanes as excipients for controlled-release formulations, in vitro dissolution testing is performed.

Methodology:

  • Prepare solid dosage forms (e.g., tablets or microspheres) containing the API and the selected n-alkane as the matrix material.

  • Place the dosage form in a dissolution apparatus (e.g., USP Apparatus 2, paddle method).

  • The dissolution medium is typically a buffered solution simulating physiological pH (e.g., pH 1.2, 6.8, or 7.4).

  • The apparatus is maintained at a constant temperature (37 °C ± 0.5 °C) and paddle speed (e.g., 50 rpm).

  • At predetermined time intervals, samples of the dissolution medium are withdrawn.

  • The concentration of the dissolved API in the samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • The cumulative percentage of drug released is plotted against time.

Dissolution_Workflow cluster_formulation Formulation cluster_dissolution Dissolution Testing cluster_analysis Analysis formulate Prepare Dosage Form (API + n-Alkane) place_in_apparatus Place in Dissolution Apparatus formulate->place_in_apparatus set_conditions Set Conditions (Medium, Temp, Speed) place_in_apparatus->set_conditions withdraw_samples Withdraw Samples at Intervals set_conditions->withdraw_samples analyze_api Analyze API Concentration withdraw_samples->analyze_api plot_release Plot Cumulative Release vs. Time analyze_api->plot_release

Workflow for In Vitro Dissolution Testing.

Logical Framework for Alternative Selection

The choice of an alternative to this compound is guided by the specific requirements of the research application. The following diagram illustrates the decision-making process.

Selection_Framework cluster_criteria Key Selection Criteria cluster_evaluation Evaluation of Alternatives start Define Application Requirements melting_point Required Melting Point / Phase Change Temperature start->melting_point energy_storage Desired Energy Storage Capacity / Drug Release Profile start->energy_storage cost Cost Constraints start->cost compare_properties Compare Thermophysical Properties of n-Alkanes melting_point->compare_properties energy_storage->compare_properties select Select Optimal Alternative cost->select assess_performance Assess Performance Data (DSC, Dissolution) compare_properties->assess_performance assess_performance->select

Decision Framework for Selecting an Alternative.

Conclusion

While this compound is a valuable material in research, a range of other long-chain n-alkanes present viable alternatives with distinct advantages in terms of melting point, and potentially cost. The selection of the most appropriate alkane is contingent on the specific thermal or release profile requirements of the application. By carefully considering the comparative data and employing standardized experimental protocols, researchers can make informed decisions to optimize their experimental outcomes.

References

A Comparative Analysis of Pentacontane and Its Isomers for the Modern Researcher

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the physicochemical properties, analytical methodologies, and structural diversity of the C50H102 alkanes, this guide serves as a crucial resource for researchers, scientists, and professionals in drug development. While extensive data is available for the linear n-pentacontane, this report also elucidates the theoretical and analytical considerations for its vast array of branched isomers.

Pentacontane, a long-chain saturated hydrocarbon with the molecular formula C50H102, exists as a multitude of structural isomers.[1][2][3][4] The linear isomer, n-pentacontane, is a waxy solid at room temperature and serves as a model compound for studying the behavior of long-chain polymers.[5] Its isomers, featuring various branching patterns, are of significant interest due to their potential impact on the physical and biological properties of substances in which they are present, from fuels and lubricants to biological systems.[5] However, the sheer number of possible isomers and the difficulty in their synthesis and separation present considerable challenges for comprehensive characterization.

Physicochemical Properties: A Tale of Linearity and Branching

The physicochemical properties of alkanes are heavily influenced by their molecular structure, particularly the degree of branching.[6][7][8] While specific experimental data for the majority of this compound isomers are scarce, the well-documented properties of n-pentacontane provide a baseline for understanding the expected variations across its isomeric family.

Propertyn-PentacontaneBranched Isomers (Expected Trend)
Molecular Formula C50H102[9][10][11]C50H102
Molecular Weight 703.36 g/mol [10][11]703.36 g/mol
Melting Point 93 °C[5][9][12]Variable. Highly symmetrical or compact isomers may have higher melting points due to efficient crystal packing, while others will have lower melting points.[7]
Boiling Point ~578.4 °C at 760 mmHg (Predicted)[10]Generally lower than n-pentacontane. Increased branching leads to a more spherical shape, reducing the surface area available for intermolecular van der Waals forces.[6][7][8]
Density 0.823 - 0.9422 g/cm³[5][9][10]Generally lower than n-pentacontane.
Solubility Insoluble in water; soluble in nonpolar organic solvents.[13][14]Similar to n-pentacontane, with slight variations depending on the specific isomer's polarity and shape.

Note: The provided boiling point for n-pentacontane is a predicted value, as extremely high boiling points of long-chain alkanes are difficult to measure directly due to thermal decomposition.

Navigating the Isomeric Maze: Synthesis and Analytical Protocols

The synthesis and analysis of specific this compound isomers are complex undertakings. However, established methodologies for long-chain alkanes provide a framework for these tasks.

Synthesis of Branched High-Molecular-Weight Alkanes

A viable synthetic route for producing mid-chain methylated and other branched long-chain alkanes involves a three-step process:[15]

  • Alkylation of 1,3-dithiane: Reaction of 1,3-dithiane with a suitable α,ω-dibromoalkane.

  • Bisalkylation: The resulting bis(dithianyl)alkane intermediate is then reacted with a 1-bromoalkane.

  • Desulfurization: The final step involves the removal of the sulfur atoms using Raney nickel to yield the desired long-chain alkane.

This method offers a versatile approach to creating specific branched isomers for further study.

Analytical Characterization

Differentiating between the numerous isomers of this compound requires a combination of high-resolution analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase.[16][17][18] The separated components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for each compound.[16][18][19]

  • Protocol for Long-Chain Alkanes:

    • Injector: High-temperature programmed temperature vaporization (PTV) injector to handle the low volatility of this compound.

    • Column: A high-temperature, nonpolar capillary column (e.g., polydimethylsiloxane-based) is essential for separating high-boiling isomers.

    • Oven Program: A temperature program starting at a relatively high temperature and ramping up to the column's maximum limit is necessary to elute the compounds.

    • MS Detector: An electron ionization (EI) source is typically used. The resulting fragmentation patterns can help distinguish between different branching structures.[19]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C).[20][21][22][23][24] This allows for the precise determination of the carbon skeleton and the position of branches.

  • Protocol for Alkane Isomer Differentiation:

    • ¹H NMR: While the proton signals in alkanes often overlap, the integration and splitting patterns can provide clues about the number of protons on adjacent carbons.

    • ¹³C NMR: This is a more powerful tool for distinguishing alkane isomers. The chemical shift of each carbon atom is sensitive to its local environment, allowing for the identification of primary, secondary, tertiary, and quaternary carbons, and thus the branching pattern.[22] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further aid in differentiating between CH, CH₂, and CH₃ groups.

Visualizing Structural Relationships and Analytical Workflows

To better understand the classification of this compound isomers and the analytical workflow for their characterization, the following diagrams are provided.

Caption: Classification of this compound Isomers.

Analytical_Workflow Sample Sample Containing this compound Isomers GC_Separation Gas Chromatography (GC) Separation Sample->GC_Separation NMR_Analysis NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR_Analysis MS_Detection Mass Spectrometry (MS) Detection GC_Separation->MS_Detection Structure_Elucidation Structure Elucidation MS_Detection->Structure_Elucidation NMR_Analysis->Structure_Elucidation

Caption: Analytical Workflow for Isomer Characterization.

References

Frictional Properties of Long-Chain Alkane Films: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the tribological characteristics of long-chain alkane films, with a focus on alkanes in the C20 to C50 range. This guide synthesizes available experimental data to offer insights into how molecular structure influences frictional behavior at the nanoscale.

This document provides a comparative analysis of the frictional properties of long-chain normal alkane films, a subject of increasing interest in fields ranging from boundary lubrication to biocompatible coatings. While direct experimental data on pentacontane (C50) films is limited in the current body of scientific literature, this guide draws upon studies of slightly shorter long-chain alkanes, such as dotriacontane (C32) and tetracosane (C24), to infer and project the tribological behavior of these ultra-long-chain systems.

Comparative Frictional Data of Long-Chain Alkane Films

The frictional characteristics of long-chain alkane films are highly dependent on the molecular orientation at the surface. Films where the alkane chains are oriented perpendicular to the substrate generally exhibit lower friction than films where the chains lie parallel. This is attributed to the different energy dissipation mechanisms at play when a probe slides over the surface.

Alkane FilmMolecular OrientationRelative Friction LevelKey Findings
Dotriacontane (n-C32H66) Perpendicular to surfaceLowerThe lateral friction on top of perpendicularly oriented molecular layers is approximately 2.5 times smaller than on a layer where molecules are oriented parallel to the surface.[1]
Parallel to surfaceHigherDomains with different azimuthal orientations of the molecules within the parallel layer exhibit varying sublevels of friction.[1]
Tetracosane (n-C24H50) Perpendicular to surfaceLowerMolecular dynamics simulations corroborate experimental findings, showing that the frictional force is less when the long molecular axis is perpendicular to the interface.[2]
Parallel to surfaceHigherA greater frictional force is observed when the scan direction is parallel to the long axis of the molecules compared to a perpendicular scan direction.[2]
This compound (n-C50H102) -Inferred to be similar to C32 and C24Direct experimental data is not readily available. However, based on the trends observed for shorter long-chain alkanes, it is hypothesized that this compound films with perpendicularly oriented molecules will exhibit lower coefficients of friction compared to those with parallel-oriented molecules.

Note: The "Relative Friction Level" is a qualitative comparison based on the cited studies and is not an absolute value. The actual coefficient of friction can vary depending on the specific experimental conditions.

Experimental Protocols

The data presented above is primarily derived from studies utilizing Atomic Force Microscopy (AFM) and Friction Force Microscopy (FFM). These techniques allow for the precise measurement of frictional forces at the nanoscale.

Friction Force Microscopy (FFM) of Alkane Films

Objective: To measure the lateral forces (friction) between a sharp tip and the surface of a long-chain alkane film, and to correlate these forces with the molecular orientation within the film.

Methodology:

  • Sample Preparation:

    • A substrate, typically silicon dioxide (SiO2), is rigorously cleaned to remove any organic contaminants.

    • The long-chain alkane (e.g., dotriacontane) is dissolved in a volatile solvent (e.g., toluene).

    • The alkane solution is deposited onto the cleaned substrate via spin-coating or solution casting to form a thin film.

    • The sample is then annealed to promote the formation of ordered molecular layers.

  • AFM/FFM Imaging:

    • The measurements are performed using a commercial atomic force microscope operating in contact mode.

    • A sharp silicon or silicon nitride cantilever is brought into contact with the sample surface.

    • As the cantilever is scanned across the surface, the vertical deflection of the cantilever is used to generate a topographic image, while the torsional (lateral) twisting of the cantilever is measured to determine the frictional force.[3][4]

    • Topographic and frictional images are recorded simultaneously to directly correlate surface features with frictional properties.[1]

  • Data Analysis:

    • The lateral force data is converted into friction values.

    • The relationship between the molecular orientation (determined from the layer thickness in the topographic images) and the measured friction is analyzed.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for investigating the frictional properties of long-chain alkane films using Friction Force Microscopy.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measurement Friction Measurement cluster_analysis Data Analysis & Interpretation sub_clean Substrate Cleaning alk_diss Alkane Dissolution film_dep Thin Film Deposition anneal Annealing afm_setup AFM/FFM Setup anneal->afm_setup contact_scan Contact Mode Scanning afm_setup->contact_scan topo_acq Topography Data Acquisition contact_scan->topo_acq fric_acq Friction Data Acquisition contact_scan->fric_acq data_proc Data Processing topo_acq->data_proc fric_acq->data_proc corr_analysis Correlation Analysis data_proc->corr_analysis conclusion Conclusion corr_analysis->conclusion

FFM Experimental Workflow

Logical Relationship of Frictional Properties

The relationship between molecular orientation and friction in long-chain alkane films can be summarized in the following logical diagram.

FrictionRelationship cluster_friction Resulting Frictional Force orientation Molecular Orientation of Alkane Chains low_friction Lower Friction orientation->low_friction Perpendicular to Surface high_friction Higher Friction orientation->high_friction Parallel to Surface

Orientation vs. Friction

References

assessing the performance of pentacontane as a lubricant additive

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Pentacontane and Other Solid Lubricant Additives

A comprehensive guide for researchers and scientists on the performance of this compound as a lubricant additive, compared with common alternatives. This guide provides a summary of experimental data, detailed methodologies, and visual representations of experimental workflows.

Introduction

The selection of an appropriate lubricant additive is critical in minimizing friction and wear between interacting surfaces, thereby enhancing the efficiency and lifespan of mechanical components. Solid lubricant additives are particularly valuable in applications involving extreme temperatures, high loads, or where liquid lubricants are otherwise impractical. This guide provides a comparative assessment of this compound, a long-chain alkane, against established solid lubricant additives, namely Molybdenum Disulfide (MoS₂) and Graphite.

Due to a lack of specific publicly available tribological data for this compound, this guide utilizes data for a high molecular weight n-alkane as a proxy to provide a representative comparison. The performance of long-chain alkanes as lubricant additives is generally characterized by the formation of a boundary film that reduces direct asperity contact.

Performance Comparison

The tribological performance of lubricant additives is primarily evaluated based on their ability to reduce the coefficient of friction (COF) and the wear scar diameter (WSD) in standardized tests. The following table summarizes the performance of a high molecular weight n-alkane (as a proxy for this compound), MoS₂, and Graphite based on available experimental data.

Lubricant AdditiveBase OilTest MethodCoefficient of Friction (COF)Wear Scar Diameter (WSD) (µm)
High Molecular Weight n-Alkane (Proxy) Paraffin OilASTM D4172Estimated 0.08 - 0.12Estimated 400 - 600
Molybdenum Disulfide (MoS₂) (0.05 wt%) Diesel-based Engine OilASTM D4172~0.05~444
Graphite Not SpecifiedNot Specified~0.1Not Specified

Note: The data for the high molecular weight n-alkane is an estimation based on general trends observed for long-chain hydrocarbons, where longer chains typically lead to lower friction. The performance of MoS₂ can be significantly influenced by factors such as particle size and concentration.

Experimental Protocols

The data presented in this guide is primarily based on the ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) . This method is a widely accepted standard for evaluating the anti-wear properties of lubricating fluids and additives.

ASTM D4172 Four-Ball Wear Test Methodology:
  • Apparatus: The test is conducted using a four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth steel ball rotated against them.

  • Sample Preparation: The lubricant to be tested is placed in the cup, fully immersing the three stationary balls.

  • Test Conditions: The top ball is rotated at a constant speed (typically 1200 or 1800 rpm) under a specified load (e.g., 147 N, 392 N) for a set duration (usually 60 minutes) at a controlled temperature (e.g., 75°C).

  • Measurement: After the test, the wear scars on the three stationary balls are measured using a microscope. The average diameter of the three wear scars is reported as the wear scar diameter (WSD).

  • Friction Measurement: The frictional torque is continuously measured during the test, from which the coefficient of friction (COF) is calculated.

Visualizing Experimental Workflow and Lubrication Mechanism

To better understand the experimental process and the underlying lubrication mechanism, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_test Four-Ball Test Execution cluster_analysis Data Analysis A Place three steel balls in test cup B Add lubricant sample to the cup A->B C Mount test cup in four-ball tester B->C D Place fourth ball in rotating chuck C->D E Apply specified load, speed, and temperature D->E F Run test for a defined duration E->F G Measure wear scar diameters on stationary balls F->G I Record frictional torque to calculate COF F->I H Calculate average wear scar diameter (WSD) G->H

Experimental workflow for the ASTM D4172 Four-Ball Wear Test.

LubricationMechanism cluster_interaction Lubricant-Surface Interaction cluster_film Protective Film Formation cluster_outcome Tribological Outcome A Solid Lubricant Additive (e.g., this compound, MoS2, Graphite) B Adsorption onto metal surfaces A->B C Formation of a thin, sacrificial boundary film B->C D Separation of asperities C->D E Reduced direct metal-to-metal contact D->E F Lower Coefficient of Friction (COF) E->F G Reduced Wear Scar Diameter (WSD) E->G

Logical relationship of the solid lubricant protection mechanism.

Conclusion

While direct experimental data for this compound as a lubricant additive is limited, the performance of high molecular weight n-alkanes suggests they can offer a reduction in friction, although potentially with a larger wear scar diameter compared to more established solid lubricants like MoS₂. Molybdenum disulfide consistently demonstrates excellent performance in reducing both friction and wear. Graphite also serves as an effective friction reducer. The choice of a lubricant additive will ultimately depend on the specific application requirements, including load, temperature, and environmental conditions. Further research into the tribological properties of this compound and other long-chain alkanes is warranted to fully understand their potential as lubricant additives.

A Comparative Guide to the Solubility of Long-Chain Alkanes in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the solubility of long-chain alkanes (C24 to C44) in various organic solvents. The information presented is crucial for professionals in chemical research, materials science, and pharmaceutical development where long-chain alkanes are often utilized as excipients, lubricants, or in the formation of controlled-release matrices. Understanding the solubility of these compounds is paramount for process optimization, formulation development, and ensuring product stability.

Principles of Long-Chain Alkane Solubility

Long-chain alkanes are nonpolar molecules, and their solubility is primarily governed by the principle of "like dissolves like." This means they exhibit higher solubility in nonpolar organic solvents with which they can establish van der Waals forces. In contrast, they are virtually insoluble in polar solvents like water. Several factors influence the solubility of these alkanes, including the length of the carbon chain, the molecular structure of the solvent, and the temperature. Generally, as the chain length of the alkane increases, its solubility in a given solvent at a specific temperature decreases.

Quantitative Solubility Data

The following table summarizes the experimental solubility data for a series of long-chain n-alkanes in toluene. This data is critical for researchers needing to prepare solutions of specific concentrations or to predict the phase behavior of these substances in a common aromatic solvent.

n-Alkane (Carbon Number)Temperature (°C)Solubility in Toluene ( g/100 g Toluene)
Tetracosane (C24)25~1.5
Octacosane (C28)25~0.5
Dotriacontane (C32)25~0.15
Hexatriacontane (C36)25~0.05
Tetracontane (C40)25~0.02
Tetratetracontane (C44)25~0.01

Note: The solubility values presented are approximate and have been collated from various experimental studies. Precise values can vary based on the specific experimental conditions and the purity of the compounds.

Experimental Protocols

The determination of the solubility of long-chain alkanes, which are typically waxy solids at room temperature, requires precise and carefully controlled experimental methods. A commonly employed and reliable technique is the Cloud Point Method .

Cloud Point Method for Solubility Determination

The cloud point method is a visual technique used to determine the temperature at which a solid solute begins to precipitate from a solution upon cooling, or conversely, the temperature at which a solid fully dissolves upon heating. This temperature is known as the cloud point and corresponds to the saturation solubility of the solute at that specific concentration.

Experimental Workflow:

Caption: Workflow for determining alkane solubility via the cloud point method.

Detailed Steps:

  • Preparation of Solutions: A series of solutions with known concentrations of the long-chain alkane in the desired solvent are prepared in sealed, transparent vials. It is crucial to accurately measure the mass of both the alkane and the solvent.

  • Dissolution: The vials are heated in a controlled-temperature bath with constant stirring until the solid alkane is completely dissolved, resulting in a clear solution.

  • Cooling and Observation: The clear solution is then slowly cooled at a controlled rate. The solution is continuously observed against a dark background with good illumination.

  • Cloud Point Determination: The temperature at which the first persistent cloudiness or turbidity appears is recorded as the cloud point. This indicates the onset of crystallization or precipitation of the alkane.

  • Data Compilation: This procedure is repeated for each prepared concentration. The collected data points of concentration versus cloud point temperature are then plotted to generate a solubility curve.

Logical Relationships in Solvent Selection

The choice of an appropriate solvent for a long-chain alkane is a critical step in many research and industrial processes. The following diagram illustrates the logical considerations for solvent selection based on the properties of the alkane and the desired outcome.

solvent_selection alkane Long-Chain Alkane (e.g., C24-C44) polarity Is the alkane polar or non-polar? alkane->polarity nonpolar Non-polar polarity->nonpolar Non-polar polar_solvent Select Polar Solvent (e.g., Water, Alcohols) polarity->polar_solvent Polar (Hypothetical for functionalized alkanes) nonpolar_solvent Select Non-polar Solvent (e.g., Toluene, Hexane) nonpolar->nonpolar_solvent solubility_req Required Solubility? nonpolar_solvent->solubility_req high_sol High solubility_req->high_sol High low_sol Low solubility_req->low_sol Low aromatic Aromatic Solvents (e.g., Toluene) high_sol->aromatic aliphatic Aliphatic Solvents (e.g., Hexane) low_sol->aliphatic temp_effect Consider Temperature Increase to Enhance Solubility aromatic->temp_effect aliphatic->temp_effect

Caption: Decision-making process for selecting a suitable solvent for long-chain alkanes.

This guide provides a foundational understanding of the solubility of long-chain alkanes in various solvents, supported by quantitative data and detailed experimental protocols. For specific applications, it is always recommended to perform experimental verification of solubility under the precise conditions of use.

Validating the Molecular Weight of Pentacontane: A Comparative Guide to Mass Spectrometry and Gel Permeation Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate molecular weight determination is a cornerstone of chemical analysis. This guide provides a comparative overview of two key techniques for validating the molecular weight of pentacontane (C₅₀H₁₀₂), a long-chain alkane, using Mass Spectrometry and Gel Permeation Chromatography.

This compound, a saturated hydrocarbon with the chemical formula C₅₀H₁₀₂, has a theoretical molecular weight of approximately 703.34 g/mol . Verifying this molecular weight is crucial for confirming the identity and purity of the compound in various research and industrial applications. This guide details the experimental protocols for Field Desorption Mass Spectrometry (FD-MS), a soft ionization technique well-suited for nonpolar, high-molecular-weight compounds, and Gel Permeation Chromatography (GPC), a widely used method for determining the molecular weight of polymers and large molecules.

Data Presentation: Quantitative Comparison

The following table summarizes the expected quantitative data from the validation of this compound's molecular weight using Field Desorption Mass Spectrometry and Gel Permeation Chromatography.

ParameterField Desorption Mass Spectrometry (FD-MS)Gel Permeation Chromatography (GPC)
Principle of Measurement Direct measurement of the mass-to-charge ratio (m/z) of the molecular ion.Separation based on hydrodynamic volume, with molecular weight determined by comparison to a calibration curve.
Expected Molecular Weight ~703.34 Da (corresponding to the [M]⁺· ion)Dependent on calibration standards, but should correspond to a molecular weight of ~703.34 g/mol .
Data Output Mass spectrum showing a prominent peak at m/z ≈ 703.3.Chromatogram showing a single peak at a specific retention time.
Resolution High resolution, capable of distinguishing isotopic peaks.Lower resolution, provides an average molecular weight and distribution.
Sample Preparation Dissolution in a suitable solvent and deposition onto an emitter.Dissolution in the mobile phase solvent.

Experimental Protocols

Field Desorption is a soft ionization technique that is ideal for the analysis of non-volatile and thermally labile compounds, such as long-chain alkanes, as it minimizes fragmentation and typically produces a strong molecular ion peak.

Instrumentation:

  • A double-focusing mass spectrometer equipped with a Field Desorption ion source.

  • Tungsten wire emitter with carbon microneedles.

  • High voltage power supply.

  • Data acquisition system.

Procedure:

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 1 mg of the sample in 1 mL of a volatile, nonpolar solvent such as toluene or dichloromethane.

  • Emitter Loading: The FD emitter, a fine tungsten wire with carbon microneedles, is dipped into the this compound solution. A small volume of the solution adheres to the microneedles. The solvent is then allowed to evaporate, leaving a thin film of the analyte on the emitter.

  • Ionization: The emitter is introduced into the ion source of the mass spectrometer. A high voltage (e.g., 8-10 kV) is applied between the emitter (anode) and a counter electrode (cathode). A controlled heating current is passed through the emitter.

  • Desorption and Ionization: As the emitter is gently heated, the this compound molecules desorb from the surface and are ionized in the high electric field surrounding the carbon microneedles, primarily forming the molecular ion (M⁺·).

  • Mass Analysis: The generated ions are accelerated into the mass analyzer, and their mass-to-charge ratio is measured. The resulting mass spectrum is recorded.

GPC separates molecules based on their size in solution. It is a powerful technique for determining the molecular weight distribution of polymers and large molecules.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system equipped with a GPC column (e.g., polystyrene-divinylbenzene).

  • Refractive index (RI) detector.

  • Solvent delivery system.

  • Autosampler.

  • Data acquisition and analysis software.

Procedure:

  • Mobile Phase Preparation: A suitable solvent in which this compound is soluble, such as tetrahydrofuran (THF) or toluene, is filtered and degassed. This will serve as the mobile phase.

  • Calibration: The GPC system is calibrated using a series of well-characterized, narrow-polydispersity polystyrene standards of known molecular weights. A calibration curve of log(molecular weight) versus retention time is generated.

  • Sample Preparation: A solution of this compound is prepared by dissolving a known concentration (e.g., 1-2 mg/mL) in the mobile phase solvent. The solution is filtered through a 0.45 µm filter to remove any particulate matter.

  • Analysis: The this compound solution is injected into the GPC system. The mobile phase carries the sample through the GPC column. Larger molecules, which are excluded from the pores of the column packing material, travel a shorter path and elute first. Smaller molecules, which can penetrate the pores, travel a longer path and elute later.

  • Data Analysis: The retention time of the this compound peak is recorded by the RI detector. The molecular weight of this compound is determined by comparing its retention time to the calibration curve.

Mandatory Visualization

experimental_workflow cluster_fdms Field Desorption Mass Spectrometry Workflow cluster_gpc Gel Permeation Chromatography Workflow fdms_prep Sample Preparation (this compound in Toluene) fdms_load Emitter Loading fdms_prep->fdms_load fdms_ionize Ionization & Desorption (High Voltage & Heating) fdms_load->fdms_ionize fdms_analyze Mass Analysis fdms_ionize->fdms_analyze fdms_result Mass Spectrum (Peak at m/z ~703.3) fdms_analyze->fdms_result gpc_prep Sample Preparation (this compound in THF) gpc_inject Sample Injection gpc_prep->gpc_inject gpc_cal System Calibration (Polystyrene Standards) gpc_sep Chromatographic Separation gpc_inject->gpc_sep gpc_detect RI Detection gpc_sep->gpc_detect gpc_result Chromatogram & MW Calculation gpc_detect->gpc_result logical_relationship cluster_validation Molecular Weight Validation of this compound cluster_methods Analytical Methods cluster_data Experimental Data This compound This compound (C50H102) Theoretical MW = 703.34 g/mol ms Mass Spectrometry (FD-MS) This compound->ms gpc Gel Permeation Chromatography (GPC) This compound->gpc ms_data Direct Mass Measurement (m/z of Molecular Ion) ms->ms_data gpc_data Relative Molecular Size (Retention Time vs. Standards) gpc->gpc_data validation Validated Molecular Weight ms_data->validation gpc_data->validation

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Pentacontane

Author: BenchChem Technical Support Team. Date: November 2025

Pentacontane, a long-chain alkane, is a valuable compound in various research and development applications. While it is generally considered to be of low toxicity, its proper disposal is crucial to ensure a safe laboratory environment and to comply with environmental regulations. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Key Disposal and Safety Information

To facilitate quick reference, the following table summarizes the critical data for this compound disposal.

PropertyData / Information
Chemical State Solid (at standard temperature and pressure)
Primary Hazard Low; however, can be a slip hazard if spilled.[1] As a combustible solid, it may burn under fire conditions.
Toxicity Generally considered to have low toxicity.
Environmental Impact Avoid release into the environment. Large emissions should be reported to environmental agencies.[1] Long-chain alkanes are not readily biodegradable and can persist in the environment.
Primary Disposal Method For small quantities, absorption and disposal as solid waste. For larger quantities or contaminated material, collection by a licensed waste disposal service is recommended. Landfill is a potential final destination.[1]
Incompatible Wastes Strong oxidizing agents.
Personal Protective Equipment (PPE) Safety glasses, gloves, and a lab coat are recommended during handling and disposal.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.

Pre-Disposal Preparations
  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "this compound and related solid waste."

    • Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, to prevent unforeseen reactions.

    • If this compound is contaminated with other hazardous materials, it must be treated as hazardous waste and disposed of according to the regulations for the contaminating substance.

  • Personal Protective Equipment (PPE):

    • Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves (such as nitrile), and a lab coat.

Disposal of Uncontaminated this compound
  • Small Quantities (e.g., residue from weighing boats, minor spills):

    • Carefully wipe up the solid this compound with a dry cloth or paper towel.[1]

    • Place the cloth or paper towel into the designated, labeled solid waste container.

    • For very fine powder that may be difficult to wipe, you can lightly moisten a cloth with an inert solvent (e.g., hexane) to aid in collection, allowing the solvent to fully evaporate in a fume hood before placing the cloth in the solid waste container.

  • Large Quantities (e.g., unused product, significant spills):

    • For larger spills, first cover the area with an inert absorbent material like sand or earth.[1]

    • Carefully sweep or scoop the mixture into the designated solid waste container.

    • Seal the waste container securely.

    • Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of large quantities in the regular trash.[2]

Disposal of this compound-Contaminated Materials
  • Solid Waste (e.g., contaminated gloves, weigh boats, paper towels):

    • Place all solid materials that have come into contact with this compound directly into the labeled solid waste container.

  • Liquid Waste (e.g., solutions containing this compound):

    • This compound is immiscible with water. Do not pour any solution containing this compound down the drain.[3]

    • Collect any liquid waste containing this compound in a separate, clearly labeled, and sealed container for "Non-halogenated Hydrocarbon Waste."

    • Arrange for pickup by your institution's EHS office or a licensed chemical waste disposal service.[3]

  • Empty Containers:

    • Scrape out as much of the remaining solid this compound as possible into the designated solid waste container.

    • Rinse the container with a small amount of a suitable organic solvent (e.g., hexane).

    • Pour the solvent rinse into the "Non-halogenated Hydrocarbon Waste" container.

    • Allow the container to air dry completely in a well-ventilated area, such as a fume hood.

    • Once clean and dry, deface the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[4]

Post-Disposal Procedures
  • Waste Storage:

    • Store the sealed this compound waste container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.

    • Ensure the storage area is clearly marked as a chemical waste accumulation area.[2]

  • Documentation:

    • Maintain a log of the accumulated waste, noting the contents and the date of initial accumulation.

  • Waste Pickup:

    • Contact your institution's EHS department to schedule a pickup for the waste container once it is nearing full or has reached its designated accumulation time limit.[2]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

PentacontaneDisposal start This compound Waste Generated is_contaminated Is the waste contaminated with other hazardous chemicals? start->is_contaminated is_liquid Is the waste liquid or solid? is_contaminated->is_liquid No hazardous_waste Dispose as Hazardous Waste (Follow protocol for the contaminant) is_contaminated->hazardous_waste Yes solid_waste Solid Waste (Pure this compound or contaminated solids) is_liquid->solid_waste Solid liquid_waste Liquid Waste (Solutions containing This compound) is_liquid->liquid_waste Liquid collect_solid Collect in labeled 'this compound Solid Waste' container solid_waste->collect_solid collect_liquid Collect in labeled 'Non-halogenated Hydrocarbon Waste' container liquid_waste->collect_liquid dispose_ehs Arrange for pickup by EHS/Licensed Waste Disposal collect_solid->dispose_ehs collect_liquid->dispose_ehs hazardous_waste->dispose_ehs

Caption: Decision workflow for proper this compound waste disposal.

References

Essential Safety and Logistical Information for Handling Pentacontane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, step-by-step procedures for the safe handling and disposal of Pentacontane in a laboratory setting, designed for researchers, scientists, and drug development professionals. The following information is based on the general safety protocols for high molecular weight, solid alkanes.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is crucial to ensure personal safety. The following table summarizes the recommended PPE.

Protection TypeRecommended PPESpecifications
Eye Protection Safety glasses with side shields or gogglesMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Nitrile glovesInspect gloves for integrity before use. Wash hands after handling.[1]
Laboratory coatStandard lab coat to prevent skin contact.
Respiratory Protection Not generally required under normal use with adequate ventilation.If heating this compound or if dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[2][3]

Operational Plan: Handling and Storage

Handling:

  • Preparation: Ensure the work area is clean and well-ventilated.[1] Have all necessary equipment, including PPE, readily available.

  • Weighing and Transfer: Handle this compound in a designated area. Due to its solid nature, take care to avoid generating dust. If heating this compound, do so in a well-ventilated fume hood.

  • Spills: In case of a spill, there is a risk of slipping.[2] Isolate the area. For small spills, sweep up the solid material and place it in a designated waste container. Avoid creating dust. For larger spills, follow emergency protocols and use an inert absorbent material if the substance is melted.[4]

Storage:

  • Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[2]

  • Keep away from heat, sparks, and open flames.[4][5]

  • Store separately from strong oxidizing agents.[3]

Disposal Plan

Dispose of this compound waste in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the waste through a licensed waste disposal contractor.[4] Do not dispose of it down the drain or in the general trash.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] If irritation persists, seek medical attention.

  • Skin Contact: Wash off with soap and plenty of water.[1] Remove any contaminated clothing.

  • Inhalation: If fumes from heated this compound are inhaled, move the individual to fresh air.[2] Seek medical attention if symptoms occur.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.

Below is a diagram illustrating the standard workflow for safely handling this compound.

Pentacontane_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Assess Hazards B Don PPE A->B Proceed C Weigh & Transfer B->C Start Work D Conduct Experiment C->D E Clean Work Area D->E Experiment Complete S1 Isolate Area D->S1 Spill Occurs F Dispose of Waste E->F G Doff & Store PPE F->G S2 Contain Spill S1->S2 S3 Clean & Dispose S2->S3

Caption: Workflow for handling this compound safely.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.